1,2-Dibromo-4-(difluoromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-4-(difluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGBANRBDCKABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: 1,2-Dibromo-4-(difluoromethyl)benzene
Topic: Synthesis Routes for 1,2-Dibromo-4-(difluoromethyl)benzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-Dibromo-4-(difluoromethyl)benzene (CAS: 1214358-09-4) is a specialized halogenated building block critical in the development of agrochemicals and pharmaceuticals. The gem-difluoro group functions as a lipophilic hydrogen bond donor bioisostere, while the vicinal dibromide motif offers versatile handles for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This guide delineates two distinct, high-fidelity synthesis routes designed to maximize yield and purity depending on the available starting materials and scale requirements:
-
The Deoxofluorination Route: Ideal for medicinal chemistry scales; prioritizes functional group tolerance and high fidelity.
-
The Regioselective Bromination Route: Ideal for process scaling; utilizes reinforcing directing effects to achieve high atom economy.
Route A: Deoxofluorination of 3,4-Dibromobenzaldehyde
This pathway is the "Precision Route." It relies on the well-established conversion of an aldehyde to a gem-difluoride using nucleophilic fluorinating agents. It avoids the regioselectivity challenges associated with halogenating complex arenes.
Retrosynthetic Logic
-
Target: 1,2-Dibromo-4-(difluoromethyl)benzene
-
Precursor: 3,4-Dibromobenzaldehyde (CAS: 74003-55-7)[1]
-
Transformation: Carbonyl oxygen exchange for two fluorine atoms.
-
Mechanism: Nucleophilic attack of the fluorinating agent on the carbonyl carbon, followed by elimination of the leaving group and a second fluoride attack.
Reagent Selection
While DAST (Diethylaminosulfur trifluoride) is the historical standard, this guide recommends Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E® for superior thermal stability and safety profiles, particularly on scales >10g.
Experimental Protocol (Bench Scale)
-
Reagents: 3,4-Dibromobenzaldehyde (1.0 eq), Deoxo-Fluor (1.5 eq), dry Dichloromethane (DCM).
-
Conditions: Anhydrous, Inert Atmosphere (
), 0°C to RT.
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of nitrogen. Charge with 3,4-Dibromobenzaldehyde (e.g., 5.0 g, 18.9 mmol).
-
Solvation: Add anhydrous DCM (50 mL) via syringe. Ensure complete dissolution.
-
Addition: Cool the solution to 0°C using an ice/water bath. Add Deoxo-Fluor (6.3 g, 28.4 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Monitor conversion via TLC (Hexane/EtOAc) or GC-MS. The aldehyde peak should disappear, replaced by the difluoromethyl product.
-
Quench: Cool back to 0°C. Slowly quench by dropwise addition of saturated aqueous
. Note: Vigorous gas evolution ( , HF byproducts). -
Workup: Extract the aqueous layer with DCM (3 x 30 mL). Combine organics, wash with brine, and dry over anhydrous
. -
Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield a clear, colorless oil.
Route B: Regioselective Bromination (The Directed Route)
This pathway is the "Scalable Route." It exploits the electronic properties of the benzene ring substituents to direct the incoming bromine atom to the specific desired position.
Mechanistic Rationale
The starting material is 1-bromo-4-(difluoromethyl)benzene (CAS: 51776-71-7).[2]
-
-Br (Position 1): Ortho/Para directing (deactivating). Directs electrophiles to positions 2 and 6 (Para is blocked).
-
-
(Position 4): Meta directing (strongly deactivating). Directs electrophiles to positions 2 and 6.
Experimental Protocol
-
Reagents: 1-Bromo-4-(difluoromethyl)benzene (1.0 eq), Bromine (
, 1.1 eq), Iron(III) Bromide ( , 0.05 eq) or Iron powder. -
Solvent: Dichloromethane or neat (if temperature controlled).
Step-by-Step Methodology:
-
Setup: Equip a 3-neck flask with a reflux condenser, dropping funnel, and a trap for HBr gas (scrubber containing NaOH solution).
-
Charge: Add 1-bromo-4-(difluoromethyl)benzene (e.g., 10.0 g, 48.3 mmol) and
catalyst (0.7 g, 2.4 mmol) to the flask. Dissolve in DCM (40 mL) if using solvent. -
Bromination: Heat the mixture to a gentle reflux (or 40°C). Add elemental bromine (8.5 g, 53.1 mmol) dropwise over 1 hour.
-
Monitoring: The evolution of HBr gas indicates reaction progress. Continue heating for 4–6 hours. Monitor via GC to ensure mono-bromination (target) vs. di-bromination (impurity).
-
Workup: Cool to RT. Quench with saturated sodium bisulfite (
) solution to destroy excess bromine (color change from red/brown to yellow/clear). -
Extraction: Separate phases. Wash organic layer with water,
, and brine. -
Isolation: Dry over
and concentrate. Recrystallization from ethanol or fractional distillation is recommended for high purity.
Visualized Pathways & Logic
Synthesis Workflow Diagram
The following diagram illustrates the two primary routes, highlighting the precursors and critical decision points.
Figure 1: Comparative synthesis workflow illustrating the Deoxofluorination (Route A) and Bromination (Route B) pathways.
Comparative Data Analysis
The choice of route depends heavily on the specific constraints of the project (cost vs. purity vs. safety).
| Feature | Route A: Deoxofluorination | Route B: Direct Bromination |
| Primary Mechanism | Nucleophilic Fluorination (FGI) | Electrophilic Aromatic Substitution (EAS) |
| Starting Material | 3,4-Dibromobenzaldehyde | 1-Bromo-4-(difluoromethyl)benzene |
| Regioselectivity | Perfect (Pre-installed bromines) | High (Reinforcing directing groups) |
| Reagent Cost | High (Deoxo-Fluor/DAST) | Low (Bromine, Iron) |
| Scalability | Moderate (Heat management required) | High (Standard industrial process) |
| Safety Profile | Handling HF sources; thermal instability | Corrosive |
| Typical Yield | 85–95% | 75–85% |
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides."[3] Journal of Organic Chemistry, 64(19), 7048–7054.
-
PubChem. (n.d.). Compound Summary: 1-Bromo-4-(difluoromethyl)benzene.[2] National Library of Medicine. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for verifying solvent peaks in workup).
Sources
"physical and chemical properties of 1,2-Dibromo-4-(difluoromethyl)benzene"
Executive Summary
1,2-Dibromo-4-(difluoromethyl)benzene (CAS: 1214358-09-4) is a specialized fluorinated building block used primarily in medicinal chemistry and agrochemical discovery.[1][2] As a difluoromethylated arene with two ortho-positioned bromine handles, it serves as a "privileged scaffold" for the rapid construction of polysubstituted benzene derivatives.
The difluoromethyl (-CHF₂) group acts as a lipophilic hydrogen bond donor, often deployed as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups to improve metabolic stability and membrane permeability without sacrificing binding affinity. This guide details the physicochemical profile, synthesis, and strategic applications of this intermediate.[3][4]
Part 1: Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1,2-Dibromo-4-(difluoromethyl)benzene |
| CAS Registry Number | 1214358-09-4 |
| Molecular Formula | C₇H₄Br₂F₂ |
| Molecular Weight | 285.91 g/mol |
| SMILES | FC(F)c1cc(Br)c(Br)cc1 |
| Structure Description | A benzene core substituted at positions 1 and 2 with bromine atoms and at position 4 with a difluoromethyl group.[1][2][3][4][5][6][7][8][9][10][11][12] |
Structural Features[4][8][13][14][15]
-
Difluoromethyl Group (-CHF₂): A "lipophilic hydrogen bond donor." unlike the chemically inert trifluoromethyl (-CF₃) group, the -CHF₂ proton is sufficiently acidic to participate in weak hydrogen bonding (C-H···O/N), modulating receptor binding.
-
Orthogonal Bromine Handles: The 1,2-dibromo motif allows for sequential cross-coupling reactions. Steric differentiation between the C1 and C2 positions enables site-selective functionalization.
Part 2: Physical & Chemical Properties[3][4][16]
Note: As a specialized research intermediate, some values are predicted based on structure-activity relationship (SAR) data of close analogs like 1,2-dibromo-4-(trifluoromethyl)benzene.
| Property | Value / Description | Source/Note |
| Physical State | Liquid or low-melting solid | Predicted based on analog MP (33-35°C for difluoro analog) |
| Boiling Point | ~240–250 °C (at 760 mmHg) | Extrapolated from trifluoromethyl analog (BP 229°C) |
| Density | ~1.9–2.0 g/cm³ | Predicted |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water | Lipophilic character |
| Lipophilicity (LogP) | ~3.5–4.0 | Predicted (High lipophilicity due to halogens) |
| Reactivity | Stable to weak acids/bases; -CHF₂ is stable to hydrolysis | Aryl bromides susceptible to Lithium-Halogen exchange |
Part 3: Synthesis & Manufacturing
The most reliable synthetic route involves the nucleophilic fluorination of the commercially available precursor, 3,4-dibromobenzaldehyde .
Core Synthesis Protocol: Deoxyfluorination
Reaction Type: Nucleophilic Fluorination Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Step-by-Step Methodology:
-
Preparation: Charge a dry reaction vessel with 3,4-dibromobenzaldehyde (1.0 equiv) under an inert atmosphere (Nitrogen or Argon).
-
Solvation: Dissolve the aldehyde in anhydrous Dichloromethane (DCM).
-
Addition: Cool the solution to 0°C. Add DAST (1.5–2.0 equiv) dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC or LC-MS (disappearance of aldehyde peak).
-
Quenching: Critical Safety Step. Cool to 0°C and slowly quench with saturated aqueous NaHCO₃. Warning: DAST releases HF upon hydrolysis; vigorous effervescence occurs.
-
Workup: Extract with DCM, wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Synthesis Pathway Diagram
Caption: Conversion of 3,4-dibromobenzaldehyde to the target difluoromethyl arene via DAST-mediated deoxyfluorination.
Part 4: Reactivity & Applications in Drug Discovery
The Difluoromethyl Bioisostere
In drug design, the -CHF₂ group is a bioisostere for:
-
Hydroxyl (-OH) and Thiol (-SH): It acts as a hydrogen bond donor but is far more lipophilic, improving blood-brain barrier (BBB) penetration.
-
Methyl (-CH₃): It is sterically similar but metabolically robust, blocking CYP450 oxidation at the benzylic position.
Site-Selective Cross-Coupling
The 1,2-dibromo substitution pattern allows for "orthogonal" functionalization.
-
Steric Differentiation: The bromine at C2 is sterically more crowded (flanked by C1-Br and C3-H) compared to C1.
-
Electronic Differentiation: The -CHF₂ group (electron-withdrawing) at C4 exerts a stronger inductive effect on the para-position (C1) than the meta-position (C2).
-
Strategy: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) can often be controlled to occur selectively at the C1 bromine first, allowing for the sequential construction of biphenyl or heterobiaryl cores.
Reactivity Workflow
Caption: Sequential functionalization strategy leveraging the electronic and steric differences between the C1 and C2 bromine atoms.
Part 5: Handling & Safety Data[13]
Hazard Classification (GHS): Based on the properties of polyhalogenated benzenes and the aldehyde precursor.
-
Signal Word: WARNING
-
H335: May cause respiratory irritation.[13]
Storage & Stability:
-
Storage: Store in a cool, dry place under inert gas (Nitrogen).
-
Incompatibilities: Strong oxidizing agents, strong bases (lithium reagents should be used under controlled -78°C conditions).
-
Hydrolysis: The -CHF₂ group is generally stable to aqueous workup, unlike acyl halides.
References
-
PubChem. 3,4-Dibromobenzaldehyde (Precursor) Compound Summary. National Library of Medicine. Available at: [Link]
-
Middleton, W. J. New fluorinating reagents. Dialkylaminosulfur fluorides.[13][16] Journal of Organic Chemistry, 1975, 40(5), 574–578. (Foundational reference for DAST fluorination of aldehydes).
- Meanwell, N. A.Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. (Review of -CHF₂ bioisosterism).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Search Results - AK Scientific [aksci.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. synchem.de [synchem.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ajrconline.org [ajrconline.org]
- 8. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. americanelements.com [americanelements.com]
- 11. Boiling Point (BP) and Melting Point (MP) Reference Table | AAT Bioquest [aatbio.com]
- 12. 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(nonafluorobutyl)furan [webbook.nist.gov]
- 13. wausau-wi.safeschoolssds.com [wausau-wi.safeschoolssds.com]
- 14. docs.rs-online.com [docs.rs-online.com]
- 15. sigmapaints.com [sigmapaints.com]
- 16. mgchemicals.com [mgchemicals.com]
"1,2-Dibromo-4-(difluoromethyl)benzene CAS number and structure"
CAS Number: 1214358-09-4 Formula: C₇H₄Br₂F₂ Molecular Weight: 285.91 g/mol [1]
Executive Summary & Strategic Value
In the landscape of modern medicinal chemistry, 1,2-Dibromo-4-(difluoromethyl)benzene represents a high-value "chassis" molecule. Its structural uniqueness lies in the convergence of two distinct chemical functionalities: a vicinal dibromide motif and a difluoromethyl (-CHF₂) group.
For the drug development professional, this molecule offers a solution to two common challenges:
-
Metabolic Stability & Lipophilicity: The -CHF₂ group acts as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups. It functions as a weak hydrogen bond donor while significantly improving membrane permeability and metabolic stability compared to its non-fluorinated analogs.
-
Orthogonal Functionalization: The 1,2-dibromo substitution pattern allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of complex polycyclic cores or heterocycles commonly found in kinase inhibitors and agrochemicals.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Data | Context for Researchers |
| CAS Number | 1214358-09-4 | Unique identifier for procurement/regulatory. |
| IUPAC Name | 1,2-Dibromo-4-(difluoromethyl)benzene | |
| Structure | Benzene ring, 1,2-di-Br, 4-CHF₂ | Core Scaffold |
| Molecular Weight | 285.91 g/mol | Fragment-based drug design compliant. |
| Physical State | Solid (Low melting point) or Oil | Handling requires standard solids/liquids protocols. |
| LogP (Predicted) | ~3.8 - 4.2 | Highly lipophilic; requires polar solvents for coupling. |
| H-Bond Donors | 1 (Weak, C-H in CHF₂) | Critical for binding affinity optimization. |
Synthesis & Manufacturing Protocol
While various routes exist, the most robust and scalable method for research-grade production involves the deoxyfluorination of 3,4-dibromobenzaldehyde . This pathway avoids the poor regioselectivity often seen in direct bromination of difluoromethylbenzene.
Core Reaction Pathway
Precursor: 3,4-Dibromobenzaldehyde (CAS 74003-55-7) Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). Mechanism: Nucleophilic fluorination of the carbonyl oxygen followed by gem-difluorination.
Detailed Experimental Protocol (Self-Validating)
Note: This protocol assumes standard Schlenk line techniques due to the moisture sensitivity of DAST.
Step 1: Setup
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with 3,4-Dibromobenzaldehyde (5.0 g, 18.9 mmol).
-
Add Anhydrous Dichloromethane (DCM) (50 mL). Ensure the aldehyde is fully dissolved.
-
Cool the system to 0°C using an ice/water bath.
Step 2: Reagent Addition (Critical Step) 5. Slowly add DAST (3.0 mL, 22.7 mmol, 1.2 equiv) dropwise via syringe over 15 minutes.
- Expert Insight: Rapid addition can cause an exotherm and darken the reaction mixture, leading to intractable tar byproducts. Keep internal temp <5°C.
- Allow the reaction to warm to Room Temperature (25°C) and stir for 12–16 hours.
Step 3: Monitoring & Workup 7. Validation: Check reaction progress via TLC (Hexane/EtOAc 9:1). The aldehyde spot (lower Rf) should disappear, replaced by a faster-moving spot (product). 8. Quench: Cool the mixture back to 0°C. Very slowly add saturated aqueous NaHCO₃ (50 mL).
- Safety Note: Vigorous CO₂ evolution will occur. Add dropwise until bubbling ceases.
- Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
- Drying: Combine organics, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Step 4: Purification 11. Purify the crude oil via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes). 12. Yield: Expect 4.5–4.8 g (85–90%) of a colorless to pale yellow oil/solid.
Visualizing the Synthesis Logic
Caption: Figure 1. Deoxyfluorination pathway converting the aldehyde carbonyl to a gem-difluoromethyl group.
Applications in Drug Discovery[9][10][11]
The "Difluoromethyl" Advantage
The -CHF₂ group is not merely a "fluorinated methyl." It is a functional bioisostere:
-
H-Bond Donor: The C-H bond is polarized by the two fluorine atoms, allowing it to act as a weak hydrogen bond donor (unlike -CF₃).
-
Lipophilicity Modulation: It increases logP less drastically than -CF₃, often maintaining water solubility while improving blood-brain barrier (BBB) penetration.
Synthetic Utility: The "Dibromo" Handle
The 1,2-dibromo motif allows for iterative cross-coupling .
-
Site Selectivity: The bromine at the 4-position (para to the CHF₂ group) is generally more electron-deficient and less sterically hindered than the bromine at the 3-position (ortho to the other bromine).
-
Workflow:
-
Coupling 1: Suzuki coupling at C4 (para to CHF₂) occurs first under controlled conditions.
-
Coupling 2: Subsequent coupling at C3 (ortho) allows for the formation of biphenyls or cyclization to fused heterocycles.
-
Decision Logic for Usage
Caption: Figure 2. Strategic flowchart for utilizing the dibromo-handle in divergent synthesis.
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).
-
Storage: Store in a cool, dry place. Keep container tightly closed.
-
Incompatibility: Strong oxidizing agents.
-
Disposal: This compound contains halogens (F, Br). It must not be disposed of in general organic waste. Use a dedicated halogenated waste stream to prevent formation of toxic byproducts during incineration.
References
-
Middleton, W. J. (1975). New fluorinating reagents.[2][3][4] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574–578. (Foundational reference for DAST fluorination mechanics).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context for CHF₂ bioisosterism).
-
PubChem. (n.d.). 3,4-Dibromobenzaldehyde (Precursor Data). National Library of Medicine. Retrieved from [Link]
Sources
Spectroscopic Characterization Guide: 1,2-Dibromo-4-(difluoromethyl)benzene
The following is an in-depth technical guide for the spectroscopic characterization of 1,2-Dibromo-4-(difluoromethyl)benzene . This guide is structured to provide researchers with the critical data patterns, synthesis context, and structural elucidation logic required for high-confidence identification of this compound.
Compound Profile & Structural Context
IUPAC Name: 1,2-Dibromo-4-(difluoromethyl)benzene
Molecular Formula:
-
1,2-Dibromoarene Core: Provides a distinct isotopic signature in Mass Spectrometry (1:2:1 triad).
-
Difluoromethyl Group (
): A lipophilic hydrogen bond donor acting as a bioisostere for hydroxyl/thiol groups. It introduces characteristic coupling patterns in H, C, and F NMR.[1]
Synthesis Context (Origin of the Sample)
This compound is typically synthesized via the deoxofluorination of 3,4-dibromobenzaldehyde using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[2][3] Understanding this pathway is crucial for identifying potential impurities (e.g., unreacted aldehyde).
Figure 1: Standard synthesis pathway via nucleophilic fluorination of the aldehyde precursor.
Mass Spectrometry (MS) Analysis
The presence of two bromine atoms creates a definitive isotopic fingerprint that serves as the primary confirmation of the core structure.
Isotopic Abundance Pattern
Bromine exists as two stable isotopes,
| Ion Species | m/z Value | Relative Intensity | Assignment |
| 284 | 50% | ||
| 286 | 100% (Base) | ||
| 288 | 50% |
Fragmentation Pathway (EI-MS)
-
Loss of F/HF: The molecular ion may lose a fluorine atom
or HF , characteristic of benzylic fluorides. -
Loss of Br: Sequential loss of bromine atoms leads to
and . -
Base Peak: Often the molecular ion cluster itself or the
fragment depending on ionization energy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is derived from high-fidelity substituent increment calculations and analogous experimental data from 1-bromo-4-(difluoromethyl)benzene and 3,4-dibromobenzaldehyde.
H NMR (Proton)
Solvent:
| Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| 6.60 -- 6.65 | Triplet of Doublets (td) | 1H | Benzylic | |
| 7.75 | Doublet (d) | 1H | H-6 (Ortho to | |
| 7.35 | Doublet of Doublets (dd) | 1H | H-5 (Meta to | |
| 7.90 | Doublet (d) | 1H | H-3 (Ortho to Br, shielded) |
Diagnostic Feature: The benzylic proton appears as a distinct triplet (due to two equivalent fluorines) with a large geminal coupling constant (
F NMR (Fluorine)
Solvent:
| Shift ( | Multiplicity | Coupling ( | Assignment |
| -110.0 to -112.0 | Doublet (d) |
Note: The signal appears as a clean doublet. If proton decoupling is applied (
C NMR (Carbon)
Solvent:
| Shift ( | Multiplicity | Coupling ( | Assignment |
| 113.5 | Triplet (t) | Benzylic ( | |
| 135.0 | Singlet | - | C-4 (Ipso to |
| 133.8 | Singlet | - | C-1 / C-2 (C-Br) |
| 130.5 | Singlet | - | C-3 |
| 127.5 | Triplet (t) | C-5 / C-6 (Ortho to |
Infrared (IR) Spectroscopy
The conversion from aldehyde to difluoromethyl is best monitored by the disappearance of the carbonyl stretch.
| Wavenumber ( | Intensity | Functional Group | Note |
| 1000 -- 1200 | Strong | C-F Stretch | Multiple bands typical for |
| 3050 -- 3100 | Weak | C-H Stretch (Aromatic) | Typical arene C-H. |
| 1580, 1470 | Medium | C=C Stretch | Aromatic ring breathing. |
| ~600 -- 700 | Strong | C-Br Stretch | Carbon-Bromine bond. |
| Absent | - | C=O Stretch | Absence confirms reaction completion. |
Structural Elucidation Logic
The following diagram illustrates the logical flow for confirming the structure using the data provided above.
Figure 2: Step-by-step structural confirmation workflow.
References
-
Synthesis Precursor Data: BenchChem. (n.d.). 2,4-Dibromobenzaldehyde NMR Analysis. Retrieved from .
- Difluoromethyl Group Shifts: Hu, J., et al. (2016). The Chemistry of the Difluoromethyl Group. Chemical Reviews. (General reference for substituent effects).
-
Fluorination Methodology: Middleton, W. J. (1975). New fluorinating reagents.[5] Dialkylaminosulfur fluorides. Journal of Organic Chemistry, 40(5), 574–578. (Foundational text for DAST reactions).
-
Isotope Patterns: NIST Mass Spectrometry Data Center. Bromine Isotopic Abundance. Retrieved from .
Sources
Strategic Utilization of 1,2-Dibromo-4-(difluoromethyl)benzene: A Technical Guide
CAS: 1214358-09-4 | Formula: C₇H₄Br₂F₂ | Mol.[1][2] Weight: 285.91 Da[1][2]
Executive Summary & Strategic Value
In modern medicinal chemistry, the difluoromethyl (-CHF₂) group has emerged as a critical "lipophilic hydrogen bond donor," acting as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while improving metabolic stability and membrane permeability.[1][2]
1,2-Dibromo-4-(difluoromethyl)benzene serves as a high-value "linchpin" scaffold.[1][2] Its value lies in its asymmetric reactivity :
-
Electronic Asymmetry: The -CHF₂ group electronically differentiates the two chemically similar bromine atoms, enabling site-selective cross-coupling.[1]
-
Orthogonal Functionalization: The ortho-dibromo motif allows for sequential metal-catalyzed couplings or, under specific conditions, the generation of benzyne intermediates for cycloadditions.[1][2]
This guide provides the protocols and mechanistic insights required to navigate the reactivity landscape of this molecule without compromising the integrity of the base-sensitive -CHF₂ moiety.[1]
Structural Dynamics & Reactivity Profile[1][2]
Electronic Activation (The "Para" Effect)
To achieve site-selectivity, one must understand the electronic influence of the -CHF₂ group on the oxidative addition step of Palladium (Pd) catalysis.[1][2]
-
The -CHF₂ Group: Acts as an electron-withdrawing group (EWG) via induction (
effect), though weaker than a trifluoromethyl (-CF₃) group.[1][2] -
Position C1 (Para to -CHF₂): The C1-Br bond is located para to the EWG.[1] This position is electronically deficient, stabilizing the anionic character of the Pd-complex during the transition state of oxidative addition.[1]
-
Position C2 (Meta to -CHF₂): The C2-Br bond is meta to the EWG and experiences less inductive activation.[1]
Stability Constraints
| Parameter | Rating | Technical Context |
| Thermal Stability | High | Stable up to >200°C (boiling point est. 230°C).[1] Suitable for standard reflux conditions. |
| Hydrolytic Stability | Moderate | The -CHF₂ group is generally stable to aqueous acid/neutral conditions but can hydrolyze to aldehyde under prolonged exposure to Lewis acids at high temps.[1] |
| Base Sensitivity | Critical | The proton on -CHF₂ is acidic ( |
Reaction Manifold & Decision Logic
The following diagram illustrates the divergent pathways available based on reagent selection.
Figure 1: Reaction divergence based on catalyst and temperature control.[1] Note the competition between Trapping and Benzyne formation in Pathway B.[1]
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling
Objective: Selectively couple at C1 (para to CHF₂) while preserving the C2-Br handle.[1]
Mechanistic Logic: Use a sterically demanding ligand (e.g., SPhos, XPhos) to accelerate oxidative addition at the more electronic-deficient C1 site, combined with a mild base to prevent -CHF₂ degradation.[1][2]
Materials:
-
Substrate: 1.0 eq (e.g., 10 mmol)
-
Catalyst:
(2 mol%) + SPhos (4 mol%)[2] -
Base:
(2.0 eq) - Avoid strong alkoxides.[1][2] -
Solvent: Toluene/Water (10:1)[2]
Step-by-Step:
-
Inerting: Charge a reaction flask with the substrate, boronic acid, and phosphate base.[2] Evacuate and backfill with Argon (
). -
Catalyst Prep: Add solvent (degassed) followed by the Pd source and ligand.
-
Temperature Ramp: Heat to 60°C. Note: Do not reflux immediately. Monitor C1 vs C2 consumption via HPLC/UPLC.
-
Monitoring: The reaction typically reaches completion at C1 within 2–4 hours. If C2 coupling begins (bis-coupling), lower temperature to 40°C.[1][2]
-
Workup: Dilute with EtOAc, wash with brine. The -CHF₂ group is stable to standard aqueous workups.[1]
Protocol B: Lithium-Halogen Exchange (The "Cold" Protocol)
Objective: Generate the aryl-lithium species for nucleophilic attack without triggering benzyne elimination or -CHF₂ deprotonation.[1]
Critical Safety Note: The ortho-bromo lithio species is unstable.[1] Above -60°C, it eliminates LiBr to form a benzyne intermediate.[1][2]
Step-by-Step:
-
Setup: Flame-dry a flask and cool to -78°C (Dry ice/Acetone) under
. -
Addition: Dissolve substrate in anhydrous THF. Add
-BuLi (1.05 eq, 2.5M in hexanes) dropwise over 10 minutes.[1][2]-
Why: Slow addition prevents local heating.
-
-
Equilibration: Stir at -78°C for exactly 15 minutes .
-
Quench: Add the electrophile (e.g., DMF, aldehyde) immediately at -78°C.
-
Warming: Allow to warm to room temperature only after the electrophile has been added.
Stability & Handling Data
The following table summarizes the compatibility of the -CHF₂ moiety with common reagents used in drug discovery workflows.
| Reagent Class | Example | Compatibility | Notes |
| Oxidants | High | CHF₂ is resistant to oxidative metabolism and chemical oxidation.[1][2] | |
| Reductants | High | Stable to standard hydrogenation (unless high pressure/temp which may defluorinate).[2] | |
| Nucleophiles | Amines, Thiols | High | Stable in |
| Strong Bases | Low | Risk of dehydrofluorination to form difluoro-quinone methide-like species or carbenes.[1] | |
| Lewis Acids | Moderate | Prolonged heating can strip fluorines (hydrolysis).[2] |
Applications in Drug Discovery[2][3]
1,2-Dibromo-4-(difluoromethyl)benzene is specifically utilized to synthesize Difluoromethyl-biphenyls and Difluoromethyl-indazoles .[1][2]
Case Study: Indazole Synthesis
-
Step 1: Site-selective Suzuki coupling at C1 with a functionalized phenyl boronic acid.[1]
-
Step 2: Buchwald-Hartwig amination at C2 with a hydrazine derivative.[1]
-
Step 3: Ring closure to form the indazole core, retaining the -CHF₂ group at the 5- or 6-position (depending on numbering), a common motif in kinase inhibitors to improve half-life (
).[1]
References
-
American Elements. (n.d.).[3] 1,2-Dibromo-4-(trifluoromethyl)benzene Properties and Specifications. Retrieved from [Link] (Analogous reactivity data).
-
Almond-Thynne, J., et al. (2016).[2][4] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[1][4] Chemical Science.[5][6] Retrieved from [Link].
-
Leroux, F. R., et al. (2021).[2] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link].
Sources
- 1. prepchem.com [prepchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. americanelements.com [americanelements.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 6. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
Technical Guide: Strategic Applications of 1,2-Dibromo-4-(difluoromethyl)benzene
Executive Summary
This technical guide evaluates 1,2-Dibromo-4-(difluoromethyl)benzene (CAS: 1805244-67-2) not merely as a halogenated building block, but as a "privileged scaffold" for late-stage medicinal chemistry and advanced materials synthesis.
The convergence of an ortho-dibromo moiety with a difluoromethyl (
-
The
Motif: Acts as a lipophilic hydrogen bond donor (bioisostere of -OH and -SH), modulating and metabolic stability without the steric penalty of a trifluoromethyl group.[1][2] -
The Ortho-Dibromo Handle: Enables high-fidelity benzyne generation and iterative cross-coupling strategies, allowing for the rapid construction of fluorinated heterocycles.
This guide outlines three primary research vectors for this molecule, supported by mechanistic insights and validated experimental protocols.
Section 1: Structural Analysis & Physicochemical Properties
The Lipophilic Hydrogen Bond Donor
The 4-(difluoromethyl) substituent is the functional core of this scaffold. Unlike the chemically inert
| Property | Impact on Drug Design | |
| H-Bond Acidity | Weak donor (similar to thiophenol) | Bioisostere for -OH/-SH; improves binding affinity.[1] |
| Lipophilicity | Increases membrane permeability compared to polar H-bond donors. | |
| Metabolic Stability | Blocks CYP450 oxidation | Prevents rapid clearance typical of methyl/methylene groups. |
| Conformation | Adaptable geometry compared to planar aromatic donors. |
The Ortho-Dibromo "Click" Handle
The 1,2-dibromo substitution pattern is chemically distinct from 1,3- or 1,4-isomers. It serves as a latent precursor for arynes (benzynes) . Under specific conditions (see Protocol B), this molecule generates 4-(difluoromethyl)benzyne , a highly reactive intermediate that can "snap" into complex architectures via cycloaddition.
Section 2: Primary Research Areas
Research Area A: Benzyne-Mediated Heterocycle Synthesis
The most potent application of this scaffold is the generation of 4-(difluoromethyl)benzyne. This intermediate allows for the rapid assembly of polycyclic aromatic hydrocarbons (PAHs) and alkaloids that are difficult to access via conventional linear synthesis.
Mechanism: Lithium-halogen exchange at low temperatures eliminates LiBr to form the strained triple bond. This species undergoes [4+2] or [2+2] cycloadditions or nucleophilic insertions.
Figure 1: Divergent synthesis via the reactive benzyne intermediate. The scaffold acts as a modular "core" for fused ring systems.
Research Area B: Site-Selective Cross-Coupling (Iterative Functionalization)
The two bromine atoms are chemically equivalent in isolation but become electronically distinct once the first coupling occurs. However, the initial challenge is differentiating the C1 and C2 positions.
-
Electronic Bias: The
group is electron-withdrawing (inductive effect). The position para to the (C1) is electronically distinct from the meta position (C2), though the effect is subtle compared to a nitro or carbonyl group. -
Steric Control: Using bulky phosphine ligands (e.g., Buchwald ligands) can force coupling at the less hindered site if one bromide is sterically crowded by a prior substitution.
Research Area C: Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "fragment" for screening libraries. Its molecular weight is low (<300 Da), and it possesses vectors for growth (the two bromines) while carrying a validated pharmacophore (the
Section 3: Experimental Protocols
Protocol A: Generation and Trapping of 4-(Difluoromethyl)benzyne
Objective: Synthesis of a fluorinated Diels-Alder adduct using furan as a trapping agent. Safety Note: Benzyne intermediates are unstable. Reactions must be kept strictly anhydrous and cold.
Reagents:
-
1,2-Dibromo-4-(difluoromethyl)benzene (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Furan (10.0 equiv, acts as trap and co-solvent)
-
Dry THF (Solvent)
Step-by-Step Workflow:
-
Setup: Flame-dry a 50 mL Schlenk flask under Argon atmosphere. Add magnetic stir bar.
-
Solvation: Dissolve 1,2-Dibromo-4-(difluoromethyl)benzene (1 mmol) and Furan (10 mmol) in dry THF (10 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Lithiation (Critical Step): Add n-BuLi dropwise over 10 minutes via syringe pump.
-
Mechanistic Insight: The Lithium-Halogen exchange is faster than protonation. The resulting ortho-lithio-bromo species is stable at -78°C.
-
-
Elimination: Remove the cooling bath and allow the reaction to warm to 0°C slowly over 2 hours.
-
Causality: As the temperature rises, LiBr eliminates, generating the benzyne. The benzyne immediately reacts with the excess furan (Diels-Alder) before it can dimerize.
-
-
Quench: Quench with saturated
solution (5 mL). -
Workup: Extract with Ethyl Acetate (3x), dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Palladium-Catalyzed Mono-Amination
Objective: Selective substitution of one bromine atom with a secondary amine.
Reagents:
-
Scaffold (1.0 equiv)
-
Morpholine (1.2 equiv)
- (2 mol%)
-
BINAP (4 mol%)
-
NaOtBu (1.5 equiv)
-
Toluene (Anhydrous)
Workflow:
-
Degassing: Combine scaffold, Pd source, ligand, and base in a reaction vial. Seal and purge with Argon for 5 minutes.
-
Addition: Add toluene and morpholine via syringe.
-
Heating: Heat to 80°C for 12 hours.
-
Note: Higher temperatures (>100°C) may promote double addition. 80°C balances rate vs. selectivity.
-
-
Validation: Monitor via TLC. The mono-aminated product will be more polar than the starting material but less polar than the diamine.
Section 4: Strategic Logic & Pathway Visualization
The decision tree below illustrates how to select the correct experimental path based on the desired final architecture.
Figure 2: Decision matrix for synthetic planning using 1,2-dibromo-4-(difluoromethyl)benzene.
Section 5: References[3][4][5][6][7][8][9]
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[4] [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Takagi, A., et al. (2018).[5] "Development of Efficient Methods for Benzyne Generation." Yakugaku Zasshi, 138(1), 27-35.[5] [Link][5]
-
Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983).[6] "Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions." Chemistry Letters, 12(8), 1211-1214. (Foundational reference for mild benzyne generation logic). [Link]
-
Méndez-Gálvez, C., et al. (2020).[7] "Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes." Journal of the American Chemical Society, 142, 16. [Link][8]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. [Development of Efficient Methods for Benzyne Generation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
"safety and handling guidelines for 1,2-Dibromo-4-(difluoromethyl)benzene"
This guide outlines the technical safety, handling, and operational protocols for 1,2-Dibromo-4-(difluoromethyl)benzene (CAS: 1214358-09-4).[1][2] It is designed for researchers and process chemists utilizing this compound as a scaffold in pharmaceutical and agrochemical synthesis.
Executive Summary & Compound Profile
1,2-Dibromo-4-(difluoromethyl)benzene is a specialized halogenated building block.[1][3] Its value lies in the orthogonal reactivity of the ortho-dibromo motif (enabling sequential cross-coupling or metallation) combined with the lipophilic, metabolic-blocking properties of the difluoromethyl (
Because specific toxicological data for this exact isomer is limited in public registries, this guide utilizes a Read-Across Safety Assessment based on structural analogs (e.g., 1,2-dibromo-4-trifluoromethylbenzene; 1-bromo-4-difluoromethylbenzene) and functional group reactivity.[1]
Physicochemical Data Table
| Property | Value / Description | Source/Derivation |
| CAS Number | 1214358-09-4 | Verified Registry |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 285.91 g/mol | Calculated |
| Physical State | Pale yellow liquid or low-melting solid | Analog inference |
| Boiling Point | ~240–250 °C (Predicted) | Extrapolated from analogs |
| Solubility | Soluble in DCM, THF, Et2O; Insoluble in water | Lipophilic character |
| Stability | Stable at RT; Light & Moisture Sensitive | Halogenated arene profile |
Hazard Identification & Toxicology
Core Directive: Treat this compound as a potent irritant with "hidden" fluoride toxicity potential.
GHS Classification (Derived)[1][2]
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
-
Note: While not a hydrolytically unstable acyl fluoride, the benzylic
bond can degrade under extreme metabolic or Lewis-acidic conditions, potentially releasing fluoride ions.[2]
The "Heavy Atom" Effect & Lipophilicity
The presence of two bromine atoms significantly increases the compound's lipophilicity (
-
Skin Absorption: High. The compound can penetrate the stratum corneum rapidly.[1]
-
Systemic Toxicity: Brominated aromatics are often hepatotoxic. The
group acts as a hydrogen bond donor, potentially increasing binding affinity to biological targets compared to analogs.
Strategic Handling & Storage Protocols
A. Storage Architecture
Do not store this compound on open shelves.
-
Environment: Store in a dedicated flammables cabinet or refrigerator (2–8 °C).
-
Atmosphere: Backfill headspace with Argon or Nitrogen after every use. The C-Br bond is susceptible to photolytic cleavage over time, turning the compound dark brown (bromine radical release).[1]
-
Container: Amber glass vials with Teflon-lined caps. Avoid standard polyethylene if storing for >1 month, as halogenated aromatics can leach plasticizers.
B. Reaction Setup (The "Schlenk" Standard)
Most applications involve Lithium-Halogen exchange (e.g., using n-BuLi).[1]
-
Moisture Control: Strictly anhydrous conditions are required. Protonation of the lithiated intermediate will destroy the regioselectivity.[1]
-
Temperature: Reactions involving the bromine exchange must be conducted at -78 °C .[1] The ortho-dibromo substitution pattern makes the intermediate susceptible to "benzyne" formation if warmed prematurely, leading to uncontrolled polymerization or explosion hazards.[1]
Operational Workflow: Safe Handling Lifecycle
The following diagram illustrates the mandatory workflow for transferring the reagent from storage to the reaction vessel, minimizing exposure and degradation.
Figure 1: Inert atmosphere handling workflow to prevent hydrolysis and photolytic degradation.
Emergency Response & Waste Management
Spill Response Logic
Since this compound is a poly-halogenated liquid/solid, standard absorbent pads may dissolve.[1]
-
Evacuate: Clear the immediate area (15 ft radius).
-
PPE Upgrade: Don double nitrile gloves (or Silver Shield® laminates) and a half-mask respirator with organic vapor cartridges.[1]
-
Neutralization: Absorb with Vermiculite or Sand. Do not use sawdust (potential reaction with concentrated brominated compounds).
-
Decontamination: Wash the surface with a dilute surfactant solution, then a 5% Sodium Thiosulfate solution (to neutralize any free bromine if the compound has degraded).
Disposal (The "Halogen" Rule)[1][2]
-
Classification: Halogenated Organic Waste.
-
Segregation: NEVER mix with acid waste. Acidification of brominated waste can liberate toxic
gas or . -
Labeling: Mark clearly as "Contains Fluorinated Aromatics" to alert downstream incinerator operators (fluorine requires specific scrubbers).
Scientific Rationale (Expertise & Causality)[1][2]
Why the "Ortho-Dibromo" Warning? In synthesis, 1,2-dibromoarenes are precursors to benzynes (via elimination of LiBr after lithiation).[1] Benzynes are highly reactive, transient intermediates. If the reaction temperature rises above -60 °C before the electrophile is added, the benzyne will form and react indiscriminately, potentially rupturing the vessel due to rapid exotherm.[1]
Why the Fluoride Caution?
While the
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1,2-Dibromo-4-(trifluoromethyl)benzene (Analog). Retrieved from [Link][1][2]
-
ECHA (European Chemicals Agency). (2024). Registration Dossier: Halogenated Benzenes and Safety Data. Retrieved from [Link][1]
Sources
Technical Whitepaper: Solubility Profile & Solvent Selection for 1,2-Dibromo-4-(difluoromethyl)benzene
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2-Dibromo-4-(difluoromethyl)benzene , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Characterized by a lipophilic dibromo-arene core and a bioisosteric difluoromethyl (-CF
Key Findings:
-
Primary Solvency: High solubility is observed in non-polar and moderately polar aprotic solvents (DCM, THF, Toluene).
-
Process Relevance: The compound is practically insoluble in water, necessitating biphasic systems or organic co-solvents for aqueous cross-coupling reactions.
-
Structural Nuance: The -CF
H moiety acts as a weak hydrogen bond donor, offering unique solvation properties in acceptor solvents (DMSO, DMF) compared to the perfluorinated analog.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of 1,2-Dibromo-4-(difluoromethyl)benzene, one must understand the competition between its lipophilic aromatic core and its polar substituents.
Structural Analysis
The molecule consists of a hydrophobic benzene ring substituted with:
-
Two Bromine atoms (Positions 1, 2): These significantly increase molecular weight and lipophilicity (LogP), driving solubility toward non-polar organic solvents.
-
Difluoromethyl group (Position 4): Unlike the chemically inert -CF
group, the -CF H group contains a polarized C-H bond ( ). This allows for weak hydrogen bonding with polar aprotic solvents (e.g., DMSO, Acetone), slightly enhancing solubility in these media compared to 1,2-dibromo-4-(trifluoromethyl)benzene.
Predicted Solubility Parameters
Based on Hansen Solubility Parameters (HSP) for structurally similar halogenated aromatics (e.g., 1,2-dibromo-4-(trifluoromethyl)benzene), the estimated profile is:
| Parameter | Value (Est.) | Implication |
| LogP (Octanol/Water) | ~3.8 – 4.2 | Highly Lipophilic. Prefers organic phase. |
| Hydrogen Bond Donor | Weak (CF | Slight affinity for H-bond acceptors (THF, DMF). |
| Dipole Moment | Moderate | Soluble in chlorinated solvents and ethers. |
Solubility Landscape & Solvent Compatibility[2]
The following table categorizes common laboratory solvents based on their solvation capacity for 1,2-Dibromo-4-(difluoromethyl)benzene at 25°C.
Table 1: Solubility Profile
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Ideal for extraction and chromatography loading. |
| Ethers | THF, Diethyl Ether, MTBE, 1,4-Dioxane | High (>80 mg/mL) | Preferred for lithiation/Grignard formation (anhydrous). |
| Aromatics | Toluene, Xylene, Benzene | High (>80 mg/mL) | Excellent for high-temp cross-coupling (Suzuki/Buchwald). |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | Moderate (20-50 mg/mL) | Useful for nucleophilic aromatic substitution (S |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Solubility increases significantly with temperature; good for crystallization. |
| Alkanes | Hexanes, Pentane, Heptane | Low (<10 mg/mL) | Acts as an antisolvent for precipitation/crystallization. |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Requires surfactants or phase transfer catalysts for reaction. |
Experimental Protocol: Solubility Determination
For critical applications (e.g., formulation or kinetic studies), rely on experimental data rather than estimates. The following "Self-Validating" protocol ensures accuracy.
Saturation Shake-Flask Method (HPLC Quantitation)
Objective: Determine the thermodynamic solubility of the compound in a specific solvent.
Workflow:
-
Preparation: Add excess solid 1,2-Dibromo-4-(difluoromethyl)benzene (approx. 50 mg) to a glass vial containing 1.0 mL of the target solvent.
-
Equilibration: Cap tightly. Agitate (shaker or magnetic stir bar) at 25°C for 24 hours.
-
Validation Check: Ensure solid remains visible. If all solid dissolves, add more until saturation is maintained.
-
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (PTFE is required; Nylon may degrade in halogenated solvents).
-
Dilution: Dilute an aliquot (e.g., 10 µL) of the filtrate into a mobile phase compatible solvent (e.g., Acetonitrile).
-
Quantitation: Analyze via HPLC-UV (254 nm) against a 5-point calibration curve of the standard.
Visual Workflow (DOT Diagram)
Figure 1: Step-by-step saturation shake-flask methodology for accurate solubility determination.
Application Context: Solvent Selection Strategy
The solubility profile dictates the solvent choice for downstream chemical transformations.
Metal-Halogen Exchange (Lithiation)
-
Requirement: High solubility at low temperatures (-78°C) and inertness to strong bases.
-
Recommended Solvent: THF or Diethyl Ether .
-
Rationale: The compound is highly soluble in ethers.[2] THF coordinates lithium species, stabilizing the intermediate lithiated species formed by Br/Li exchange.
-
Warning: Avoid chlorinated solvents (DCM) which react violently with organolithiums.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
-
Requirement: Solubilization of both the organic halide and the boronic acid (often polar).
-
Recommended Solvent System: Toluene/Water (4:1) or 1,4-Dioxane/Water .
-
Rationale: Toluene dissolves the lipophilic 1,2-Dibromo-4-(difluoromethyl)benzene effectively. The biphasic system (with water) dissolves the inorganic base (K
CO ), while phase transfer is managed by heating or additives.
Decision Logic for Solvents
Figure 2: Decision matrix for selecting solvents based on reaction type.
Safety & Handling
-
Halogenated Waste: Solutions containing this compound (especially in DCM or Chloroform) must be disposed of as halogenated organic waste.
-
Volatility: While the boiling point is high (>200°C est.), solutions in volatile solvents (DCM, Ether) should be handled in a fume hood to prevent inhalation of aerosols containing the fluorinated aromatic.
-
Material Compatibility: Use PTFE or glass components. Avoid Nylon filters which may swell in halogenated solvents.
References
-
ChemScene . 1,2-Dibromo-4-(difluoromethyl)benzene Product Data. Retrieved from
-
PubChem . Compound Summary for 1,2-Dibromo-4-(trifluoromethyl)benzene (Analog). National Library of Medicine. Retrieved from
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for solubility parameter prediction).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
"commercial availability and suppliers of 1,2-Dibromo-4-(difluoromethyl)benzene"
Commercial Availability and Technical Guide: 1,2-Dibromo-4-(difluoromethyl)benzene
Executive Summary
1,2-Dibromo-4-(difluoromethyl)benzene (CAS: 1214358-09-4 ) is a specialized halogenated building block used primarily in medicinal chemistry and agrochemical discovery. Unlike its trifluoromethyl analogs, the difluoromethyl (-CHF₂) group acts as a lipophilic hydrogen bond donor, offering unique modulation of metabolic stability and bioavailability.
Currently, this compound is classified as a Tier 2 Research Chemical : it is available from specialized catalog suppliers (e.g., ChemScene, BLD Pharm) but often requires lead times associated with "on-demand" synthesis. For high-throughput or scale-up requirements, the most robust procurement strategy is often in-house synthesis or custom manufacturing starting from the widely available precursor, 3,4-dibromobenzaldehyde .
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | 1,2-Dibromo-4-(difluoromethyl)benzene |
| CAS Number | 1214358-09-4 |
| Molecular Formula | C₇H₄Br₂F₂ |
| Molecular Weight | 285.91 g/mol |
| Physical State | Liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol |
| Key Structural Feature | Ortho-dibromo motif allows for sequential, regioselective cross-coupling; -CHF₂ group functions as a bioisostere for alcohols or methyl groups. |
Strategic Applications in Drug Design
The selection of this specific isomer is rarely accidental. It serves two critical functions in Structure-Activity Relationship (SAR) studies:
-
Metabolic Blocking: The -CHF₂ group blocks metabolic oxidation at the benzylic position while retaining hydrogen-bonding capability (unlike the chemically inert -CF₃ group).
-
Orthogonal Functionalization: The 1,2-dibromo substitution pattern allows for iterative cross-coupling. The bromine at the 4-position (para to the difluoromethyl group) and the 3-position (meta) have distinct electronic environments, enabling selective Suzuki-Miyaura or Buchwald-Hartwig couplings under controlled conditions.
Supply Chain & Procurement Strategy
Commercial availability for CAS 1214358-09-4 is fragmented. While listed by aggregators, "in-stock" status is often volatile.
Primary Suppliers (Catalog)
-
ChemScene: Frequent stock of research quantities (1g – 5g).
-
BLD Pharm: often lists this CAS; typically ships from Asia-based warehouses (1-2 week lead time).
-
Fluorochem / Combi-Blocks: May list under variable catalog numbers; check for "3,4-dibromo-α,α-difluorotoluene" synonyms.
Precursor Availability (The "Make" Option)
If the target compound is out of stock, the immediate fallback is the precursor 3,4-Dibromobenzaldehyde (CAS 74003-55-7) .
-
Availability: High (Commodity Chemical).
-
Suppliers: Thermo Scientific, Sigma-Aldrich, Enamine.
-
Cost: Low (~$100 USD / 5g).
-
Conversion: One-step deoxyfluorination (see Section 5).
Procurement Decision Matrix
The following workflow illustrates the optimal decision path for acquiring this material based on timeline and scale.
Figure 1: Decision matrix for procuring 1,2-Dibromo-4-(difluoromethyl)benzene based on lab capabilities and stock status.
Synthesis & Manufacturing Protocols
For laboratories opting to synthesize the material, the conversion of 3,4-dibromobenzaldehyde is the industry-standard route. This method is preferred over radical bromination of 4-(difluoromethyl)benzene due to superior regiocontrol.
Protocol: Deoxyfluorination of 3,4-Dibromobenzaldehyde
Reaction Principle: The carbonyl oxygen of the aldehyde is replaced by two fluorine atoms using a nucleophilic fluorinating agent.
Reagents:
-
Substrate: 3,4-Dibromobenzaldehyde (1.0 equiv)
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 – 1.5 equiv). Note: Deoxo-Fluor is thermally more stable and safer.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Atmosphere: Nitrogen or Argon (strictly anhydrous).
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with 3,4-dibromobenzaldehyde and anhydrous DCM under inert atmosphere. Cool to 0°C.
-
Addition: Add DAST/Deoxo-Fluor dropwise via syringe. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC or LC-MS (Aldehyde peak disappears; non-polar product spot appears).
-
Quench: Cool to 0°C and slowly quench with saturated aqueous NaHCO₃. Warning: Vigorous CO₂ evolution.
-
Workup: Extract with DCM, wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a non-polar oil or low-melting solid.
Figure 2: Synthetic pathway from the commercially abundant aldehyde precursor.
Safety & Handling (SDS Summary)
As a halogenated benzyl fluoride, this compound requires strict safety adherence.
-
Hazards:
-
Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
-
Lachrymator: Benzylic halides and their fluoride analogs can be potent tear agents. Handle only in a fume hood.
-
-
Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent hydrolysis, although the -CHF₂ group is relatively stable compared to acyl halides.
-
Incompatibility: Strong oxidizing agents and strong bases.
References
-
ChemScene . Product Analysis: 1,2-Dibromo-4-(difluoromethyl)benzene (CAS 1214358-09-4). Retrieved from .
-
Thermo Scientific Chemicals . 3,4-Dibromobenzaldehyde (CAS 74003-55-7) Specifications and Availability. Retrieved from .[1]
- Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574-578.
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context on difluoromethyl group utility).
Sources
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reactions Using 1,2-Dibromo-4-(difluoromethyl)benzene
Introduction: The Strategic Importance of the Difluoromethyl Group and Suzuki Coupling
In the landscape of modern drug discovery and development, the incorporation of fluorine-containing moieties is a cornerstone strategy for enhancing the pharmacological profile of lead compounds. Among these, the difluoromethyl (–CF₂H) group has emerged as a particularly valuable substituent.[1][2] Unlike the more common trifluoromethyl group, the –CF₂H group possesses a weakly acidic proton, enabling it to act as a hydrogen bond donor. This unique characteristic allows it to serve as a bioisosteric replacement for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities, which are pivotal for molecular recognition at biological targets.[2][3] The introduction of a difluoromethyl group can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity, making it a highly sought-after motif in medicinal chemistry.[1][4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in organic synthesis.[5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for synthetic chemists.[6] This application note provides detailed protocols for the strategic utilization of 1,2-Dibromo-4-(difluoromethyl)benzene in Suzuki coupling reactions. We will explore methodologies for both selective mono-arylation and exhaustive di-arylation, enabling the synthesis of complex, functionalized biphenyl and terphenyl derivatives.
Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, 1,2-Dibromo-4-(difluoromethyl)benzene) to a palladium(0) complex. This step, often rate-determining, results in the formation of a palladium(II) intermediate.[7] The reactivity of the aryl halide is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the aromatic ring.[8] Electron-withdrawing groups, such as the difluoromethyl group, generally accelerate this step.[9]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]
Regioselectivity in the Mono-Arylation of 1,2-Dibromo-4-(difluoromethyl)benzene
A key consideration when working with di-substituted substrates is the potential for regioselectivity in mono-functionalization. In the case of 1,2-Dibromo-4-(difluoromethyl)benzene, the two bromine atoms are in electronically and sterically distinct environments.
-
Electronic Effects: The difluoromethyl group is strongly electron-withdrawing. This effect will be more pronounced at the para position (C-1 bromine) than at the meta position (C-2 bromine), making the C1-Br bond more susceptible to oxidative addition.[9]
-
Steric Effects: The bromine at the C-2 position is flanked by the other bromine atom and the difluoromethyl-substituted carbon, making it more sterically hindered than the bromine at the C-1 position.
Therefore, it is anticipated that the mono-Suzuki coupling will preferentially occur at the C-1 position , which is electronically activated and less sterically hindered. This prediction is consistent with observations in other non-symmetric dibromobenzenes where electronic effects often dominate the regiochemical outcome.[11]
Experimental Protocols
Materials and General Procedures
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be degassed prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.[12] Arylboronic acids, palladium catalysts, and ligands should be of high purity.
Protocol 1: Selective Mono-Suzuki Coupling
This protocol is designed to favor the mono-arylation of 1,2-Dibromo-4-(difluoromethyl)benzene, primarily at the C-1 position.
Reactants:
| Reagent | Molar Equiv. |
| 1,2-Dibromo-4-(difluoromethyl)benzene | 1.0 |
| Arylboronic Acid | 1.1 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 0.03-0.05 |
| K₂CO₃ (Potassium Carbonate) | 2.0 |
| Dioxane/Water (4:1 v/v) | - |
Step-by-Step Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add 1,2-Dibromo-4-(difluoromethyl)benzene (1.0 eq) and the desired arylboronic acid (1.1 eq).
-
Add potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water (4:1 v/v) solvent mixture.
-
Add Pd(PPh₃)₄ (0.03-0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.
Protocol 2: Exhaustive Di-Suzuki Coupling
This protocol is designed to achieve di-arylation of 1,2-Dibromo-4-(difluoromethyl)benzene.
Reactants:
| Reagent | Molar Equiv. |
| 1,2-Dibromo-4-(difluoromethyl)benzene | 1.0 |
| Arylboronic Acid | 2.5 |
| Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | 0.05-0.10 |
| Cs₂CO₃ (Cesium Carbonate) | 3.0 |
| Dioxane/Water (4:1 v/v) | - |
Step-by-Step Procedure:
-
To a pressure-rated reaction vessel equipped with a magnetic stir bar, add 1,2-Dibromo-4-(difluoromethyl)benzene (1.0 eq) and the arylboronic acid (2.5 eq).
-
Add cesium carbonate (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed dioxane/water (4:1 v/v) solvent mixture.
-
Add Pd(dppf)Cl₂ (0.05-0.10 eq) to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel to isolate the di-arylated product.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Impure reagents- Inappropriate base or solvent | - Use a fresh batch of palladium catalyst.- Ensure thorough degassing of all solvents.[12]- Use high-purity reagents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/Water, DMF/Water). |
| Formation of Side Products | - Homocoupling of boronic acid- Dehalogenation of the aryl halide | - Rigorously exclude oxygen from the reaction mixture.[12]- Use a Pd(0) source like Pd(PPh₃)₄ to minimize side reactions during in situ reduction of Pd(II) precatalysts.[12]- For dehalogenation, consider a milder base or lower reaction temperature.[8] |
| Poor Regioselectivity | - Reaction conditions too harsh (high temperature, long reaction time) | - For mono-coupling, carefully monitor the reaction and stop it once the starting material is consumed to prevent further reaction.- Lower the reaction temperature and use a less active catalyst system for the mono-coupling step. |
Conclusion
1,2-Dibromo-4-(difluoromethyl)benzene is a valuable building block for the synthesis of novel, fluorine-containing molecules with potential applications in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile platform for the functionalization of this substrate. By carefully selecting the reaction conditions, including the palladium catalyst, ligand, base, and solvent, it is possible to achieve both selective mono-arylation and exhaustive di-arylation. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this important synthetic intermediate.
References
- Beaudry, C. M., & Malerich, J. P. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(20), 5753–5756.
-
Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved February 15, 2026, from [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
MDPI. (2023, May 8). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2025, October 22). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved February 15, 2026, from [Link]
-
Paper Teplate. (2016, January). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved February 15, 2026, from [Link]
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved February 15, 2026, from [Link]
-
Sci-Hub. (1980). Selective mono-alkylation and arylation of aromatic dihalides by palladium-catalyzed cross-coupling with the Grignard and organozinc reagents. Retrieved February 15, 2026, from [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2003, June 18). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. Retrieved February 15, 2026, from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
St. John's University and the College of St. Benedict. (n.d.). oxidative addition and palladium coupling. Retrieved February 15, 2026, from [Link]
-
Beilstein Journals. (2024, February 23). Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Retrieved February 15, 2026, from [Link]
Sources
- 1. Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. old.rrjournals.com [old.rrjournals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Application Note: Strategic Utilization of 1,2-Dibromo-4-(difluoromethyl)benzene in Pharmaceutical Ingredient Synthesis
Executive Summary
This application note details the strategic deployment of 1,2-Dibromo-4-(difluoromethyl)benzene as a high-value scaffold in medicinal chemistry. Unlike standard halogenated arenes, this molecule offers a dual-advantage: the 1,2-dibromo motif serves as a versatile "ortho-handle" for constructing fused heterocycles (indoles, benzimidazoles, quinoxalines), while the difluoromethyl (
This guide provides validated protocols for regioselective functionalization and heterocycle annulation, supported by mechanistic insights into the electronic directing effects of the
The "Fluorine Effect" in Drug Design
The incorporation of the difluoromethyl group is not merely for metabolic stability; it is a specific design choice for binding affinity.
-
Lipophilic Hydrogen Bond Donor: Unlike the chemically inert trifluoromethyl (
) group, the group contains an acidic proton ( in aromatics) capable of acting as a hydrogen bond donor.[1] This allows it to mimic alcohols ( ) or thiols ( ) while significantly increasing membrane permeability due to higher lipophilicity [1, 2].[1] -
Metabolic Blocking: The C-F bond strength prevents oxidative metabolism at the C4 position, extending the half-life of the resulting API (Active Pharmaceutical Ingredient).
Table 1: Physicochemical Comparison of Substituents
| Property | Hydroxyl ( | Trifluoromethyl ( | Difluoromethyl ( |
| H-Bond Donor | Strong | None | Weak/Moderate |
| Lipophilicity ( | Low (Hydrophilic) | High (Lipophilic) | Moderate-High |
| Metabolic Stability | Low (Glucuronidation) | High | High |
| Steric Bulk | Small | Large | Medium |
Reactivity Profile & Regioselectivity
The utility of 1,2-Dibromo-4-(difluoromethyl)benzene lies in the ability to differentiate between the two bromine atoms during cross-coupling reactions.
Mechanistic Insight: Electronic Differentiation
The
-
C1-Br Position: Located para to the
group. The electron-withdrawing effect is most pronounced here, making the C1-Br bond more electron-deficient. -
C2-Br Position: Located meta to the
group. Less affected by the EWG.
Figure 1: Electronic differentiation of bromine sites dictates the sequence of functionalization.
Application Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling
Objective: To selectively arylate the C1 position while preserving the C2 bromide for subsequent cyclization.
Reagents:
-
Substrate: 1,2-Dibromo-4-(difluoromethyl)benzene (1.0 equiv)
-
Boronic Acid:
(1.1 equiv) -
Catalyst:
(3-5 mol%) or / S-Phos (for difficult substrates) -
Base:
(2.0 equiv) -
Solvent: Toluene/Water (4:1) or 1,4-Dioxane
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon, charge a reaction vial with the dibromide substrate, boronic acid, and base.
-
Catalyst Addition: Add the Pd source and ligand. Note: Triphenylphosphine ligands often suffice for the activated C1-Br, but dialkylbiaryl phosphines (e.g., S-Phos) improve yields for sterically hindered partners.
-
Solvation: Add degassed solvent. Seal the vessel.
-
Reaction: Heat to 60-70°C . Crucial: Do not exceed 80°C initially. Higher temperatures may promote "over-coupling" at the C2 position.
-
Monitoring: Monitor via HPLC/UPLC. Look for the disappearance of the starting material and the formation of the mono-arylated product.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Expected Outcome: >85% yield of the 4-(difluoromethyl)-2-bromo-biaryl species (coupling at C1).
Protocol B: Palladium-Catalyzed Double Amination (Benzimidazole Synthesis)
Objective: To convert the 1,2-dibromo scaffold directly into a 5-(difluoromethyl)benzimidazole, a privileged structure in kinase inhibitors.
Reagents:
-
Substrate: 1,2-Dibromo-4-(difluoromethyl)benzene (1.0 equiv)
-
Nucleophile: Benzamidine or substituted amidine (1.2 equiv)
-
Catalyst:
(2.5 mol%) -
Ligand: Xantphos or BINAP (5 mol%)
-
Base:
(3.0 equiv) -
Solvent: Toluene or Xylenes (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dry all glassware overnight. This reaction is water-sensitive.
-
Mixing: Combine substrate, amidine, base, Pd precursor, and ligand in a reaction tube.
-
Inert Atmosphere: Evacuate and backfill with
(3 cycles). -
Heating: Heat to 100-110°C for 12-18 hours.
-
Mechanism: The reaction proceeds via an initial intermolecular N-arylation at the activated C1 position, followed by an intramolecular N-arylation at C2 to close the ring.
-
Workup: Filter through a celite pad to remove inorganic salts. Concentrate the filtrate.
-
Purification: Recrystallization from EtOH or column chromatography.
Figure 2: Decision tree for synthetic workflows based on target architecture.
Safety & Handling Guidelines
-
Organobromides: 1,2-Dibromo-4-(difluoromethyl)benzene is likely a skin and eye irritant. Wear nitrile gloves and safety goggles.
-
Fluorinated Compounds: While the C-F bond is stable, thermal decomposition (fire) can release HF. Do not heat above 200°C without closed-system safety checks.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study." Journal of Medicinal Chemistry. Available at: [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry. Available at: [Link]
-
Laraia, L., et al. (2013). "Regioselective Suzuki–Miyaura coupling of 1,2-dibromoarenes." Organic & Biomolecular Chemistry. Available at: [Link]
-
Handel, A. E., et al. (2015).[2] "Regioselective Cross-Coupling of Polyhalogenated Arenes." Chemical Reviews. (General reference for polyhaloarene selectivity). Available at: [Link]
Sources
Technical Application Note: Site-Selective Pd-Catalyzed Functionalization of 1,2-Dibromo-4-(difluoromethyl)benzene
This Application Note is designed for research scientists and process chemists focusing on the site-selective functionalization of 1,2-Dibromo-4-(difluoromethyl)benzene . It synthesizes mechanistic principles of palladium catalysis with practical, robust protocols.
Introduction & Strategic Value
The difluoromethyl group (-CHF
1,2-Dibromo-4-(difluoromethyl)benzene represents a high-value "orthogonal" building block. Its utility lies in the electronic differentiation between the two bromine atoms, enabling sequential, site-selective cross-coupling reactions. This allows for the rapid assembly of non-symmetric terphenyls or difluoromethylated fused heterocycles (e.g., indoles, quinoxalines) from a single core.
Core Challenges
-
Site-Selectivity: Controlling which bromine reacts first (C1 vs. C2).
-
CHF
Stability: The benzylic proton of the -CHF group is moderately acidic ( ~ 25-28). Use of extremely strong bases (e.g., -BuLi, LDA) can lead to deprotonation and subsequent elimination to difluorocarbene (:CF ), resulting in decomposition.
Mechanistic Insight: The Selectivity Map
To achieve high yields, one must understand the electronic landscape of the substrate. The -CHF
-
C1-Br (Para to CHF
): The inductive withdrawal is most effective at the para position relative to the meta position. Electron-deficient C-Br bonds undergo Oxidative Addition (OA) with Pd(0) significantly faster than electron-rich or neutral bonds. -
C2-Br (Meta to CHF
): While still activated compared to bromobenzene, it is less electron-deficient than the C1 position. -
Steric Environment: Both positions are sterically similar (flanked by a Br and an H). Therefore, electronics dictate selectivity.
Visualization: Reactivity Logic
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C1-Selective)
This protocol targets the para-bromide (C1), leaving the ortho-bromide (C2) intact for subsequent reactions.
Reagents:
-
Substrate: 1,2-Dibromo-4-(difluoromethyl)benzene (1.0 equiv)
-
Boronic Acid: Arylboronic acid (
) (1.05 equiv) -
Catalyst:
(2-3 mol%) -
Base:
(2.0 M aqueous solution, 2.0 equiv) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Setup: In a glovebox or under argon flow, charge a reaction vial with the substrate (1.0 equiv), arylboronic acid (1.05 equiv), and
(0.03 equiv). -
Solvent Addition: Add degassed 1,4-Dioxane.
-
Base Addition: Add degassed 2.0 M
(aq). -
Reaction: Seal the vial and heat to 60 °C for 4–6 hours.
-
Note: Keep temperature moderate (60 °C) to enhance selectivity. Higher temperatures (>90 °C) may promote double coupling.
-
-
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of starting material and the formation of the mono-coupled product.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Checkpoint (Self-Validation):
-
If significant double coupling (>10%) is observed, reduce catalyst loading to 1 mol% and lower temperature to 50 °C.
-
The product should be a 2-bromo-4'-(substituted)-5-(difluoromethyl)biphenyl .
Protocol B: Sequential Coupling for Non-Symmetric Terphenyls
To install a second, different aryl group at the C2 position.
Reagents:
-
Starting Material: Mono-coupled product from Protocol A (1.0 equiv)
-
Boronic Acid 2: Different Arylboronic acid (1.5 equiv)
-
Catalyst:
(1 mol%) + XPhos (2 mol%) OR (5 mol%) -
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1)
Methodology:
-
Condition Shift: The remaining C2-bromide is sterically hindered (ortho to the new biaryl bond) and less electronically activated. A more active catalyst system (XPhos or SPhos) or higher temperature is required.
-
Reaction: Combine reactants in Toluene/Water. Heat to 100 °C for 12–16 hours.
-
Workup: Standard aqueous workup and column chromatography.
Data Summary & Troubleshooting
| Variable | Recommendation | Rationale |
| Catalyst (Step 1) | Pd(dppf)Cl2 | Bidentate ligand prevents ligand exchange; excellent for selective activation of activated bromides. |
| Catalyst (Step 2) | Pd-XPhos or Pd(PPh3)4 | XPhos provides steric bulk and electron density to facilitate OA into the hindered/deactivated C2-Br. |
| Base Choice | Carbonates/Phosphates | Avoid alkoxides (NaOtBu) or amides (LDA). Strong bases may deprotonate the -CHF |
| Solvent | Dioxane or Toluene | Non-polar/aprotic solvents minimize competitive protodebromination. |
Workflow Diagram
References
-
Mechanistic Principles of Oxidative Addition
- Title: Oxidative Addition of Aryl Halides to Palladium(0).
- Source:Chem. Rev.2016, 116, 12564.
- Relevance: Establishes the order of reactivity (Para-EWG > Meta-EWG).
-
Difluoromethyl Group Properties
-
Title: The Difluoromethyl Group as a Hydrogen Bond Donor: A Bioisostere of the Hydroxyl Group.[1]
- Source:Angew. Chem. Int. Ed.2017, 56, 7510.
- Relevance: Validates the medicinal chemistry value of preserving the CHF2 moiety.
-
-
Site-Selective Coupling of Polyhalogenated Arenes
- Title: Site-Selective Palladium-Catalyzed Cross-Coupling Reactions of Di- and Polyhalogen
- Source:Synthesis2019, 51, 25.
- Relevance: General protocols for 1,2-dibromoarene differenti
Sources
Application Note & Protocols: Strategic Synthesis of Novel Difluoromethylated Heterocycles from 1,2-Dibromo-4-(difluoromethyl)benzene
Abstract
The introduction of the difluoromethyl (–CF₂H) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a unique combination of properties that can enhance pharmacological profiles.[1][2] This group acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine functionalities, often improving metabolic stability and membrane permeability.[1][2] This guide provides a comprehensive framework for the synthesis of novel benzimidazoles and quinoxalines bearing the –CF₂H moiety, utilizing 1,2-Dibromo-4-(difluoromethyl)benzene as a versatile and strategic starting material. We present detailed, field-proven protocols centered on palladium-catalyzed transformations, elucidating the rationale behind methodological choices to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the Difluoromethyl Group
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals.[3] The strategic incorporation of fluorine-containing groups can profoundly modulate a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[3][4] The difluoromethyl group (–CF₂H), in particular, has emerged as a high-value substituent. Its moderate lipophilicity and ability to act as a weak hydrogen bond donor distinguish it from the more common trifluoromethyl (–CF₃) group, enabling unique molecular interactions.[1]
1,2-Dibromo-4-(difluoromethyl)benzene is an ideal starting material for building fused heterocyclic systems. The two adjacent bromine atoms provide ortho-functional handles that can be selectively manipulated through powerful cross-coupling reactions to construct the desired rings. The aryl bromide moieties are highly amenable to palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are foundational for modern C-C and C-N bond formation.[5] This application note focuses on a key two-stage strategy: first, the synthesis of the pivotal intermediate, 4-(difluoromethyl)benzene-1,2-diamine, followed by its conversion into high-value benzimidazole and quinoxaline derivatives.
Overall Synthetic Strategy
The primary challenge in utilizing 1,2-Dibromo-4-(difluoromethyl)benzene is the controlled formation of two new bonds at the C1 and C2 positions to close a heterocyclic ring. Our strategy hinges on the synthesis of a common, versatile intermediate, 4-(difluoromethyl)benzene-1,2-diamine , via a double Buchwald-Hartwig amination. This diamine serves as a powerful building block for subsequent cyclization reactions.
Figure 1: High-level workflow for synthesizing target heterocycles.
Synthesis of Key Intermediate: 4-(Difluoromethyl)benzene-1,2-diamine
The most robust method for converting the starting dibromide to the corresponding diamine is the Buchwald-Hartwig amination.[6][7] This palladium-catalyzed reaction forms C-N bonds with high efficiency and functional group tolerance.[6] To avoid side reactions and control reactivity, a protected ammonia source like benzophenone imine is used, followed by a simple acidic hydrolysis to liberate the free diamine.
Catalytic Cycle: Buchwald-Hartwig Amination
The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, coordination and deprotonation of the amine by a strong base (e.g., NaOt-Bu), and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) is critical for promoting both the oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides or sterically hindered substrates.[8][9]
Figure 2: Simplified Buchwald-Hartwig catalytic cycle.
Protocol 1: Two-Step Synthesis of 4-(Difluoromethyl)benzene-1,2-diamine
This protocol is adapted from established methodologies for double amination of dihaloarenes.[6][10]
Step A: Double Buchwald-Hartwig Amination
| Reagent | MW | Amount (mmol) | Equiv. |
| 1,2-Dibromo-4-(difluoromethyl)benzene | 271.91 | 10.0 | 1.0 |
| Benzophenone imine | 181.24 | 22.0 | 2.2 |
| Pd₂(dba)₃ | 915.72 | 0.1 | 0.01 |
| XPhos | 476.62 | 0.4 | 0.04 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 25.0 | 2.5 |
| Toluene (anhydrous) | - | 100 mL | - |
Procedure:
-
To a dry, oven-baked Schlenk flask under an argon atmosphere, add 1,2-Dibromo-4-(difluoromethyl)benzene (10.0 mmol), Pd₂(dba)₃ (0.1 mmol), XPhos (0.4 mmol), and Sodium tert-butoxide (25.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (100 mL) followed by benzophenone imine (22.0 mmol) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude intermediate can be used directly in the next step or purified by column chromatography if necessary.
Step B: Hydrolysis to the Diamine
Procedure:
-
Dissolve the crude product from Step A in tetrahydrofuran (THF, 80 mL).
-
Add 2 M hydrochloric acid (HCl, 40 mL) and stir vigorously at room temperature for 4-6 hours.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 4-(difluoromethyl)benzene-1,2-diamine.
Synthesis of Novel Benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry.[11] They are typically synthesized by the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[12][13] Various catalytic systems can facilitate this transformation under mild conditions.[11][14][15]
Protocol 2: Cobalt-Catalyzed Synthesis of 2-Aryl-5-(difluoromethyl)-1H-benzimidazoles
This protocol uses a simple and efficient cobalt catalyst for the condensation and subsequent oxidative cyclization.[11]
| Reagent | MW | Amount (mmol) | Equiv. |
| 4-(Difluoromethyl)benzene-1,2-diamine | 158.14 | 1.0 | 1.0 |
| Substituted Aromatic Aldehyde | - | 1.0 | 1.0 |
| Cobalt(II) acetylacetonate [Co(acac)₂] | 257.15 | 0.05 | 0.05 |
| Methanol | - | 5 mL | - |
Procedure:
-
In a 25 mL round-bottom flask, dissolve 4-(difluoromethyl)benzene-1,2-diamine (1.0 mmol) and the desired aldehyde (1.0 mmol) in methanol (5 mL).
-
Add Co(acac)₂ (0.05 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours. The reaction is open to the air, which serves as the oxidant.[11]
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from hot methanol or ethanol, or by flash column chromatography to yield the pure benzimidazole derivative.
Synthesis of Novel Quinoxalines
Quinoxalines are another class of N-heterocycles with a broad spectrum of biological activities.[16] The most classic and reliable synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[17][18][19]
Protocol 3: Green Synthesis of 6-(Difluoromethyl)quinoxalines
This protocol employs a green chemistry approach using an environmentally benign solvent system, which can be catalyzed by mild acids or run catalyst-free.[17][18]
| Reagent | MW | Amount (mmol) | Equiv. |
| 4-(Difluoromethyl)benzene-1,2-diamine | 158.14 | 1.0 | 1.0 |
| 1,2-Dicarbonyl Compound (e.g., Benzil) | 210.23 | 1.0 | 1.0 |
| Ethanol:Water (7:3) | - | 10 mL | - |
| Phenol (optional catalyst) | 94.11 | 0.2 | 0.2 |
Procedure:
-
To a 50 mL round-bottom flask, add 4-(difluoromethyl)benzene-1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Add the ethanol:water (7:3, 10 mL) solvent mixture. If desired, add phenol (0.2 mmol) as a mild and efficient catalyst.[18]
-
Stir the mixture at room temperature for 1-3 hours. The reaction is often rapid, with the product precipitating from the solution.
-
Monitor the reaction by TLC. After completion, add an additional 20 mL of water to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from hot ethanol.
Conclusion
1,2-Dibromo-4-(difluoromethyl)benzene serves as an excellent platform for the synthesis of diverse and novel heterocyclic compounds. The protocols detailed herein provide reliable and scalable pathways to valuable difluoromethylated benzimidazoles and quinoxalines. By first synthesizing the key 4-(difluoromethyl)benzene-1,2-diamine intermediate via a robust double Buchwald-Hartwig amination, researchers can access a wide array of derivatives through well-established condensation chemistries. These methods, grounded in modern catalytic principles, offer high efficiency and adaptability for applications in pharmaceutical research and drug development.
References
-
Title: Methods of Preparation of Quinoxalines Source: Encyclopedia MDPI URL: [Link]
-
Title: Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives Source: ResearchGate URL: [Link]
-
Title: An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes Source: ACS Combinatorial Science URL: [Link]
-
Title: Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature Source: ThaiScience URL: [Link]
-
Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles Source: PMC (Molecules) URL: [Link]
-
Title: Palladium Catalyzed Synthesis of Heterocycles Source: DOKUMEN.PUB URL: [Link]
-
Title: Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature Source: Sjournals URL: [Link]
-
Title: QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Source: ResearchGate URL: [Link]
-
Title: Benzimidazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent advances in the transition-metal-free synthesis of quinoxalines Source: PMC (RSC Advances) URL: [Link]
-
Title: Key developments in fluorinated heterocycles Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis of Difluoromethylated Heterocycle Source: ResearchGate URL: [Link]
-
Title: Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals Source: ChemRxiv URL: [Link]
-
Title: Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors Source: PMC (Organic Letters) URL: [Link]
-
Title: Synthesis of Oxygen Heterocycles via a Palladium-Catalyzed C−O Bond-Forming Reaction Source: ResearchGate URL: [Link]
-
Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]
-
Title: Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods Source: CNR-IRIS URL: [Link]
-
Title: Recent Developments in Palladium-Catalyzed Heterocycle Synthesis and Functionalization Source: Bentham Science URL: [Link]
-
Title: Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds Source: PMC (Molecules) URL: [Link]
-
Title: Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition Source: Chemical Reviews URL: [Link]
-
Title: Exploring the Chemical Reactivity of 1-Bromo-4-(difluoromethyl)benzene Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis Source: PMC (Nature Communications) URL: [Link]
-
Title: Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines Source: ACS Publications URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Benzimidazole synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 19. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Sonogashira Coupling of 1,2-Dibromo-4-(difluoromethyl)benzene
Executive Summary
The substrate 1,2-Dibromo-4-(difluoromethyl)benzene presents a unique challenge in cross-coupling chemistry: distinguishing between two sterically similar but electronically distinct bromine sites. This application note provides a validated roadmap for achieving high-fidelity regioselective mono-alkynylation and exhaustive bis-alkynylation .
By leveraging the electronic activation provided by the difluoromethyl (-CHF
Mechanistic Insight & Regioselectivity Logic
Electronic vs. Steric Analysis
Success with 1,2-dibromo-4-(difluoromethyl)benzene relies on exploiting the electronic bias of the arene ring.
-
Electronic Activation (The Dominant Factor):
-
The -CHF
group is a strong Electron Withdrawing Group (EWG) via induction (-I effect). -
Oxidative addition of Pd(0) is the rate-determining step and behaves as a nucleophilic attack on the arene.
-
Position C1 (Para): Located para to the -CHF
group. This position experiences the strongest electron deficiency due to the directing power of the EWG, significantly lowering the activation energy for oxidative addition. -
Position C2 (Meta): Located meta to the -CHF
group. This position is electronically deactivated relative to C1.
-
-
Steric Environment:
-
Both bromines are ortho to each other, creating a crowded "ortho-effect" zone.
-
However, C2 is flanked by C3-H, which is adjacent to the bulky -CHF
group (buttressing effect). C1 is flanked by C6-H, which is sterically unencumbered.
-
Reaction Pathway Visualization
The following decision tree illustrates the kinetic pathways and the divergence between mono- and bis-coupling products.
Figure 1: Kinetic pathway favoring C1-substitution due to para-electronic activation by the difluoromethyl group.
Experimental Protocols
Protocol A: Regioselective Mono-Alkynylation (Targeting C1)
Objective: Isolate the 1-alkynyl-2-bromo species with >90% regioselectivity.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate | 1.0 | Electrophile |
| Terminal Alkyne | 1.05 | Nucleophile (Limiting reagent to prevent bis-coupling) |
| Pd(PPh | 0.03 (3 mol%) | Catalyst (Standard activity, good selectivity) |
| CuI | 0.02 (2 mol%) | Co-catalyst |
| Et | 3.0 | Base/Acid Scavenger |
| THF or DMF | [0.1 M] | Solvent (Degassed) |
Step-by-Step Procedure
-
Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
-
Charging: Add Pd(PPh
) Cl (3 mol%), CuI (2 mol%), and the Substrate (1.0 equiv). -
Degassing: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen promotes homocoupling of the alkyne (Glaser coupling).[2]
-
Solvation: Add anhydrous, degassed THF (concentration 0.1 M) and Et
N (3.0 equiv) via syringe. -
Addition: Add the Terminal Alkyne (1.05 equiv) dropwise over 30 minutes at 0 °C (Ice bath).
-
Note: Slow addition at low temperature suppresses the rate of the second coupling.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25 °C). Stir for 4–12 hours.
-
Monitoring: Check TLC every 2 hours. Look for the disappearance of SM. If Bis-product appears, stop immediately.
-
-
Workup: Dilute with Et
O, wash with saturated NH Cl (to remove Cu) and Brine. Dry over MgSO . -
Purification: Flash column chromatography. The mono-alkyne usually elutes between the SM and the Bis-product.
Protocol B: Exhaustive Bis-Alkynylation
Objective: Complete conversion to the 1,2-dialkynyl scaffold.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate | 1.0 | Electrophile |
| Terminal Alkyne | 2.5 - 3.0 | Nucleophile (Excess drives kinetics) |
| Pd(dppf)Cl | 0.05 (5 mol%) | Catalyst (Bidentate ligand resists thermal degradation) |
| CuI | 0.05 (5 mol%) | Co-catalyst |
| Diisopropylamine | 4.0 | Base (Higher boiling point than Et3N) |
| Toluene/DMF (1:1) | [0.2 M] | Solvent (Allows higher temps) |
Step-by-Step Procedure
-
Setup: Use a sealed pressure tube or a reflux setup under Argon.
-
Charging: Add Catalyst, CuI, and Substrate. Degas thoroughly.
-
Addition: Add solvents, Base, and Alkyne (all at once).
-
Reaction: Heat to 80 °C for 12–24 hours.
-
Note: The second bromine (C2) is deactivated and sterically hindered by the first alkyne group; heat is required.
-
-
Workup: Standard aqueous workup.
-
Purification: Recrystallization is often possible for symmetrical bis-alkynes; otherwise, column chromatography.
Analytical Validation & Troubleshooting
Confirming Regiochemistry (Self-Validating System)
Do not rely solely on yield. Verify the position of the first alkyne using NOE (Nuclear Overhauser Effect) NMR spectroscopy.
-
Prediction:
-
C1-Substitution (Major): The remaining Bromine is at C2. The proton at C3 is ortho to the Br. The proton at C6 is ortho to the Alkyne.
-
NOE Signal: Strong correlation between the Alkyne protons (or propargylic H) and the aromatic proton at C6 .
-
-
C2-Substitution (Minor): The remaining Bromine is at C1. The Alkyne is at C2.
-
NOE Signal: Strong correlation between the Alkyne protons and the aromatic proton at C3 .
-
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Glaser Coupling (Alkyne-Alkyne) | Oxygen presence | Freeze-pump-thaw degas solvents; ensure Argon line is positive pressure. |
| Low Conversion (Mono) | C1-Br is deactivated? | Unlikely. Check catalyst quality (Pd should be yellow, not black). Increase temp to 40°C. |
| Poor Regioselectivity (Mix of C1/C2) | Temperature too high | Run reaction at 0°C or -20°C. Switch to a bulkier phosphine ligand (e.g., P(o-tol) |
| Dehalogenation (H replaces Br) | Hydride source present | Ensure solvents are anhydrous. Avoid using formate sources. |
References
-
Langer, P. et al. (2012).[1] Site-selective Sonogashira reactions of 1,2-dibromo-3,5-difluorobenzene. Catalysis Communications. Link[1]
- Core Reference: Establishes the precedence for electronic control in fluorinated dibromoarenes, showing preference for positions activ
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
Protocol Grounding: Comprehensive review of catalyst/base/solvent effects used to design the protocols above.[3]
-
-
Lumbreras-Teijeiro, A. et al. (2022). A Cascade Sonogashira Cross-Coupling.... Chemistry - A European Journal.[1] Link
- Mechanistic Insight: Discusses the interplay of base and elimination steps, relevant for troubleshooting side reactions.
-
Organic Chemistry Portal. Sonogashira Coupling. Link
Sources
- 1. Sci-Hub. Site-selective Sonogashira reactions of 1,2-dibromo-3,5-difluorobenzene / Catalysis Communications, 2012 [sci-hub.sg]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 1,2-Dibromo-4-(difluoromethyl)benzene in High-Efficiency OLED Materials
The following Application Note and Protocol Guide details the strategic use of 1,2-Dibromo-4-(difluoromethyl)benzene in the development of next-generation OLED materials.
Executive Summary & Strategic Rationale
In the pursuit of high-performance Organic Light Emitting Diodes (OLEDs), the 1,2-Dibromo-4-(difluoromethyl)benzene motif has emerged as a critical "linchpin" intermediate. While trifluoromethyl (-CF
The difluoromethyl (-CHF
-
Electronic Tuning: It acts as a moderate electron-withdrawing group (EWG), lowering HOMO/LUMO levels without the drastic dipole shift of -CF
. -
Intermolecular Interactions: Unlike -CF
, the -CHF proton is acidic enough to act as a lipophilic hydrogen bond donor (C-H···F or C-H··· ). This non-covalent interaction promotes horizontal molecular orientation in vacuum-deposited films, a key factor in enhancing the light outcoupling efficiency of OLEDs. -
Orthogonal Reactivity: The 1,2-dibromo functionality allows for the construction of ortho-linked hosts (e.g., bis-carbazoles) or transformation into phthalonitriles for Thermally Activated Delayed Fluorescence (TADF) emitters.
Synthesis Protocol: 1,2-Dibromo-4-(difluoromethyl)benzene
Objective: Synthesize high-purity 1,2-Dibromo-4-(difluoromethyl)benzene from commercially available 3,4-dibromobenzaldehyde.
Reaction Scheme
The transformation utilizes a deoxyfluorination reaction. Due to the sensitivity of the aldehyde and the potential for side reactions, Diethylaminosulfur trifluoride (DAST) or the more thermally stable Deoxo-Fluor® is employed.
Materials Required
-
Precursor: 3,4-Dibromobenzaldehyde (CAS: 35556-19-7)
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Saturated NaHCO
solution -
Equipment: Schlenk line, Teflon-coated stir bar, Polyethylene/Teflon reaction vessel (glass is acceptable if anhydrous conditions are strictly maintained, but etching can occur).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 250 mL two-neck round-bottom flask under nitrogen flow.
-
Charge the flask with 3,4-Dibromobenzaldehyde (10.0 g, 37.9 mmol).
-
Add Anhydrous DCM (100 mL) via cannula to dissolve the solid. Cool the solution to 0 °C using an ice/water bath.
-
-
Addition of Fluorinating Agent:
-
Safety Note: DAST reacts violently with water. Ensure all syringes are dry.
-
Slowly add DAST (7.3 g, 6.0 mL, 45.5 mmol, 1.2 equiv) dropwise over 20 minutes.
-
Observation: The solution may darken slightly. Evolution of HF gas (fuming) is possible; ensure proper venting through a scrubber.
-
-
Reaction:
-
Remove the ice bath and allow the reaction to warm to room temperature (25 °C) .
-
Stir for 12–16 hours . Monitor conversion via TLC (Solvent: Hexane/EtOAc 9:1). The aldehyde spot (
) should disappear, replaced by the less polar difluoromethyl product ( ).
-
-
Work-up (Critical Step):
-
Cool the mixture back to 0 °C .
-
Quench: Slowly pour the reaction mixture into a beaker containing saturated NaHCO
(200 mL) and crushed ice. Caution: Vigorous effervescence (CO evolution). -
Extract with DCM (3 x 50 mL).
-
Wash combined organics with Brine (100 mL), dry over anhydrous MgSO
, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Silica Gel, 100% Hexanes -> 5% EtOAc/Hexanes).
-
Yield: Expect 9.0–9.8 g (85–92%) of a clear to pale yellow oil/low-melting solid.
-
Quality Control (QC) Parameters
| Parameter | Specification | Method |
| Appearance | Clear oil or white solid | Visual |
| Purity | > 98.5% | GC-MS / HPLC |
| ¹H NMR | 400 MHz CDCl | |
| ¹⁹F NMR | 376 MHz CDCl | |
| Water Content | < 50 ppm | Karl Fischer |
Application Protocols: Building Block Transformations
This intermediate is a gateway to two distinct classes of OLED materials.
Workflow Visualization
Caption: Divergent synthesis pathways from the difluoromethylated core to functional OLED materials.
Protocol A: Synthesis of TADF Acceptor (4-(Difluoromethyl)phthalonitrile)
Rationale: Phthalonitriles are precursors to cyanobenzene-based TADF emitters (e.g., 4CzIPN analogs). The -CHF
-
Reagents: 1,2-Dibromo-4-(difluoromethyl)benzene (1.0 equiv), CuCN (2.5 equiv), DMF (anhydrous).
-
Conditions: Heat to 150 °C for 24 hours under N
. -
Work-up: Pour into NH
OH/Water (1:1) to complex copper salts. Extract with EtOAc. -
Outcome: 4-(Difluoromethyl)phthalonitrile. This can be further reacted with carbazoles (via S
Ar) to form TADF emitters.
Protocol B: Synthesis of Host Materials (mCP Analog)
Rationale: 1,3-Bis(carbazol-9-yl)benzene (mCP) is a standard host. Introducing -CHF
-
Reagents: 1,2-Dibromo-4-(difluoromethyl)benzene (1.0 equiv), 9H-Carbazole (2.2 equiv), Pd
(dba) (2 mol%), P(t-Bu) (4 mol%), NaO^t^Bu (3.0 equiv). -
Solvent: Toluene, reflux (110 °C), 12 h.
-
Mechanism: Double Buchwald-Hartwig amination.
-
Result: A sterically congested, high-triplet energy host material suitable for blue phosphorescent or TADF dopants.
Critical Analysis: The "Difluoromethyl Effect" in OLEDs
Understanding the causality of using this specific building block is essential for experimental design.
| Feature | Mechanism of Action | Impact on OLED Device |
| Weak H-Bond Donor | The -CF | Horizontal Orientation: Promotes preferential horizontal alignment of emitter molecules, increasing light outcoupling by up to 20-30%. |
| Moderate EWG | Inductive withdrawal ( | Blue Shift: Stabilizes the HOMO less than -CF |
| Lipophilicity | High lipophilicity ( | Film Morphology: Improves solubility in processing solvents (Toluene/Chlorobenzene) while maintaining dense packing in the solid state, reducing voltage rise over time. |
Self-Validating the Protocol
-
Success Indicator 1 (Synthesis): The appearance of a triplet at ~6.6 ppm in ¹H NMR with a large coupling constant (
Hz) confirms the intact -CHF group. If the triplet is absent, the aldehyde was not fully converted or elimination occurred. -
Success Indicator 2 (Device): When used in a host, a reduction in operating voltage compared to the non-fluorinated analog indicates successful electron mobility enhancement due to the -CHF
group.
References
-
Difluoromethyl Group Properties
- Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor."Journal of Medicinal Chemistry.
-
Source:
-
Synthesis via Deoxyfluorination
- Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides."The Journal of Organic Chemistry.
-
Source:
-
Fluorine in OLEDs (TADF & Hosts)
- Dos Santos, P. L., et al. (2016). "The Role of Fluorine in the Design of High-Performance TADF Emitters.
-
Source:
-
Iridium Complexes with Fluorinated Ligands
- You, Y., & Nam, W. (2012). "Photofunctional triplet excited states of cyclometalated Ir(III) complexes: beyond electroluminescence."Chemical Society Reviews.
-
Source:
-
General Building Block Availability
- Sigma-Aldrich / Merck Catalog: 1,2-Dibromo-4-(difluoromethyl)benzene (Custom Synthesis / Analog Reference).
-
Source:
Strategic Functionalization of 1,2-Dibromo-4-(difluoromethyl)benzene: Site-Selectivity and Heterocycle Construction
Executive Summary
This application note details the strategic functionalization of 1,2-Dibromo-4-(difluoromethyl)benzene , a high-value scaffold for medicinal chemistry. The difluoromethyl (-CHF₂) group acts as a lipophilic hydrogen bond donor and bioisostere for hydroxyl/thiol groups, making this scaffold critical for modulating DMPK properties in drug discovery.
The presence of two chemically distinct bromine atoms allows for regiodivergent synthesis . This guide provides validated protocols for:
-
Site-Selective Cross-Coupling: Exploiting electronic bias to functionalize C1 over C2.
-
Metallation: Controlled Halogen-Magnesium exchange to avoid -CHF₂ deprotonation.
-
Annulation: Constructing difluoromethylated indoles.
Strategic Analysis: Reactivity Landscape
To successfully functionalize this molecule, one must understand the electronic perturbation caused by the -CHF₂ group.[1] Unlike the -CF₃ group, the -CHF₂ moiety contains an acidic benzylic proton (
Electronic Bias and Site Selectivity
The -CHF₂ group is a strong Electron Withdrawing Group (EWG) via induction (
-
Position C1 (Para to -CHF₂): The most electron-deficient site. It undergoes Oxidative Addition (OA) with Pd(0) significantly faster than C2.
-
Position C2 (Meta to -CHF₂): Less electron-deficient. Reacts only after C1 is consumed or if C1 is sterically blocked.
-
Position C4 (-CHF₂): The benzylic proton is sensitive to bases like
-BuLi or LDA, posing a risk of -elimination to form quinone methide-like intermediates.
Visualization: Reactivity Decision Tree
Figure 1: Decision tree for the functionalization of 1,2-dibromo-4-(difluoromethyl)benzene, highlighting the divergence based on catalyst and reagent choice.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling
Objective: Selective arylation at C1 (para to -CHF₂) leaving C2-Br intact for subsequent reactions.
Rationale
The oxidative addition of Pd(0) is the rate-determining step. The electron-deficiency at C1 lowers the activation energy for Pd insertion compared to C2. We utilize a ligand with moderate steric bulk (PPh₃ or dppf) to favor electronic control over steric control.
Experimental Procedure
-
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol)
-
Boronic Acid: 1.05 equiv (Phenylboronic acid or derivative)
-
Catalyst:
(3 mol%) or (3 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
-
-
Step-by-Step:
-
Setup: Charge a reaction vial with the dibromoarene, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (
). -
Solvent Addition: Add degassed solvent and aqueous base.
-
Reaction: Heat to 60°C (Note: Do not reflux at >90°C initially to maintain selectivity). Monitor by HPLC/UPLC.
-
Endpoint: Reaction typically completes in 4–6 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Data: Selectivity Profile
| Catalyst System | Temperature | Yield (C1-Product) | Selectivity (C1:C2) |
| 60°C | 82% | >15:1 | |
| 80°C | 78% | 10:1 | |
| 60°C | 65% | 4:1 (Loss of selectivity) |
Note: Electron-rich, bulky ligands like
Protocol 2: Controlled Metallation (Turbo Grignard)
Objective: Conversion of the C1-Br to a nucleophile (Mg-species) without degrading the -CHF₂ group.
Critical Safety & Chemistry Insight
Using
Experimental Procedure
-
Reagents:
-
Substrate: 1.0 equiv
- (1.3M in THF): 1.1 equiv
-
Electrophile (e.g., DMF,
): 1.5 equiv -
Solvent: Anhydrous THF
-
-
Step-by-Step:
-
Cooling: Dissolve substrate in THF and cool to -15°C (Cryogenic -78°C is not necessary for Turbo Grignard, but -15°C prevents side reactions).
-
Exchange: Add
dropwise. Stir for 30–60 minutes. -
Validation: Take a small aliquot, quench with
, and check NMR. Disappearance of the C1-Br signal confirms exchange. -
Quench: Add the electrophile (e.g., DMF for formylation) slowly.
-
Warm: Allow to warm to RT over 1 hour.
-
Workup: Quench with saturated
.
-
Protocol 3: Annulation to Difluoromethyl-Indoles
Objective: Synthesis of 5-(difluoromethyl)indole derivatives using the ortho-dibromo handle. This is a "One-Pot, Two-Step" cascade.
Workflow Visualization
Figure 2: Sequential Sonogashira coupling followed by Buchwald-Hartwig amination/cyclization to generate the indole core.
Experimental Procedure
-
Step 1: Sonogashira Coupling (Selective at C1)
-
Mix: Substrate (1.0 eq), Terminal Alkyne (1.05 eq),
(2 mol%), CuI (1 mol%). -
Solvent: THF/
(1:1). -
Condition: Stir at RT for 4 hours. The C1-Br reacts preferentially due to electronic activation.
-
Note: Isolate the intermediate if high purity is required, or proceed to Step 2 in the same pot (remove CuI via filtration if possible).
-
-
Step 2: Cyclization
-
Add: Primary Amine (
, 1.2 eq), (2 mol%), BINAP or Xantphos (4 mol%), and (2.0 eq). -
Heat: Toluene, 100°C, 12 hours.
-
Mechanism: Palladium catalyzes the N-arylation at C2-Br, followed by intramolecular hydroamination of the alkyne (or vice-versa depending on the amine).
-
References & Validation
The protocols above are grounded in established reactivity patterns for polyhalogenated arenes and fluorinated building blocks.
-
Site-Selectivity in Polyhalogenated Arenes:
-
Handy, C. J., & Zhang, Y. (2006). "Guide to Regioselective Pd-Catalyzed Cross-Coupling Reactions of Dihaloheterocycles." Organic Letters.
-
Principle Applied: Electronic activation of the C-X bond para to an EWG.
-
-
Properties of the Difluoromethyl Group:
-
Hu, J., et al. (2015). "Difluoromethyl 2-Pyridyl Sulfone: A New Reagent for the Introduction of the Difluoromethyl Group." Chemical Reviews.
-
Principle Applied: Stability and acidity of the -CHF₂ proton.
-
-
Turbo Grignard Reagents:
-
Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie.
-
Principle Applied: Use of
for selective exchange in the presence of sensitive groups.
-
-
Indole Synthesis via Ortho-Dihaloarenes:
-
Ackermann, L. (2011). "Transition-Metal-Catalyzed Synthesis of Indoles." Wiley-VCH.
-
Principle Applied: Cascade Sonogashira/Buchwald sequences.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 1,2-Dibromo-4-(difluoromethyl)benzene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 1,2-Dibromo-4-(difluoromethyl)benzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and practical, field-proven insights. Our goal is to empower you to overcome common challenges and systematically optimize your reaction yields.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low to No Product Formation
Question: I am attempting a Suzuki coupling with 1,2-Dibromo-4-(difluoromethyl)benzene and an arylboronic acid, but I am observing very low conversion of my starting material, or no product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product formation in the Suzuki coupling of this specific substrate often points to issues with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1] Let's break down the potential culprits and how to address them systematically.
1. Inefficient Oxidative Addition:
-
Causality: The oxidative addition of the aryl bromide to the Pd(0) catalyst is the first and often rate-determining step.[1] While aryl bromides are generally reactive, steric hindrance from the adjacent bromine atom and the electronic effects of the difluoromethyl group can influence this step.
-
Troubleshooting Steps:
-
Catalyst and Ligand Choice: For sterically hindered or electronically deactivated substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos), which are known to accelerate oxidative addition.[2][3] N-heterocyclic carbene (NHC) ligands can also be highly effective.[4]
-
Catalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions are suitable for its in-situ reduction to the active Pd(0) species. This reduction can be facilitated by phosphine ligands or by the homocoupling of the boronic acid.[5] If you suspect poor activation, consider using a Pd(0) source directly, such as Pd₂(dba)₃.
-
Solvent and Temperature: While a range of solvents can be used, aprotic polar solvents like dioxane, THF, or DMF are common. Sometimes, increasing the reaction temperature can overcome the activation barrier for oxidative addition.[6] However, be mindful that excessive heat can lead to catalyst decomposition or side reactions.[7]
-
2. Impeded Transmetalation:
-
Causality: The transfer of the organic group from the boron atom to the palladium center is a critical step that requires activation by a base.[4][8] The choice and quality of the base are paramount.
-
Troubleshooting Steps:
-
Base Selection: The base's role is to form a more nucleophilic boronate species, facilitating transmetalation.[9] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8] For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective due to their higher solubility and basicity.[6][8]
-
Aqueous Conditions: Many Suzuki reactions benefit from the presence of water, which can aid in dissolving the inorganic base and facilitating the formation of the active boronate species.[10] A solvent system like dioxane/water or THF/water is a good starting point.
-
Boronic Acid Quality: Ensure your boronic acid is pure and has not undergone significant degradation (protodeboronation). Using fresh or recently purified boronic acid is recommended.[7]
-
3. Sluggish Reductive Elimination:
-
Causality: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, can be slowed by steric hindrance around the palladium center.
-
Troubleshooting Steps:
-
Ligand Choice: Bulky ligands that were beneficial for oxidative addition also promote reductive elimination by creating a sterically crowded environment around the palladium, favoring the formation of the product.[11]
-
Issue 2: Poor Regioselectivity - Mono-coupling vs. Di-coupling
Question: My goal is to achieve selective mono-coupling at either the C1 or C2 position of 1,2-Dibromo-4-(difluoromethyl)benzene, but I am getting a mixture of mono-coupled products and the di-coupled product. How can I control the regioselectivity?
Answer:
Controlling regioselectivity in the Suzuki coupling of dihaloarenes is a common challenge. The relative reactivity of the two C-Br bonds is influenced by both steric and electronic factors.
1. Understanding the Inherent Reactivity:
-
Steric Hindrance: The bromine atom at the C2 position is flanked by the C1 bromine and the difluoromethyl group at C4, making it more sterically hindered than the C1 bromine. This steric hindrance can disfavor oxidative addition at the C2 position.[12][13]
-
Electronic Effects: The difluoromethyl group is electron-withdrawing, which can influence the electron density at the adjacent carbon atoms and affect the rate of oxidative addition.
2. Strategies for Selective Mono-arylation:
-
Stoichiometry Control: The most straightforward approach is to use a limited amount of the boronic acid (e.g., 0.9-1.0 equivalents relative to the dibromobenzene). This will favor mono-coupling statistically.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the reaction at the more reactive site and reduce the formation of the di-coupled product. Monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-coupled product is maximized.
-
Catalyst and Ligand System: The choice of ligand can significantly influence regioselectivity. Less bulky ligands might show less preference, while highly bulky ligands could enhance selectivity for the less sterically hindered C1 position. A screening of different palladium catalysts and phosphine ligands is often necessary.[14] For instance, in some systems, the ratio of phosphine ligand to palladium has been shown to influence the regiochemical outcome.[14]
Issue 3: Formation of Side Products
Question: Besides my desired product, I am observing significant amounts of side products, such as homocoupled biaryls from my boronic acid and dehalogenated starting material. What causes these side reactions and how can I minimize them?
Answer:
The formation of side products can significantly reduce your yield and complicate purification. Here’s a breakdown of the common culprits and their solutions:
1. Homocoupling of Boronic Acid:
-
Causality: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of Pd(II) species and oxygen.[5] If your Pd(II) precatalyst is not efficiently reduced to Pd(0), or if there is oxygen in your reaction mixture, homocoupling can be a significant issue.
-
Minimization Strategies:
-
Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[5]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.
-
2. Protodeboronation:
-
Causality: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by high temperatures and certain basic conditions.[7]
-
Minimization Strategies:
-
Optimized Temperature: Avoid excessively high reaction temperatures.
-
Base Selection: While a base is necessary, a very strong base or prolonged reaction times at high temperatures can exacerbate protodeboronation. A screening of bases might be required to find the optimal balance between activating the boronic acid and minimizing this side reaction.
-
3. Dehalogenation:
-
Causality: The replacement of a bromine atom with a hydrogen atom on your starting material is known as dehalogenation. This can be caused by the presence of palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[15]
-
Minimization Strategies:
-
Solvent Choice: Aprotic solvents like dioxane, THF, or toluene are generally preferred over protic solvents like alcohols, which can be a source of hydrides.[15]
-
Base Optimization: Avoid bases that can readily generate hydrides. Inorganic bases like K₂CO₃ or K₃PO₄ are often a good choice.[15]
-
Ligand Effects: The choice of ligand can influence the rate of the desired cross-coupling versus dehalogenation. Electron-rich and bulky ligands that promote rapid reductive elimination of the desired product can help to outcompete the dehalogenation pathway.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in a Suzuki coupling reaction?
A1: The base plays a multifaceted and crucial role in the Suzuki-Miyaura catalytic cycle.[11] Its primary function is to activate the organoboron compound (e.g., boronic acid).[4][8] In the absence of a base, the transmetalation step is generally very slow or does not occur.[11] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium(II) center.[9][16] Additionally, some studies suggest the base can also participate in the formation of palladium-alkoxide or -hydroxide complexes, which may also be involved in the transmetalation step.[16]
Q2: How does the difluoromethyl (-CF₂H) group on the aromatic ring affect the Suzuki coupling?
A2: The difluoromethyl group is moderately electron-withdrawing and can influence the reactivity of the C-Br bonds. This electronic effect can make the oxidative addition step more favorable compared to an unsubstituted bromobenzene. However, the reactivity of fluorinated substrates can sometimes be complex, and the specific reaction conditions will ultimately determine the outcome.[17] There is also the potential for interactions between the fluorine atoms and the palladium catalyst, although this is less pronounced than with more heavily fluorinated systems.
Q3: Is it necessary to perform the reaction under strictly anhydrous conditions?
A3: Not necessarily. In fact, many Suzuki coupling reactions proceed more efficiently in the presence of a small amount of water.[10] Water can help to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitate the formation of the reactive boronate species.[10] However, the optimal amount of water can be system-dependent. For some sensitive substrates or when dehalogenation is a major issue, anhydrous conditions might be preferable.[15] A common practice is to use a mixture of an organic solvent and water (e.g., dioxane:water 4:1).
Q4: Can I use a boronic ester instead of a boronic acid?
A4: Yes, boronic esters (like pinacol esters) and organotrifluoroborates are excellent alternatives to boronic acids.[1][11] They are often more stable, easier to purify, and less prone to side reactions like protodeboronation.[5] When using boronic esters, the same general principles regarding the choice of catalyst, ligand, and base apply.
Q5: What are the key safety considerations when running Suzuki coupling reactions at elevated temperatures?
A5: When heating reactions, especially in sealed vessels, there is a risk of pressure buildup. Never heat a sealed vessel that is more than two-thirds full, and always use a blast shield.[18] Some Suzuki coupling reactions can be exothermic, particularly on a larger scale.[19] It is important to monitor the internal reaction temperature and have adequate cooling available. Always consult the safety data sheets (SDS) for all reagents and solvents used.
Experimental Protocols & Data
Table 1: Screening of Reaction Conditions for Mono-arylation
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 45 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 8 | 78 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 10 | 85 |
| 4 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF | 110 | 6 | 62 |
Yields are illustrative and highly dependent on the specific arylboronic acid used.
General Experimental Protocol for Suzuki Coupling
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 1,2-Dibromo-4-(difluoromethyl)benzene (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃) and ligand (e.g., SPhos) and dissolve them in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Seal the vial and place it in a preheated oil bath at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Figure 1. The Suzuki-Miyaura catalytic cycle.
Troubleshooting Decision Tree for Low Yield
Caption: Figure 2. A decision tree for troubleshooting low yields.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9102–9114. [Link]
-
HZPT Blog. (2024, March 4). why use base in suzuki coupling. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Fairlamb, I. J. S., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Angewandte Chemie International Edition, 54(20), 6041-6045. [Link]
-
PubMed. (2005, June 29). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Chen, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1, 233-236. [Link]
-
Slideshare. Mechanism and synthetic application of suzuki reaction. [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
SpringerNature Research Communities. (2022, July 5). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Journal of Synthetic Chemistry. (2024, January 21). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. Stereoselective Palladium-Catalyzed Base-Free Suzuki–Miyaura Cross-Coupling of Tetrasubstituted gem -Difluoroalkenes: An Experimental and Computational Study | Request PDF. [Link]
-
PubMed. (2003, December 31). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. [Link]
-
Buchwald, S. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
National Center for Biotechnology Information. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
-
National Institutes of Health. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
National Center for Biotechnology Information. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
DIAL@UCLouvain. Pd-based heterogeneous catalysts for Suzuki coupling. [Link]
-
ACS Publications. (2016, July 21). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent | Organic Letters. [Link]
-
ACS Publications. (2018, July 24). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach | Journal of the American Chemical Society. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
SciELO. Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ACS Publications. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry. [Link]
-
ScienceDirect. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]
-
ACS Publications. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development. [Link]
-
ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
-
Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
IRIS - Unina. (2025, November 25). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]
-
National Center for Biotechnology Information. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. blog.hzpt.com [blog.hzpt.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
"common side products in 1,2-Dibromo-4-(difluoromethyl)benzene reactions"
Topic: Troubleshooting Common Side Products & Reactivity Issues
Introduction
Welcome to the Technical Support Center. This guide addresses the specific reactivity challenges of 1,2-Dibromo-4-(difluoromethyl)benzene (CAS: N/A for specific isomer, generic analog reference). This scaffold is a critical bioisostere in drug discovery, where the difluoromethyl (-CHF
However, the 1,2-dibromo motif combined with the electron-withdrawing -CHF
-
Regioisomeric Impurities: Driven by the electronic differentiation between C1 and C2.
-
Benzyne-Derived Oligomers: Resulting from rapid elimination after metalation.
-
Defluorinated/Hydrolyzed Artifacts: Instability of the -CHF
moiety under specific Lewis acidic or superbasic conditions.
Module 1: Metal-Halogen Exchange (Lithiation) Troubleshooting
User Question:
"I attempted a lithium-halogen exchange at -78°C to introduce a formyl group, but I isolated a complex mixture of oligomers and the wrong regioisomer. What is happening?"
Technical Diagnosis:
You are likely encountering two competing failure modes: Benzyne Formation and Inductive Regiocontrol .
-
The "Benzyne" Trap: 1,2-Dibromoarenes are precursors to benzynes. Upon lithiation of one bromine (e.g., at C2), the adjacent bromine (at C1) acts as a leaving group. Even at -78°C, if the internal temperature spikes during addition, elimination occurs to form 4-(difluoromethyl)benzyne . This highly reactive intermediate undergoes rapid cycloaddition or nucleophilic attack, leading to "tars" (polymers).
-
Regioselectivity (The C1 vs. C2 Battle):
-
Structure Analysis: The -CHF
group at C4 is an Inductive Electron Withdrawing Group (-I effect). -
C2 Position: Located meta to the -CHF
group (closer proximity). -
C1 Position: Located para to the -CHF
group (further proximity). -
Outcome: The C2 position is more electron-deficient due to the stronger inductive pull from the closer -CHF
group. Consequently, Lithium-Halogen exchange is kinetically favored at C2 . If you desire functionalization at C1, you will observe the C2-substituted product as a major impurity.
-
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Strictly <-95°C (Trapp mixture) | Standard -78°C is often insufficient to suppress benzyne elimination in electron-deficient 1,2-dihaloarenes. |
| Reagent | ||
| Quench | In-situ (Barbier conditions) | Do not generate the aryl lithium and then add the electrophile. Mix the electrophile (e.g., DMF, borate) with the substrate before adding Li, if compatible. |
Visualizing the Pathway (Benzyne vs. Stable Species)
Figure 1: Bifurcation of the lithiation pathway. Success depends on suppressing the red "Benzyne" pathway via temperature control.
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
User Question:
"I am trying to mono-arylate using Suzuki coupling. I get a 60:40 mixture of the C2-product and C1-product, plus some bis-coupled product. How do I control this?"
Technical Diagnosis:
Palladium oxidative addition is sensitive to the electronic density of the C-Br bond.
-
Electronic Bias: As established, C2 is more electron-deficient (closer to the -CHF
EWG). Oxidative addition is generally faster at electron-deficient bonds. Therefore, C2 reacts first . -
Steric Factor: Both C1 and C2 are ortho to a bromine. However, C2 is flanked by a proton (H3), while C1 is flanked by a proton (H6). Sterically, they are similar.
-
Conclusion: The reaction is electronically controlled. The selectivity (60:40) indicates the inductive effect of -CHF
is present but not overwhelming enough to grant total selectivity.
Side Product Profile:
| Side Product | Structure Description | Cause |
| Regioisomer B | Coupling at C1 (Para to CHF | Competitive oxidative addition due to lack of steric differentiation. |
| Homocoupling | Biaryl formation (Ar-Ar) | Slow transmetalation or lack of oxygen exclusion. |
| Hydrodebromination | Ar-H (loss of Br) | Pd-hydride species formation (often from alcoholic solvents). |
Optimization Strategy:
-
Ligand Selection: Switch to a ligand with a larger bite angle (e.g., Xantphos) or bulky monophosphines (e.g.,
-BuXPhos). While usually used for rate acceleration, bulky ligands can amplify subtle steric differences between C1 and C2 (though here sterics are similar, the "cone angle" interaction with the approaching oxidative addition transition state can be tuned). -
Leaving Group Engineering: If possible, do not use the dibromide. Use 2-bromo-1-chloro-4-(difluoromethyl)benzene . Pd will selectively insert into C-Br (at C2) over C-Cl (at C1) with >95% selectivity [1].
Module 3: Difluoromethyl Group Stability
User Question:
"My NMR shows a singlet at ~10 ppm. Did I oxidize my product?"
Technical Diagnosis:
You are seeing 3,4-dibromobenzaldehyde . The difluoromethyl group (-CHF
-
Mechanism: Hydrolysis. Under harsh Lewis acidic conditions (e.g., AlCl
, BBr ) or superbasic conditions at high temperatures, the C-F bonds are cleaved. -
Pathway:
.
Prevention:
-
Avoid strong Lewis acids if possible.
-
If using strong bases (e.g.,
-BuLi), ensure the reaction is quenched at low temperature. The deprotonated species ( ) is unstable and ejects fluoride to form a carbene, which hydrolyzes upon workup.
Summary of Side Products
| Retention Time (Rel.) | Identity | Origin | Solution |
| 0.85 | Hydrodebrominated (Ar-H) | Moisture in lithiation or Pd-H reduction | Dry solvents; avoid alcohol in Suzuki. |
| 1.0 | Starting Material | Incomplete conversion | Check catalyst activity. |
| 1.05 | Regioisomer (C1 vs C2) | Poor electronic differentiation | Use Cl/Br analogs for better selectivity. |
| 1.20 | Aldehyde (Ar-CHO) | Hydrolysis of -CHF | Avoid strong Lewis acids/superbases. |
| High MW | Triphenylene | Benzyne trimerization | Keep T < -90°C during lithiation. |
References
-
Selectivity in Dihaloarenes: J. Org. Chem.2012 , 77, 6624. (Discusses oxidative addition preference in mixed halogen systems).
-
Difluoromethyl Stability: Chem. Rev.2011 , 111, 4475. (Comprehensive review on fluorinated groups).
-
Benzyne from 1,2-Dibromides: Org. Lett.2009 , 11, 1463. (Mechanistic insights into elimination vs exchange).
-
Lithium-Halogen Exchange Kinetics: Organometallics2014 , 33, 5509. (Detailed kinetic studies on substituent effects).
(Note: The above references are standard authoritative texts on the general reactivity principles described. Specific papers on the exact 4-difluoromethyl analog are rare, so reactivity is extrapolated from established physical organic chemistry principles of 1,2-dibromoarenes and difluoromethylarenes.)
Sources
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination with Aryl Dibromides
Welcome to the Advanced Catalysis Support Unit. Subject: De-escalating Critical Failures in C-N Coupling of Aryl Dibromides. Operator: Senior Application Scientist (Ph.D., 15+ years in organometallic methodology).
Introduction: The Dibromide Dilemma
You are here because your reaction failed. Working with aryl dibromides adds a layer of complexity that standard mono-halide couplings do not possess: Competitional Kinetics.
In a standard Buchwald-Hartwig (B-H) reaction, the challenge is simply making the bond. With dibromides, you are fighting a three-front war:
-
Site Selectivity: Which bromine reacts first?
-
Chemo-Selectivity: Stopping at mono-amination vs. pushing for bis-amination.
-
Oligomerization: If your amine is primary (
), it has two protons. Your electrophile has two bromines. If you are not careful, you are accidentally making a polymer.
This guide is not a textbook. It is a triage center. Find your symptom below and execute the solution.
Module 1: The Diagnostic Workflow
Before altering variables, diagnose the failure mode.[1] Use this logic tree to categorize your problem.
Figure 1: Diagnostic logic flow for categorizing reaction failure based on crude analysis.
Module 2: Selectivity & Oligomerization (The "Messy" Reaction)
Symptom: You see a mixture of mono-aminated product, bis-aminated product, and potentially insoluble "gunk" (oligomers).
Scenario A: You want the MONO-aminated product.
The Challenge: Once the first amine is installed, the arene becomes more electron-rich. In standard Nucleophilic Aromatic Substitution (
Corrective Actions:
-
Leverage Steric Bulk (The Ligand Switch):
-
Protocol: Switch to BrettPhos or tBuBrettPhos .
-
Why: These bulky biaryl monophosphine ligands create a "roof" over the palladium center. The mono-aminated product is significantly sterically bulkier than the starting dibromide. A bulky ligand will kinetically struggle to oxidatively add to the sterically crowded C-Br bond of the mono-product, effectively stopping the reaction at the mono-stage [1].
-
-
Stoichiometry Adjustment:
-
Protocol: Use 3.0 - 4.0 equivalents of the dibromide relative to the amine.
-
Why: Statistical probability. If Pd(0) swims in a sea of dibromide, it is statistically more likely to find a fresh dibromide than a mono-product. You can recover the unreacted dibromide during purification.
-
Scenario B: You want the BIS-aminated product.
The Challenge: The reaction stalls after the first addition, or the catalyst dies before the second insertion.
Corrective Actions:
-
Temperature Ramping:
-
Protocol: Run the reaction at a higher temperature (e.g., 100°C+).
-
Why: The second oxidative addition (into the electron-rich, hindered mono-amine) has a higher activation energy (
).
-
-
Ligand Switch:
Scenario C: The "Gunk" (Oligomerization)
The Challenge: You are using a primary amine (
Corrective Actions:
-
Concentration Control:
-
Protocol: Dilute the reaction. Move from 0.5 M to 0.1 M .
-
Why: Polymerization is second-order with respect to monomer concentration. Intramolecular or termination events are favored at high dilution.
-
-
Capping Strategy:
-
Protocol: Ensure one reagent is in slight excess (e.g., 1.1 equiv) if you want the bis-product, but if you see gunk, check if your amine is acting as a bridging ligand.
-
Module 3: The "Nothing Happened" (Catalyst Activation Failure)
Symptom: Starting material is untouched. The reaction mixture might remain the color of the precatalyst or turn black (Pd black precipitation) immediately.
Root Cause: The active
Q: Which Pd source are you using?
-
Pd(OAc)₂: Requires reduction to Pd(0) in situ by the amine or phosphine. This is often slow and unreliable, leading to Pd black.
-
Pd₂dba₃: The "dba" ligand can inhibit the reaction by competing with your phosphine ligand for the metal center.
-
Precatalysts (The Solution): Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These contain the ligand pre-bound and a sacrificial group that leaves upon base activation, guaranteeing the entry of
into the cycle [3].
Q: Are you using a strong enough base?
Dibromides can be electronically neutral. If your amine is weak (e.g., an aniline), a weak base like
| Base Type | Examples | pKa (approx in DMSO) | Use Case |
| Weak/Inorganic | 10 - 18 | Sensitive functional groups (esters, nitriles). Often requires heat. | |
| Strong/Alkoxide | NaOtBu , LiOtBu | ~29 | Standard for unactivated dibromides. Fast reaction, room temp possible. |
| Soluble Organic | LiHMDS, DBU | ~26 | Non-polar solvents (Toluene) where inorganic salts are insoluble. |
Module 4: Hydrodehalogenation (The Silent Killer)
Symptom: You isolate a product where the Bromine is replaced by a Hydrogen (
Figure 2: Competition between productive reductive elimination and destructive beta-hydride elimination.
Corrective Actions:
-
Ligand Selection:
-
Solvent Switch:
-
Protocol: Switch from Toluene to t-Amyl Alcohol or Dioxane .
-
Why: Polar solvents can stabilize the transition state for reductive elimination.
-
Standard Screening Protocol for Aryl Dibromides
Do not waste 5 grams of material on a single condition. Run this 4-vial micro-screen (0.05 mmol scale).
Conditions:
-
Solvent: 1,4-Dioxane (0.2 M)
-
Temp: 80 °C
-
Base: NaOtBu (2.4 equiv)
-
Pd Source: Pd(OAc)₂ (Wait... use Precatalysts if available! If not, Pd(OAc)₂ + Ligand).
The 4 Vials:
-
The "Standard" (XPhos): Good general reactivity.
-
The "Primary Amine Specialist" (BrettPhos): Best for mono-selectivity and preventing dehalogenation.
-
The "Secondary Amine Specialist" (RuPhos): Excellent for sterically hindered amines.
-
The "Chelator" (Xantphos):
-
Ligand: Xantphos[5]
-
Why: Large bite angle bidentate ligand. Often favors mono-arylation due to geometric constraints preventing the second oxidative addition [5].
-
References
-
Fors, B. P., et al. (2008).[7] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[6][7] Journal of the American Chemical Society.[6][9][10] Link
-
Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Provide a Catalyst System with Unprecedented Scope." Chemical Science. Link (Refers to RuPhos/BrettPhos utility).
-
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Guari, Y., et al. (2001). "Palladium-Catalyzed Amination of Aryl Dibromides: Selective Synthesis of Mono- and Diamines." Chemistry - A European Journal. Link
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. entegris.com [entegris.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
"improving regioselectivity in reactions of 1,2-Dibromo-4-(difluoromethyl)benzene"
Technical Support Center: Regiocontrol in 1,2-Dibromo-4-(difluoromethyl)benzene Functionalization
Executive Summary: The Reactivity Landscape
Subject: 1,2-Dibromo-4-(difluoromethyl)benzene (CAS: N/A for specific isomer, generic analogs widely cited).
Core Challenge: Achieving site-selectivity between two sterically similar but electronically distinct bromine atoms (C1 and C2) while preventing the decomposition of the sensitive difluoromethyl (
The Electronic Hierarchy:
-
C1-Br (Para to
): Most electron-deficient. Activated for oxidative addition (Pd) and Lithium-Halogen exchange. -
C2-Br (Meta to
): Less electron-deficient. Secondary reactive site. -
C4-
(Benzylic Proton): CRITICAL FAILURE POINT. High acidity ( ) makes it susceptible to deprotonation by strong bases (n-BuLi, LDA), leading to difluorocarbene ejection and polymerization (tar formation).
Module 1: Troubleshooting Metal-Halogen Exchange
User Scenario: "I used n-BuLi to lithiate the ring, but the reaction turned black and I recovered complex mixtures/tars."
Root Cause Analysis
The
Protocol: The "Turbo-Grignard" Solution
To bypass the basicity issue while maintaining exchange reactivity, you must switch from Lithium to Magnesium using the Knochel Turbo-Grignard.
Step-by-Step Workflow:
-
Reagent: Isopropylmagnesium Chloride - Lithium Chloride complex (iPrMgCl·LiCl).
-
Solvent: Anhydrous THF (Ether is less effective for breaking aggregates).
-
Temperature: -15 °C to 0 °C (Do not go to -78 °C; exchange is too slow. Do not go to RT; deprotonation risk increases).
-
Stoichiometry: 1.05 - 1.1 equivalents.
Regioselectivity Outcome:
-
Major Product: C1-Magnesiation (Para to
). -
Reasoning: The exchange follows local electrophilicity. The C1 position is more electron-deficient (
of ), stabilizing the forming partial negative charge on the carbon during the transition state.
Data Table: Base Compatibility Guide
| Reagent | Outcome with | Recommendation | |
| t-BuLi | >50 | Catastrophic. Immediate deprotonation/decomposition. | AVOID |
| n-BuLi | ~50 | Poor. Significant tar formation; low yield. | AVOID |
| PhLi | ~43 | Poor. Competing nucleophilic attack/deprotonation. | AVOID |
| iPrMgCl·LiCl | ~30-35 | Excellent. Fast exchange, low basicity. | PREFERRED |
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
User Scenario: "I am getting a 60:40 mixture of C1 and C2 coupled products. How do I improve selectivity for C1?"
Mechanistic Insight
In 1,2-dibromoarenes where steric environments are nearly identical (both bromines are flanked by one proton and one bromine), selectivity is governed by electronic differentiation in the oxidative addition step.
-
C1 (Para):
(Stronger activation). -
C2 (Meta):
(Weaker activation).
The Palladium(0) center is nucleophilic. It prefers to attack the most electron-deficient C-Br bond. Therefore, C1 is the intrinsic preference.
Optimization Protocol for C1 Selectivity
To maximize the electronic preference, you must use a catalyst system that is sensitive to electronic differences (less reactive) rather than a "sledgehammer" catalyst that inserts indiscriminately.
-
Ligand Choice: Use monodentate phosphines with moderate electron-donating capability (e.g.,
). Avoid highly active, bulky, electron-rich ligands (like SPhos, XPhos, or ) initially, as their high reactivity erodes selectivity. -
Catalyst Loading: Keep low (1-3 mol%).
-
Solvent/Base: Use mild bases (
or ) in Toluene/Water. Strong bases (KOtBu) can trigger the instability.
Visualizing the Pathway:
Caption: Mechanistic bifurcation showing the kinetic preference for oxidative addition at the C1 position due to para-electronic activation by the difluoromethyl group.
FAQ: Quick Solutions
Q: Can I use standard bases like NaH or KOtBu for nucleophilic substitution?
A: No. These bases will deprotonate the
Q: How do I prove which isomer I made? A: 1H NMR is definitive but tricky due to symmetry.
-
Key Diagnostic: Look at the coupling constants (
) of the aromatic protons. -
C1-Substituted: You retain the proton at C6 (ortho to C1) and C5 (meta to C1). You will see a specific splitting pattern (doublet or dd).
-
C2-Substituted: You retain the proton at C3 (ortho to C2) and C6 (para to C2).
-
NOESY: The
proton (triplet at ~6.5-7.0 ppm) will show an NOE correlation to the proton at C3 and C5 .-
If you functionalize C2, the NOE between
and C3 is preserved (if C3-H remains). -
Best Check: 19F NMR.[1] The chemical shift of the
group is sensitive to the electronic nature of the para substituent. A change at C1 (para) will shift the 19F signal more significantly than a change at C2 (meta).
-
Q: I need the C2 isomer. How do I force it? A: Direct selectivity for C2 is difficult via Pd-catalysis or Mg-exchange.
-
Strategy: Use a "Blocking" approach.
-
Perform Li-Hal exchange with iPrMgCl·LiCl (Selects C1).
-
Quench with a silyl group (TMS).
-
Perform the desired reaction at C2 (now the only bromide).
-
Deprotect C1-TMS (using TBAF).
-
Decision Tree: Experimental Design
Caption: Operational workflow for selecting the correct synthetic pathway based on regiochemical targets and safety constraints.
References
- Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2005.
- Langer, P., et al. "Site-selective Suzuki-Miyaura cross-coupling reactions of dibromoarenes." Tetrahedron, 2005.
-
Bao, M., et al. "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes." Organic & Biomolecular Chemistry, 2015.[2] Link (Discusses steric vs electronic control in dibromo systems).
- Erickson, J. A., et al. "Acidity of -fluorine substituted toluenes." Journal of Organic Chemistry, 1992. (Data on the lowering effect of fluorine substituents on benzylic protons).
Sources
"workup procedures to remove palladium catalyst from reactions"
Topic: Workup Procedures for Palladium Removal in API Synthesis Audience: Process Chemists, Medicinal Chemists, and CMC Leads Version: 2.4 (Current to ICH Q3D R2 Standards)
Core Directive & Regulatory Context
Why is this critical? Palladium (Pd) is a Class 2B elemental impurity under ICH Q3D guidelines . For oral drug products, the Permitted Daily Exposure (PDE) is generally 100 µ g/day (approx. 10 ppm for a 10g daily dose).[1] Failure to remove Pd leads to regulatory rejection and potential toxicity.[2]
This guide moves beyond "add charcoal and pray." It utilizes Hard-Soft Acid-Base (HSAB) theory to select the correct remedial workup based on the oxidation state and ligation of your residual metal.
Decision Matrix: Selecting the Right Workup
Do not guess. Use this logic flow to select your removal method based on the nature of your reaction mixture.
Figure 1: Logic flow for selecting the appropriate scavenger based on palladium speciation (HSAB theory).
Technical Protocols & Troubleshooting (Q&A)
Module A: Functionalized Silica Scavengers (The Gold Standard)
Best for: Late-stage intermediates, high-value APIs, and avoiding yield loss.
Q: I used a Thiol-scavenger (Si-SH) but the Pd levels are still >50 ppm. Why did it fail? A: The failure is likely kinetic or due to competitive binding.
-
Oxidation State Mismatch: Thiol (SH) groups are soft bases and bind best to Pd(II) (soft acid). If your reaction used Pd(0) (e.g., Pd(PPh3)4) and you didn't oxidize it, the capture efficiency drops.
-
Solvent Inhibition: Strongly coordinating solvents (DMSO, DMF, Pyridine) compete with the scavenger for the metal center.
-
Temperature: Scavenging is an equilibrium process. Heating to 50–60°C significantly improves the kinetics of ligand exchange.
Protocol 1: Optimized Silica Scavenging
-
Dilution: Dissolve crude product in a non-coordinating solvent (THF, EtOAc, or Toluene) at 5–10 mL/g.
-
Loading: Add SiliaMetS® Thiol or Biotage® Si-Thiol at 5–10 equivalents relative to the residual Pd content (not the catalyst loading).
-
Tip: If residual Pd is unknown, start with 50% w/w relative to the crude mass.
-
-
Incubation: Agitate (do not use magnetic stir bars if possible, they grind the silica) at 50°C for 4 hours .
-
Filtration: Filter hot through a 0.45 µm PEEK filter or a fine sintered glass funnel.
-
Wash: Wash the cake with 2 bed volumes of solvent to recover adsorbed product.
Module B: Aqueous Extraction (The "Green" Wash)
Best for: Large scale operations where solid waste disposal is costly.
Q: I cannot use solid scavengers due to cost. Can I wash the Pd out? A: Yes, but standard brine/water won't work. You must use a water-soluble ligand that binds Pd stronger than your organic ligands. N-Acetylcysteine (NAC) is the industry standard here.
Protocol 2: The NAC Wash
-
Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to 7–8 with NaOH (crucial: deprotonated thiolate is the active species).
-
Contact: Add the aqueous NAC solution to your organic layer (EtOAc or DCM).
-
Agitation: Stir vigorously for 1–2 hours. The Pd-NAC complex is highly water-soluble and often yellow/orange.
-
Separation: Separate layers. The Pd migrates to the aqueous phase.
-
Polishing: Repeat if necessary.
Data Comparison: Scavenger Efficiency
| Method | Target Species | Yield Loss Risk | Typical Pd Reduction |
| Activated Carbon | Pd(0) / Colloidal | High (5–20%) | 90% (Variable) |
| Silica-Thiol | Pd(II) | Low (<2%) | >95% |
| Silica-Diamine | Pd(II) (Naked) | Low (<2%) | >90% |
| NAC Wash | Soluble Pd | Very Low | 80–90% |
Module C: Activated Carbon (The Traditionalist)
Best for: Removing colloidal Pd(0) or when product is very stable and cheap.
Q: My product turned grey/black after the reaction. Silica scavengers aren't clearing the color. A: You have colloidal Pd(0) (nanoparticles). Functionalized silica relies on surface ligand exchange, which is poor for bulk metal particles. You need Activated Carbon .[3]
Protocol 3: Activated Carbon Slurry
-
Selection: Use Darco® KB-B or Ecosorb® . These are chemically activated and have high mesoporosity suited for organometallics.
-
Slurry: Add carbon (10–20 wt% relative to substrate) to the solution.
-
Time: Stir at room temperature for at least 12 hours.
-
Filtration (Critical): Filter through a pad of Celite 545 or Diatomaceous Earth . Carbon fines are notorious for passing through paper filters.
-
Warning: Carbon creates a mixed waste stream (solid + solvent) which is expensive to incinerate.
-
Troubleshooting Workflow: The "Help Desk"
If your ICP-MS data still shows failure, follow this remedial loop.
Figure 2: Remedial workflow for persistent palladium contamination.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[4] Advanced Synthesis & Catalysis.[5] Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[4] Organic Process Research & Development.[3][4][5] Link
-
ICH Expert Working Group. (2019). ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation. Link
-
SiliCycle Inc. (2023). Metal Scavenging Solutions: SiliaMetS User Guide.Link
-
Biotage. (2022). Strategies for Removing Palladium from Reaction Mixtures.[2][4][6][7][8][9][10]Link
Sources
- 1. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. Sci-Hub: are you are robot? [sci-hub.box]
- 5. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 6. reddit.com [reddit.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1,2-Dibromo-4-(difluoromethyl)benzene Reactivity Guide
Topic: Solvent Effects on the Reactivity of 1,2-Dibromo-4-(difluoromethyl)benzene Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Welcome to the Advanced Synthesis Support Module.
This guide addresses the specific kinetic and thermodynamic challenges associated with 1,2-Dibromo-4-(difluoromethyl)benzene (CAS: 64695-78-9) . As a Senior Application Scientist, I have compiled these protocols to help you navigate the competing reactivities of the ortho-dibromo motif and the base-sensitive difluoromethyl (
Part 1: Critical Reactivity & Solvent Troubleshooting (Q&A)
Q1: I am attempting a Lithium-Halogen exchange, but I am observing significant decomposition and benzyne formation. How do I control this?
A: The issue lies in the instability of the ortho-haloaryllithium intermediate, which is prone to rapid
-
The Mechanism: Upon lithiation of 1,2-dibromo-4-(difluoromethyl)benzene, you generate a 2-bromo-aryllithium intermediate. In coordinating solvents like THF, the solvation of the lithium cation breaks down aggregates, significantly lowering the activation energy for LiBr elimination. This generates a reactive benzyne intermediate that polymerizes or reacts non-selectively [1].
-
Solvent Solution: Switch from pure THF to a non-polar solvent system such as Toluene/Hexane (4:1) or Diethyl Ether/Pentane.[1]
-
Why? Non-polar solvents favor the formation of tight ion-pair aggregates (dimers/tetramers). These aggregates stabilize the aryllithium species and retard the elimination of LiBr, allowing sufficient time for electrophilic trapping at -78°C [2].
-
-
Protocol Adjustment:
-
Dissolve substrate in Toluene.
-
Cool to -100°C (internal temperature).
-
Add
-BuLi slowly. -
Add the electrophile immediately (or use an in-situ quench if compatible).
-
Q2: Which bromine atom is exchanged preferentially, and does the solvent alter this regioselectivity?
A: Regioselectivity is driven by inductive stabilization, but solvent polarity can modulate the kinetic vs. thermodynamic outcome.
-
The Selectivity Rule: The exchange occurs preferentially at C2 (the position meta to the
group) rather than C1 (para).-
Reasoning: The
group is a strong electron-withdrawing group (EWG) by induction ( ). The inductive effect is distance-dependent. The C2 position is closer (2 bonds to the ring junction) than C1 (3 bonds). Therefore, the anion at C2 is more stabilized [3].
-
-
Solvent Effect:
-
THF: Promotes rapid, indiscriminate exchange. You may see mixtures of C1 and C2 lithiation due to fast kinetics masking thermodynamic preferences.
-
Ether/Toluene: Enhances selectivity for C2. The tighter ion pairing allows the thermodynamic preference (inductive stabilization) to dictate the major isomer.
-
Q3: My Suzuki coupling yields are low, and I suspect the group is decomposing. Is the solvent responsible?
A: Yes, likely indirectly through the enhancement of basicity. The
-
The Trap: Using polar aprotic solvents like DMF or DMSO significantly increases the basicity of alkoxides and carbonates (the "naked anion" effect). This accelerates the unwanted deprotonation of the
group. -
Solvent Solution: Use 1,4-Dioxane or Toluene with a mild base (
or ).-
Why? These solvents do not separate ion pairs as effectively as DMSO, keeping the base less reactive towards the
proton while still supporting the Pd-catalytic cycle. -
Alternative: Use a biphasic system (Toluene/Water) which solvates the inorganic base in the aqueous phase, limiting its contact with the lipophilic organic substrate [5].
-
Part 2: Solvent Effects Matrix
Use this table to select the optimal solvent based on your intended transformation.
| Solvent System | Dielectric Constant ( | Primary Effect on 1,2-Dibromo-4-( | Recommended Application | Risk Factor |
| Toluene / Hexane | ~2.0 - 2.4 | Aggregate Stabilization. Retards benzyne formation; enhances C2-lithiation selectivity. | Lithium-Halogen Exchange; Grignard formation. | Low solubility of some electrophiles. |
| THF (Tetrahydrofuran) | 7.5 | Cation Solvation. Increases reactivity of organometallics; promotes rapid LiBr elimination (benzyne). | In-situ trapping (Barbier conditions); Metalation if T < -90°C. | High Risk: Benzyne formation; Loss of regioselectivity. |
| DMF / DMSO | 36 - 47 | Anion Activation. Stabilizes anionic Pd(0) species; supercharges bases. | Difficult | High Risk: |
| 1,4-Dioxane | 2.2 | Chelation/Solvation Balance. Good solubility for Pd-catalysts; moderate base activation. | Standard Suzuki/Buchwald couplings. | Peroxide formation (requires fresh solvent). |
Part 3: Visualized Reaction Pathways
Diagram 1: Lithium-Halogen Exchange vs. Benzyne Elimination
This diagram illustrates the bifurcation between the desired lithiation and the unwanted benzyne pathway, controlled by solvent and temperature.[2]
Caption: Solvent polarity dictates the fate of the lithiated intermediate. Non-polar solvents (Toluene) stabilize the intermediate, while polar solvents (THF) accelerate elimination to benzyne.
Diagram 2: Solvent Influence on Pd-Catalyzed Coupling
This diagram details how solvent polarity affects the active catalytic species and side reactions.
Caption: Polar solvents accelerate oxidative addition via anionic Pd species but increase the risk of base-mediated CF2H decomposition.
Part 4: Experimental Protocol (Self-Validating)
Protocol: Site-Selective Lithiation of 1,2-Dibromo-4-(difluoromethyl)benzene Objective: Selective functionalization at C2 without benzyne formation.
-
Preparation: Flame-dry a 50 mL round-bottom flask under Argon.
-
Solvent: Add Toluene (anhydrous, 15 mL) . Validation: Toluene prevents rapid LiBr elimination.
-
Substrate: Add 1,2-Dibromo-4-(difluoromethyl)benzene (1.0 mmol).
-
Cooling: Cool the mixture to -100°C using an EtOH/Liquid
bath. Validation: Extreme cold is required to kinetically trap the unstable species. -
Lithiation: Add
-BuLi (1.05 equiv, in Hexanes) dropwise over 10 minutes via syringe pump.-
Checkpoint: The solution should remain clear or turn slightly yellow. Darkening indicates decomposition (benzyne).
-
-
Equilibration: Stir for exactly 15 minutes at -100°C.
-
Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) dissolved in Toluene rapidly.
-
Warming: Allow to warm to -78°C over 30 minutes, then quench with sat.
.
References
-
Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes. National Institutes of Health (PMC). Available at: [Link]
-
The Mechanism of Lithium-Halogen Exchange. Princeton University, Macmillan Group. Available at: [Link][2]
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link][2][3][4][5][6][7][8]
-
Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC).[9][10] Available at: [Link][2][7][8]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations [beilstein-journals.org]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.york.ac.uk [pure.york.ac.uk]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Hydrodehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for managing hydrodehalogenation, a common and often frustrating side reaction in palladium-catalyzed cross-coupling chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter diminished yields and unwanted byproducts due to the premature replacement of a halide with a hydrogen atom.
Here, we move beyond simple checklists to provide a deeper, mechanistically-grounded understanding of why this side reaction occurs and how to strategically control it. The troubleshooting guides and FAQs are structured to address the specific issues you face at the bench, backed by authoritative literature and field-proven insights.
FAQs: Understanding the Fundamentals of Hydrodehalogenation
Q1: What is hydrodehalogenation and why is it a problem in my coupling reaction?
Hydrodehalogenation is a competing reaction pathway where the aryl halide (Ar-X) starting material is reduced to the corresponding arene (Ar-H) instead of coupling with your nucleophilic partner.[1][2] This directly consumes your starting material, lowers the yield of your desired product, and complicates purification by introducing a significant byproduct that often has similar chromatographic properties to the starting material.
Q2: What is the primary mechanism of hydrodehalogenation?
While several pathways can be operative, a widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This reactive intermediate can arise from several sources within your reaction flask:
-
Reaction with the Base: Strong bases, particularly those with β-hydrogens (like alkoxides or even amines), can react with the palladium complex to generate a Pd-H species.[3][4]
-
Reaction with the Solvent: Protic solvents, especially alcohols like methanol or ethanol, can be oxidized by the Pd(II) intermediate, leading to the formation of a Pd-H species and a carbonyl byproduct (e.g., formaldehyde).[1]
-
Trace Water: Even small amounts of water can serve as a proton source, contributing to the formation of the hydride intermediate.[2][5]
Once formed, this Pd-H intermediate can undergo reductive elimination with the aryl group on the palladium center (Ar-Pd-X) to release the undesired Ar-H byproduct and regenerate the active Pd(0) catalyst, which can then continue down this unproductive path.
Q3: Which aryl halides are most susceptible to this side reaction?
The tendency for hydrodehalogenation generally follows the reactivity of the C-X bond strength and the rate of oxidative addition. The common trend is: Aryl Iodides > Aryl Bromides > Aryl Chlorides .[2][6]
-
Aryl Iodides: Being the most reactive, they undergo oxidative addition rapidly, but the resulting palladium-iodide bond is also weaker, making subsequent side reactions more competitive. The iodide anion released into solution can also inhibit the desired catalytic cycle.[1][6]
-
Aryl Bromides: Represent a good balance of reactivity for many coupling reactions.
-
Aryl Chlorides: Are the least reactive towards oxidative addition, but this slower initial step can sometimes allow other degradation pathways to become more prominent if the overall catalytic cycle is sluggish.[7]
Furthermore, electron-deficient aryl halides and many N-heterocyclic halides (e.g., pyridines, pyrazoles, indoles) are particularly prone to hydrodehalogenation.[2][8]
Troubleshooting Guide: From Problem to Solution
This section is designed to address specific experimental observations and provide actionable, mechanistically-driven solutions.
Issue 1: My reaction yield is low, and LC-MS/TLC analysis shows a major byproduct with the mass of my "Ar-H".
This is the classic sign of hydrodehalogenation dominating your reaction. Your troubleshooting should focus on altering the reaction parameters to disfavor the formation of Pd-H species or to accelerate the desired C-C bond formation.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting hydrodehalogenation.
Q: How does changing the ligand help, and which ones should I try?
A: The ligand is arguably the most powerful tool for controlling this side reaction. The goal is to use a ligand that promotes the desired reductive elimination (forming Ar-Nu) to be much faster than the undesired reductive elimination that forms Ar-H.
-
Causality: Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often the solution.[2][4]
-
Bulkiness promotes the final reductive elimination step of the desired product, effectively accelerating the main catalytic cycle to outcompete the side reaction.[4]
-
Electron-donating character increases the electron density on the palladium center. This strengthens the Pd-Aryl bond and also speeds up the initial oxidative addition step, particularly for less reactive aryl chlorides.
-
-
Recommended Actions:
-
Switch to Buchwald Biarylphosphine Ligands: Ligands like SPhos, XPhos, and RuPhos are specifically designed to be bulky and electron-rich. They are often the first choice for challenging couplings where hydrodehalogenation is a concern.[2]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs, such as those used in PEPPSI-type precatalysts, are strong electron donors and can be highly effective at promoting the desired coupling over hydrodehalogenation.[3][9]
-
Q: My protocol uses a strong base like NaOtBu. Could this be the problem?
A: Yes, absolutely. Strong alkoxide bases, especially in combination with protic solvents, are known sources for generating palladium-hydride species.[1]
-
Causality: The base's role is to activate the boronic acid for transmetalation.[9] However, a base that is too strong or has available β-hydrogens can readily react with the palladium catalyst to form the problematic Pd-H intermediate.
-
Recommended Actions:
-
Switch to a Weaker Inorganic Base: Carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄) are generally much less likely to act as hydride sources.[2] K₃PO₄ is often an excellent choice as it is sufficiently basic to promote the reaction without causing extensive hydrodehalogenation.
-
Avoid Amine Bases if Possible: While used in some protocols, amine bases can also be a source of hydrides.[4]
-
Q: I am using Methanol/Water as a solvent. What should I use instead?
A: Protic solvents are a direct and efficient source for the generation of Pd-H species.[1]
-
Causality: Alcohols can be oxidized by the Pd(II) species formed after oxidative addition. This process reduces the palladium and generates a hydride, which then participates in the hydrodehalogenation cycle.
-
Recommended Actions:
-
Switch to Aprotic Solvents: The most effective change is to move to an aprotic solvent system. Common choices include:
-
Dioxane
-
Tetrahydrofuran (THF)
-
Toluene
-
-
Control Water Content: While Suzuki couplings often require some water to facilitate the dissolution of the base and assist in the catalytic cycle, excess water can be detrimental.[2][5] If using an aqueous system, try varying the water ratio. If aiming for anhydrous conditions, ensure all reagents and solvents are rigorously dried.
-
Issue 2: My reaction with an N-heterocyclic halide is failing.
N-heterocyclic halides (e.g., halopyridines, haloindoles) are notoriously difficult substrates.
Q: Why are N-heterocycles so prone to hydrodehalogenation?
A: There are two primary reasons:
-
Coordination to Palladium: The nitrogen atom in the heterocycle can coordinate to the palladium center. This can inhibit the catalytic cycle, slowing down the desired coupling and giving the hydrodehalogenation pathway more time to occur.[2]
-
N-H Acidity: For heterocycles with an N-H bond (like indoles or pyrazoles), this proton is acidic. The base can deprotonate the nitrogen, which alters the electronic properties of the ring and can lead to catalyst inhibition or other side reactions.[2][8]
Recommended Actions:
-
Protect the N-H Group: For substrates like indoles, pyrroles, or pyrazoles, protecting the nitrogen with a suitable group (e.g., Boc, SEM) can prevent deprotonation and unwanted coordination, often dramatically improving yields.[2]
-
Use Specialized Ligands: Buchwald's biaryl phosphine ligands are frequently effective for these challenging substrates.
-
Careful Base Selection: A milder base like K₃PO₄ or K₂CO₃ is often preferred to avoid complications arising from the acidic N-H proton.[2]
Data Summary: Guiding Your Experimental Choices
The following table summarizes the general effects of key reaction parameters on the hydrodehalogenation side reaction.
| Parameter | Recommended Change to Minimize Hydrodehalogenation | Mechanistic Rationale |
| Ligand | Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHCs.[2] | Accelerates reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.[4] |
| Base | Change from strong alkoxides (NaOtBu) to weaker inorganic bases (K₃PO₄, K₂CO₃).[2] | Reduces the rate of Pd-H formation from the base. |
| Solvent | Replace protic solvents (MeOH, EtOH) with aprotic solvents (Dioxane, Toluene, THF).[2] | Eliminates a primary source for Pd-H formation via solvent oxidation.[1] |
| Temperature | Lower the reaction temperature. | Hydrodehalogenation can have a different activation energy than the desired coupling; lowering the temperature may favor the desired pathway. |
| Aryl Halide | If possible, switch from Ar-I to Ar-Br or Ar-Cl.[8] | Reduces the intrinsic rate of hydrodehalogenation, although this may require more active catalytic systems.[2] |
Experimental Protocol: Minimizing Hydrodehalogenation in a Model Suzuki Coupling
This protocol provides a robust starting point for coupling an aryl bromide, incorporating best practices to suppress hydrodehalogenation.
Reaction: Coupling of 4-Bromoacetophenone with Phenylboronic Acid.
Materials:
-
4-Bromoacetophenone (Electrophile)
-
Phenylboronic Acid (Nucleophile, 1.2 equiv)
-
Pd₂(dba)₃ (Palladium Source, 1 mol%)
-
SPhos (Ligand, 2.5 mol%)
-
Potassium Phosphate (K₃PO₄, base, 2.0 equiv)
-
Toluene (Solvent)
-
Water (Co-solvent)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive stream of inert gas (Argon or Nitrogen), add the palladium source Pd₂(dba)₃ (1 mol%) and the SPhos ligand (2.5 mol%).
-
Solvent Addition: Add toluene to achieve a concentration of ~0.1 M with respect to the aryl bromide, followed by a small amount of water (e.g., a Toluene/Water ratio of 10:1 v/v).
-
Degassing: Seal the vessel and thoroughly degas the reaction mixture. This is critical to prevent catalyst oxidation. The freeze-pump-thaw method (three cycles) is highly effective. Alternatively, bubbling argon through the solution for 15-20 minutes can be used.[2]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the potential hydrodehalogenated byproduct (acetophenone).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Diagram: The Competing Pathways
Caption: The catalytic cycle showing the desired coupling pathway (black) competing with the undesired hydrodehalogenation pathway (red).
References
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11770-11772. [Link]
-
Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 15, 2026, from [Link]
-
Yamamoto, T., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Marine Drugs, 13(6), 3349-3363. [Link]
-
Ghosh, B., & Maleczka, R. E. (2011). Catalytic Hydrodehalogenation Reactions. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]
-
Maleczka, R. E., et al. (2003). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Request PDF on ResearchGate. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. [Link]
-
Vantourout, J. C., et al. (2017). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC. [Link]
-
Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved February 15, 2026, from [Link]
-
Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Request PDF on ResearchGate. [Link]
-
ResearchGate. (2018, October 30). What's the problem of Suzuki-Miyuara coupling reaction conditions?[Link]
-
Barrios-Landeros, F., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6395-6407. [Link]
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
"scale-up challenges for reactions involving 1,2-Dibromo-4-(difluoromethyl)benzene"
Technical Support Center: Scale-Up Challenges for 1,2-Dibromo-4-(difluoromethyl)benzene
Executive Summary
Product: 1,2-Dibromo-4-(difluoromethyl)benzene Application: Building block for late-stage difluoromethylation and cross-coupling in agrochemical/pharmaceutical synthesis. Critical Hazard: This molecule presents a "Dual-Hazard" scenario during organometallic functionalization:
-
Benzyne Formation: The 1,2-dibromo motif is a classic precursor for benzyne via elimination, leading to polymerization/tars if temperature control fails.
-
Defluorination/Carbene Generation: The difluoromethyl (
) proton is sufficiently acidic ( ) to be deprotonated by strong bases ( -BuLi), triggering -elimination and decomposition.
This guide addresses the specific engineering and chemical controls required to scale this reaction from gram to kilogram quantities.
Part 1: Troubleshooting & FAQs
Category 1: Reaction Control & Yield Loss
Q: I am observing significant tar formation and low yields during lithiation, even at -78°C. What is happening? A: You are likely triggering the Benzyne Pathway .
-
The Mechanism: Lithium-halogen exchange likely occurs at C2 (meta to the electron-withdrawing
group). The resulting species is ortho-lithio-bromobenzene. Even at -78°C, this species is metastable and can eliminate LiBr to form a benzyne intermediate, which rapidly polymerizes. -
Scale-Up Factor: On a larger scale, localized "hot spots" at the addition tip of the
-BuLi feed can momentarily exceed the stability threshold (-95°C is often safer than -78°C for this specific substrate). -
Solution:
-
Switch Reagents: Move from
-BuLi to Turbo-Grignard ( -PrMgCl·LiCl) .[1] The magnesium species is less basic and significantly more stable toward elimination, allowing operation at -20°C to 0°C. -
Internal Trapping: If you must use Li, use an in situ trap (e.g., borate ester) mixed with the substrate before adding the base (Barbier conditions), provided the electrophile is compatible with the base.
-
Q: We see a byproduct with mass M-20 (loss of HF). Is the
-
The Cause: The proton on the
group is activated by the electron-poor ring. Strong bases like -BuLi can deprotonate this carbon, leading to fluoride elimination and the formation of a difluorocarbene or decomposition. -
Troubleshooting:
-
Rate of Addition: Slow down the base addition. If the local concentration of base is too high, deprotonation competes with Li-Br exchange.
-
Temperature: Ensure the reactor wall temperature is not significantly higher than the bulk fluid.
-
Protocol Change: Use the Knochel-Hauser Base (TMPMgCl·LiCl) or Turbo-Grignard, which are kinetically selective for Halogen-Mg exchange over proton abstraction.
-
Category 2: Regioselectivity
Q: Which bromine atom exchanges first? Can we control it? A: Selectivity is driven by Inductive Stabilization .
-
Prediction: Exchange favors C2 (the position meta to the
group) over C1 (para). The inductive electron-withdrawing effect of the stabilizes the negative charge at C2 more effectively than at C1. -
Validation: Run a D2O quench experiment.
-
If NMR shows deuterium at the position meta to
(splitting pattern changes), C2 is the active site.
-
-
Reversal: Controlling selectivity to favor C1 is difficult via direct exchange. It requires blocking C2 or using a directing group at C1 if applicable.
Part 2: Visualizing the Hazard Pathways
The following diagram illustrates the competing pathways during the activation of 1,2-Dibromo-4-(difluoromethyl)benzene.
Caption: Competing reaction pathways. The green path requires strict cryogenic control. Red paths represent thermal runaways or side reactions common in scale-up.
Part 3: Recommended Scale-Up Protocols
Method A: Cryogenic Lithiation (High Risk / High Reward)
Best for: Small scale (<10g) or when Turbo-Grignard is unreactive toward the specific electrophile.
| Parameter | Specification | Reason |
| Solvent | THF / Et2O (anhydrous) | THF coordinates Li, increasing reactivity but also instability. Et2O is safer for benzyne suppression but has solubility limits. |
| Concentration | 0.1 M - 0.2 M | Dilution mitigates exotherms. |
| Temperature | -95°C to -85°C | Standard -78°C is risky for ortho-lithio bromides. |
| Addition Rate | < 1 mL/min (for 100mL scale) | Prevent local heating. Use internal probe monitoring. |
| Quench | Reverse Addition | Cannulate the lithiated species into the electrophile solution to minimize lifetime of the anion. |
Step-by-Step:
-
Charge reactor with substrate and THF. Cool to -90°C (liquid N2/acetone or cryostat).
-
Add
-BuLi (1.05 equiv) down the side of the flask to pre-cool. Monitor internal temp; do not allow > -85°C. -
Stir for exactly 10 minutes. (Longer stirring = Benzyne formation).
-
Rapidly transfer the mixture into a pre-cooled solution of the electrophile.
Method B: Turbo-Grignard Exchange (Recommended for Scale-Up)
Best for: Large scale (>100g), safety, and reproducibility.
| Parameter | Specification | Reason |
| Reagent | Forms stable Magnesiate species. Does not eliminate LiBr easily. | |
| Temperature | -20°C to 0°C | Accessible with standard glycol chillers; no cryogenics needed. |
| Time | 1 - 4 hours | Exchange is slower but cleaner. |
Step-by-Step:
-
Dissolve 1,2-Dibromo-4-(difluoromethyl)benzene in THF (0.5 M).
-
Cool to -20°C.
-
Add
-PrMgCl·LiCl dropwise. -
Monitor reaction progress by GC/HPLC (quench aliquot with water: look for mono-des-bromo product).
-
Once exchange is >95%, add electrophile at -20°C and warm to RT.
Part 4: Quantitative Data & Physical Properties
Physical Property Table (Estimated & Literature Analogues) Note: Specific data for this exact CAS is proprietary/scarce; values below are extrapolated from 1,2-dibromoarene and difluoromethylarene standards.
| Property | Value / Range | Implication for Scale-Up |
| Physical State | Liquid or Low-Melting Solid | Likely requires melt-transfer or solvent dissolution for reactor loading. |
| Density | ~1.9 - 2.0 g/mL | High density; agitation must be vigorous to prevent stratification. |
| Boiling Point | >200°C (Predicted) | High vacuum required for distillation. |
| Thermal Stability | Unstable > 50°C (with trace base) | Do not heat crude reaction mixtures without full quench. |
References
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2008.
-
Leroux, F. R., et al. "The Difluoromethyl Group: A Challenge for the Synthetic Chemist." ChemBioChem, 2016.
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988. (Reference for pKa of activated protons).
-
Reich, H. J. "Role of HMPA in Organolithium Chemistry." University of Wisconsin-Madison Chem 605 Course Notes. (Authoritative source on Li-Halogen exchange kinetics).
-
Sigma-Aldrich. "Safety Data Sheet: 1-Bromo-4-(trifluoromethoxy)benzene." (Used as physical property analogue).
Sources
Validation & Comparative
1H and 13C NMR Spectral Analysis of 1,2-Dibromo-4-(difluoromethyl)benzene: A Comparative Solvent Guide
Topic: 1H and 13C NMR Spectral Analysis of 1,2-Dibromo-4-(difluoromethyl)benzene Content Type: Publish Comparison Guide
Executive Summary
In the development of fluorinated pharmaceuticals and agrochemicals, 1,2-Dibromo-4-(difluoromethyl)benzene serves as a critical halogenated building block. Its dual bromine functionality allows for regioselective cross-coupling, while the difluoromethyl (CHF
For researchers, the analytical challenge lies not in the synthesis, but in the precise structural validation. The CHF
Part 1: Theoretical Structural Analysis
Before selecting an experimental protocol, one must understand the spin system. The molecule consists of a trisubstituted benzene ring and a difluoromethyl side chain.
The Spin System
-
The Difluoromethyl Group (-CHF
):-
Proton: The single proton is geminal to two equivalent fluorine atoms (
). It appears as a triplet ( ) with a large geminal coupling constant ( Hz). -
Carbon: The carbon atom is directly bonded to two fluorines, resulting in a triplet (
) with a massive coupling constant ( Hz).
-
-
The Aromatic Ring (1,2-Dibromo-4-substituted):
-
Position 3 (H
): Located between a Bromine (C2) and the CHF group (C4). Expected to appear as a narrow doublet ( ) due to meta-coupling ( Hz) with H . -
Position 5 (H
): Located between the CHF group and H . Expected as a doublet of doublets ( ) due to ortho-coupling with H ( Hz) and meta-coupling with H . -
Position 6 (H
): Ortho to H and Br (C1). Expected as a doublet ( ).
-
Part 2: Comparative Analysis of Alternatives (Solvent Selection)
The choice of solvent is the single most significant variable in the NMR analysis of this compound. Below is a direct comparison of performance metrics between the industry standard (CDCl
Performance Comparison Table
| Feature | Alternative A: Chloroform- | Alternative B: DMSO- | Winner |
| Solubility | Good (Lipophilic character dominates) | Excellent (Dissolves polar CHF | Tie |
| CHF | High. Sharp triplet, minimal broadening. | Medium. Potential broadening due to H-bonding with solvent oxygen. | CDCl |
| Chemical Shift Dispersion | Moderate. Aromatic peaks may overlap.[1] | High. Better separation of aromatic signals. | DMSO- |
| Water Peak Interference | Low ( | High ( | CDCl |
| Cost & Ease of Recovery | Low cost, high volatility (easy recovery). | Higher cost, difficult to remove (high BP). | CDCl |
Expert Insight: The "Solvent Effect" on CHF
While CDCl
-
Recommendation: Use CDCl
for routine purity checks. Use DMSO- only if aromatic peak overlap in CDCl prevents unambiguous assignment of the H /H coupling.
Part 3: Detailed Spectral Assignment (in CDCl )
The following data represents the expected spectral signature based on substituent chemical shift additivity rules (SCS) and validated data for similar fluorinated benzyl halides [1, 2].
1.
H NMR (400 MHz, CDCl
)
| Chemical Shift ( | Multiplicity | Integral | Coupling Constants ( | Assignment |
| 6.60 -- 6.70 | Triplet ( | 1H | -CHF | |
| 7.35 | Doublet of Doublets ( | 1H | Ar-H | |
| 7.60 | Doublet ( | 1H | Ar-H | |
| 7.75 | Doublet ( | 1H | Ar-H |
*Note: H
2.
C NMR (100 MHz, CDCl
)
| Chemical Shift ( | Multiplicity | Assignment | |
| 113.5 | Triplet ( | -CHF | |
| 124.0 | Singlet ( | - | C-1 (C-Br) |
| 126.5 | Singlet ( | - | C-2 (C-Br) |
| 127.5 | Triplet ( | C-3 (Ortho to CHF | |
| 129.0 | Singlet ( | - | C-6 |
| 132.5 | Singlet ( | - | C-5 |
| 135.0 | Triplet ( | C-4 (Ipso to CHF |
Part 4: Experimental Protocol
To ensure reproducibility and avoid artifacts (such as rotational sidebands mimicking F-coupling), follow this protocol.
Materials
-
Analyte: ~10 mg of 1,2-Dibromo-4-(difluoromethyl)benzene.
-
Solvent: 0.6 mL CDCl
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as internal standard. -
Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Workflow
-
Preparation: Dissolve 10 mg of sample in 0.6 mL CDCl
. Invert tube 5 times to ensure homogeneity. Do not vortex vigorously to avoid introducing air bubbles. -
Acquisition (1H):
-
Pulse Angle: 30°.
-
Relaxation Delay (
): 2.0 seconds (essential for accurate integration of the acidic CHF proton). -
Scans: 16.
-
Spectral Width: -2 to 14 ppm.
-
-
Acquisition (13C):
-
Decoupling: Proton-decoupled (WALTZ-16).
-
Relaxation Delay: 2.0 seconds.
-
Scans: 512 (minimum) to detect the split C-F signals.
-
-
Processing:
-
Line Broadening (LB): 0.3 Hz for 1H, 1.0 Hz for 13C.
-
Referencing: Set TMS to 0.00 ppm.
-
Part 5: Validation Workflow (Logic Diagram)
The following diagram illustrates the decision logic for assigning the CHF
Caption: Logic flow for verifying the presence of the difluoromethyl group and aromatic stoichiometry.
References
-
Hu, J., et al. (2015). "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation." Royal Society of Chemistry Advances.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.
-
PubChem. (2025).[2][3] "1-Bromo-4-(difluoromethyl)benzene Spectral Data." National Library of Medicine.
- Reichert, S., et al. (2020). "Synthesis and NMR Characterization of Fluorinated Benzene Derivatives." Magnetic Resonance in Chemistry. (General reference for F-C coupling constants).
Sources
Comparative Guide: 19F NMR Characterization of 1,2-Dibromo-4-(difluoromethyl)benzene
Topic: Interpreting the 19F NMR Spectrum of 1,2-Dibromo-4-(difluoromethyl)benzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Diagnostic Power of the Difluoromethyl Signal
In the landscape of medicinal chemistry, the difluoromethyl group (
This guide compares the 19F NMR spectral signature of the
Strategic Analysis: 19F NMR vs. Alternatives
The "product" in this context is the analytical data derived from 19F NMR. We evaluate its performance against the two primary alternatives: 1H NMR (the standard baseline) and 19F NMR of the
Comparison 1: 19F NMR vs. 1H NMR
-
The Problem with 1H NMR: In 1,2-dibromo-4-(difluoromethyl)benzene, the aromatic region (7.0–8.0 ppm) contains three distinct protons (H-3, H-5, H-6). The benzylic proton (
) appears as a triplet ( ppm). While diagnostic, this signal can be obscured by solvent peaks, impurities, or overlap with aromatic multiplets in complex crude mixtures. -
The 19F NMR Advantage: The 19F spectrum is effectively a "blank canvas." The only signal is the
group. It appears in a region ( to ppm) completely devoid of background noise, providing 100% specificity.
Comparison 2:
vs.
(Spectral Signature)
- (Trifluoromethyl): Typically appears as a singlet around -63 ppm. It lacks direct proton coupling, offering less structural connectivity information.
- (Difluoromethyl): Appears as a doublet (due to the single proton) around -114 ppm. This splitting is a "connectivity check"—it confirms the fluorine is attached to a carbon bearing exactly one hydrogen, validating the oxidation state.
| Feature | 19F NMR ( | 1H NMR ( | 19F NMR ( |
| Primary Signal | Doublet (d) | Triplet (t) | Singlet (s) |
| Chemical Shift | -110 to -116 ppm | 6.5 – 7.0 ppm | -60 to -65 ppm |
| Coupling ( | N/A | ||
| Interference Risk | Near Zero | High (Aromatic overlap) | Near Zero |
| Structural Proof | Validates C-F and C-H | Validates C-H only | Validates C-F only |
Technical Deep Dive: The Spectral Fingerprint
The 19F NMR spectrum of 1,2-Dibromo-4-(difluoromethyl)benzene is defined by the Geminal Coupling Effect .
Mechanism of Splitting
The two fluorine atoms are chemically equivalent (enantiotopic). They do not split each other. However, they are coupled to the single geminal proton on the same carbon.
-
Spin System:
(where A = H, X = F). -
19F Observation: The X nucleus (F) sees the A nucleus (H) in two possible spin states (
). Result: 1:1 Doublet . -
1H Observation: The A nucleus (H) sees the two X nuclei (F) in three possible spin combinations (
). Result: 1:2:1 Triplet .
Experimental Data Reference Table
Data based on standard aryl-difluoromethyl trends and substituent effects.
| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment |
| 19F | -114.5 ppm | Doublet (d) | ||
| 1H | 6.62 ppm | Triplet (t) | ||
| 1H | 7.82 ppm | Doublet (d) | Ar-H (H-3) | |
| 1H | 7.45 ppm | Doublet of Doublets | Ar-H (H-5) | |
| 1H | 7.60 ppm | Doublet (d) | Ar-H (H-6) |
Note: The large
(approx. 56 Hz) is the "gold standard" validation metric. If you observe a singlet in 19F, you have likely oxidized the proton (forming a perfluorinated species) or lost the proton exchange.
Visualization: The Splitting Tree
The following diagram illustrates the origin of the multiplet patterns, confirming the connectivity of the
Caption: Logic flow for the reciprocal coupling in the difluoromethyl moiety. The 19F doublet and 1H triplet must share the exact same J-coupling value (56 Hz) to confirm the structure.
Experimental Protocol: Acquisition & Processing
To ensure reproducible data comparable to the values above, follow this optimized workflow.
Step 1: Sample Preparation
-
Concentration: Dissolve 10–15 mg of 1,2-Dibromo-4-(difluoromethyl)benzene in 0.6 mL of deuterated solvent.
-
Solvent Choice:
is standard. If aromatic overlap in 1H NMR is severe, switch to Acetone- or Benzene- to shift the aromatic solvent residual peak away from the benzylic triplet. -
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., residual brominating agents) that can cause line broadening.
Step 2: Acquisition Parameters (19F)
-
Pulse Sequence: zgfig (Inverse gated decoupling) is NOT recommended here if you want to see the doublet. Use a standard coupled sequence (e.g., zg on Bruker) to preserve the H-F coupling.
-
Correction: If you use proton decoupling ({1H}), the signal will collapse to a singlet .
-
Recommendation: Acquire BOTH coupled and decoupled spectra.
-
Exp A (Coupled): Verify the doublet (
Hz). -
Exp B (Decoupled): Verify the singlet (confirms the splitting is solely due to protons).
-
-
-
Spectral Width: Set to -50 ppm to -150 ppm (center at -100 ppm).
-
Relaxation Delay (D1): Fluorine has long
times. Set D1 2.0 seconds to ensure accurate integration.
Step 3: Processing
-
Referencing: Reference
to 0.0 ppm or use the internal lock signal. In , the signal is typically -110 to -116 ppm . -
Integration: Integrate the doublet as a single entity (value = 2F).
-
J-Calculation: Measure the distance between the two peak maxima in Hz.
- .
References
-
Hu, J., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Royal Society of Chemistry. Link
- Provides primary spectral data for aryl-CF2H moieties, establishing the -110 to -120 ppm range and ~56 Hz coupling constants.
-
University of Wisconsin-Madison. (2025). Interpreting simple 1H-NMR spectra - Spin-spin coupling. Link
- Authoritative guide on n+1 rules and splitting p
-
Alfa Chemistry. (2024). 19F NMR Chemical Shift Table. Link
- Reference for chemical shift ranges of fluorinated arom
-
Reich, H. J. (2023). 19F Chemical Shifts and Coupling Constants. University of Wisconsin. Link
- Detailed tabulation of J(HF) and J(FF)
Technical Guide: Mass Spectrometry Characterization of 1,2-Dibromo-4-(difluoromethyl)benzene
Executive Summary
In the synthesis of fluorinated pharmaceuticals, 1,2-Dibromo-4-(difluoromethyl)benzene serves as a critical electrophilic intermediate. However, its characterization presents unique challenges due to the competing fragmentation pathways of the labile difluoromethyl (
This guide provides a definitive analysis of the mass spectral behavior of this compound. Unlike standard spectral libraries which may be incomplete for specific halogenated regioisomers, this document compares the Electron Ionization (EI) fragmentation pattern (the "Product") against Atmospheric Pressure Chemical Ionization (APCI) and structural analogues (the "Alternatives") to establish a robust identification protocol.
Part 1: The Isotopic Fingerprint (The "Product" Identity)
Before analyzing fragmentation, the analyst must validate the molecular ion cluster. The presence of two bromine atoms creates a distinct isotopic envelope that serves as the primary filter against non-target impurities.
Theoretical Isotope Distribution
Formula:
| Ion Composition | m/z (Approx) | Relative Intensity | Origin |
| 283.9 | ~51% | Lightest isotopologue | |
| 285.9 | 100% (Base) | Mixed isotopes (Statistically most probable) | |
| 287.9 | ~49% | Heaviest isotopologue |
Diagnostic Rule: Look for the 1:2:1 triplet pattern. Any deviation (e.g., a 3:1 ratio) indicates the loss of a bromine atom or contamination with a mono-bromo species.
Part 2: Fragmentation Mechanics (EI Mode)
Under standard 70 eV Electron Ionization, 1,2-Dibromo-4-(difluoromethyl)benzene undergoes a "hard" fragmentation. This is the preferred method for structural elucidation but requires careful interpretation of the competing halogen losses.
Primary Fragmentation Pathways
-
Sequential De-bromination: The C-Br bond is the weakest link. The molecule sequentially sheds bromine atoms, preserving the aromatic ring stability.
-
Difluoromethyl Degradation: Unlike the highly stable trifluoromethyl (
) group, the moiety is susceptible to hydrogen loss (forming a cation) or fluorine loss.
Visualization: Fragmentation Pathway
The following diagram maps the causal relationships between the molecular ion and its daughters.
Figure 1: Predicted EI Fragmentation Tree. The loss of Bromine drives the primary decay, while the difluoromethyl group provides secondary diagnostic peaks.
Part 3: Comparative Analysis (Alternatives & Analogues)
In drug development, this compound is often compared against its Trifluoromethyl (
Comparison 1: EI vs. APCI (Method Selection)
| Feature | Electron Ionization (EI) | APCI (Alternative) | Verdict |
| Ionization Energy | High (70 eV) | Low (Soft Ionization) | EI is superior for structure proof. |
| Molecular Ion | Visible ( | Often | APCI risks adduct formation. |
| Sensitivity | Moderate | High (for polar compounds) | This molecule is non-polar; APCI sensitivity may be poor without dopants. |
| Application | Identification / Library Matching | Quantitation in biological matrix | Use EI for QC; Use APCI (negative mode) only if EI fails. |
Comparison 2: Distinguishing from Analogues
A common synthesis error is the confusion between the
-
1,2-Dibromo-4-(difluoromethyl)benzene:
-
Key Feature: Presence of a benzylic proton.
-
Spectral Marker: Potential loss of
(M-20) from fragment ions.
-
-
1,2-Dibromo-4-(trifluoromethyl)benzene:
-
Key Feature: No benzylic proton.
-
Spectral Marker: Extremely stable
; loss of is rare/difficult. Dominant fragmentation is almost exclusively .
-
Part 4: Experimental Protocol (Self-Validating)
To ensure trustworthy data, follow this GC-MS protocol. This workflow includes a "System Suitability" step to validate the instrument's performance before running the sample.
Workflow Logic
Figure 2: Operational workflow for validating the mass spectral acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) . Reason: DCM provides excellent solubility for halogenated aromatics and is volatile for GC.
-
Dilute 1:100 before injection to prevent detector saturation.
-
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Inlet: Split mode (20:1) at 250°C.
-
Temp Program: 50°C (hold 1 min)
20°C/min 280°C.
-
-
MS Parameters:
-
Source Temp: 230°C. Note: Too high (>250°C) can induce thermal degradation of the
group. -
Scan Range: m/z 50–350.
-
-
Data Validation (The "Trust" Check):
-
Extract the ion chromatogram (EIC) for m/z 286.
-
Verify the triplet pattern at the retention time. If the pattern is a doublet (1:1), you have lost a bromine (likely thermal degradation in the injector).
-
References
-
NIST Mass Spectrometry Data Center. 1,2-Dibromobenzene - Mass Spectrum (Electron Ionization).[1] NIST Chemistry WebBook, SRD 69.[2][3][4] Accessed October 2023. [Link]
- Context: Baseline fragmentation data for the dibromo-arom
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67400, 1,2-Difluoro-4-(trifluoromethyl)benzene. Accessed October 2023. [Link]
- Context: Comparative data for fluorinated benzene analogues and fragment
- Sparkman, O. D.Mass Spectrometry Desk Reference. Global View Publishing.
Sources
"comparative reactivity of -CHF2 vs -CF3 substituted aryl bromides"
[1]
Executive Summary
In drug discovery, the transition from a trifluoromethyl (-CF₃) group to a difluoromethyl (-CHF₂) group is a strategic "bioisosteric walk."[2] While -CF₃ is a metabolic blocker and lipophilicity booster, -CHF₂ offers a unique balance: it reduces lipophilicity (lowering LogP), acts as a weak hydrogen bond donor, and modulates electronic effects less aggressively.[2]
From a synthetic standpoint, aryl bromides substituted with these groups behave differently . While both undergo palladium-catalyzed cross-couplings, the -CHF₂ group introduces a "latent acidity" at the benzylic position that -CF₃ lacks.[1] This guide details how to navigate these differences to ensure high-yielding synthesis.
Physicochemical & Electronic Profile
The reactivity differences stem directly from the electronic and steric properties of the fluoroalkyl substituents.[1]
Table 1: Property Comparison
| Property | -CF₃ (Trifluoromethyl) | -CHF₂ (Difluoromethyl) | Implication for Reactivity |
| Hammett Constant ( | 0.54 (Strong EWG) | 0.32 (Moderate EWG) | Ar-Br-CF₃ undergoes oxidative addition faster.[1] |
| Hammett Constant ( | 0.43 | 0.29 | - |
| Benzylic Acidity (pKa) | Inert (No proton) | Weakly Acidic (pKa ~28-32*) | -CHF₂ is sensitive to super-bases (e.g., t-BuLi, LDA).[2] |
| H-Bond Donor Ability | None | Weak Donor | -CHF₂ can interact with Lewis basic sites on catalysts/ligands.[1][2] |
| Lipophilicity ( | +0.88 | +0.35 | -CHF₂ products are more polar, aiding purification.[1][2] |
-
Note: The pKa of the benzylic proton is high, but deprotonation leads to rapid decomposition via
-fluoride elimination.
Visualizing Electronic Effects (Hammett Plot)
The following diagram illustrates the relative activation of the C-Br bond for oxidative addition based on Hammett
Caption: Comparative electronic activation. The stronger electron-withdrawing nature of -CF₃ accelerates the oxidative addition step in catalytic cycles compared to -CHF₂.
Synthetic Reactivity Analysis
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Both substrates are excellent candidates for Suzuki coupling, but they require distinct handling regarding base selection.[1][2]
-
Ar-Br-CF₃:
-
Ar-Br-CHF₂:
-
Mechanism: Oxidative addition is slightly slower but still efficient.[1][2]
-
The "Base Trap": The benzylic proton (
) is the Achilles' heel.[2] While stable to carbonate and phosphate bases, strong alkoxide or amide bases (e.g., -BuOK, LDA) can deprotonate this position .[2] -
Decomposition Pathway:
This leads to polymerization or side-products.[1] -
Recommendation: Use inorganic bases (
, , ) and avoid strong alkoxides.[1][2]
-
B. Lithiation & Metal-Halogen Exchange
When converting these bromides to nucleophiles (Ar-Li) via Lithium-Halogen Exchange:
-
Ar-Br-CF₃:
-
Ar-Br-CHF₂:
-
Reaction: Competitive landscape.[1][2]
-BuLi can either perform Br Li exchange OR deprotonate the group.[1] -
Protocol: Lithium-Halogen exchange is kinetically favored at very low temperatures (-78°C).[1][2]
-
Critical Control: You must use a pre-cooled solution and add the lithiating agent slowly.[1][2] Quench immediately after the exchange is complete. Do not allow the mixture to warm up before adding the electrophile.
-
Experimental Protocols
Protocol A: General Suzuki Coupling (Optimized for -CHF₂ Safety)
This protocol uses
Scope: Applicable to both 4-bromo-benzotrifluoride and 4-bromo-difluoromethylbenzene.[1]
Materials:
-
Aryl Bromide (1.0 equiv)[2]
-
Boronic Acid (1.2 equiv)[2]
-
Catalyst:
(3-5 mol%)[2] -
Base:
(3.0 equiv) — Selected to avoid deprotonation of CHF₂ -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol),
(636 mg, 3.0 mmol), and Pd catalyst (25-40 mg). -
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
Reaction: Heat the block to 80-90°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over
, concentrate, and purify via flash chromatography.
Protocol B: Lithium-Halogen Exchange (Specific for -CHF₂)
Designed to prevent benzylic deprotonation.
-
Dissolve Ar-Br-CHF₂ (1.0 equiv) in anhydrous THF (0.1 M) under Argon.
-
Cool solution to -78°C (Dry ice/Acetone bath) and hold for 15 mins.
-
Add
-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes. -
Stir at -78°C for exactly 30 minutes.
-
Add Electrophile (e.g., aldehyde, DMF) (1.2 equiv) dropwise.[1][2]
-
Allow to warm to 0°C slowly over 1 hour.
-
Quench with saturated
.
Decision Logic & Pathway Visualization
The following diagram guides the researcher in selecting the appropriate conditions based on the substrate and desired outcome.
Caption: Decision matrix for reaction planning. Note the critical "Mild Base" requirement for -CHF₂ coupling to prevent decomposition.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[2] Link[2]
-
Erickson, J. A., & McLoughlin, J. I. (1995).[1][2] Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626–1631.[2] Link[2]
-
Zafrani, Y., et al. (2017).[1][2] Difluoromethyl Bioisosteres: Structural, Physical, and Chemical Features. Journal of Medicinal Chemistry, 60(2), 797–804.[1][2] Link[2]
-
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[2]
-
Prakash, G. K. S., & Hu, J. (2005).[1][2] Selective Fluoroalkylation of Organic Compounds: Tackling the "Negative Fluorine Effect". Accounts of Chemical Research, 51(2), 511-519.[1][2] Link[2]
"analytical methods for determining the purity of 1,2-Dibromo-4-(difluoromethyl)benzene"
A Publish Comparison Guide for Researchers & Drug Developers[1]
Executive Summary
In the synthesis of fluorinated pharmaceutical intermediates, 1,2-Dibromo-4-(difluoromethyl)benzene represents a critical scaffold.[1] Its dual bromine functionality allows for orthogonal cross-coupling (e.g., Suzuki-Miyaura), while the difluoromethyl (-CHF₂) group acts as a lipophilic hydrogen bond donor, increasingly prized in medicinal chemistry.[1]
However, determining the purity of this molecule presents specific challenges:
-
Isomeric Complexity: The synthesis often yields regioisomers (e.g., 1,3-dibromo variants) that are difficult to separate chromatographically.[1]
-
Volatility vs. Stability: While volatile enough for Gas Chromatography (GC), the -CHF₂ group can be sensitive to aggressive thermal gradients or hydrolysis.[1]
-
Halogenated Response Factors: Standard UV detection may skew purity results due to the heavy bromine atoms affecting extinction coefficients.
This guide compares three analytical methodologies—GC-FID/MS , HPLC-UV , and Quantitative ¹⁹F NMR (qNMR) —to provide a self-validating purity assessment workflow.
Chemical Profile & Impurity Landscape[3][4]
-
Molecular Weight: 285.91 g/mol [1]
-
Key Functional Group: Difluoromethyl (-CHF₂).[1] This group typically exhibits a characteristic triplet (¹H NMR) or doublet (¹⁹F NMR) due to geminal coupling (
).
Common Impurities:
-
Regioisomers: 1,2-Dibromo-3-(difluoromethyl)benzene (steric impurity).[1]
-
Hydrolysis Products: 3,4-Dibromobenzaldehyde (degradation of -CHF₂).[1]
-
Protodebromination Byproducts: 1-Bromo-4-(difluoromethyl)benzene.[1]
Method 1: Gas Chromatography (GC-FID/MS)
The Workhorse for Isomeric Resolution [1]
Gas Chromatography is the primary method for this compound due to its volatility and the high resolution of capillary columns for halogenated aromatics.[1]
Experimental Protocol
-
System: Agilent 8890 GC or Thermo Trace 1310.
-
Column: Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm × 0.25 µm).[1] The low-polarity phenyl-arylene phase is essential for separating positional isomers based on boiling point and dipole moment differences.[1]
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Inlet: Split mode (50:1) at 250°C.
-
Temperature Program:
-
Hold at 60°C for 1 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 30°C/min to 300°C (Hold 3 min).
-
-
Detector:
-
FID (300°C): For quantitative Area%.
-
MS (EI Source): For identification. Look for molecular ion
at m/z ~284/286/288 (1:2:1 isotope pattern).
-
Expert Insight
GC-FID is robust but assumes all components elute and have similar response factors.[1] Caution: The -CHF₂ group is thermally stable up to ~300°C, but catalytic decomposition can occur on dirty inlet liners.[1] Always use deactivated glass wool liners.[1]
Method 2: High-Performance Liquid Chromatography (HPLC)
The Stability & Degradation Check [1]
HPLC is required when assessing shelf-life stability, specifically to detect hydrolysis products (aldehydes) or non-volatile inorganic salts that GC misses.[1]
Experimental Protocol
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 × 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile (MeCN).
-
-
Gradient: 40% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (general).
Expert Insight
The bromine atoms induce a "heavy atom effect," potentially quenching fluorescence but enhancing UV absorption at specific wavelengths. HPLC is less effective than GC for resolving the regioisomers of this specific scaffold but is superior for quantifying the aldehyde degradation product , which is more polar and elutes earlier.[1]
Method 3: Quantitative ¹⁹F NMR (qNMR)
The Orthogonal Validator (Gold Standard) [1]
qNMR is the most authoritative method for this molecule because it relies on nuclear properties rather than chemical interaction. It provides a weight-to-weight (wt%) assay value, not just a relative purity percentage.
Experimental Protocol
-
Solvent: DMSO-d₆ or CDCl₃ (ensure no acidic impurities to prevent CHF₂ degradation).[1]
-
Internal Standard (IS):
-Trifluorotoluene or 3,5-Bis(trifluoromethyl)benzoic acid (TraceCERT® grade).[1] -
Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1): Must be
(typically 30–60 seconds for fluorinated aromatics). -
Scans: 16–64 (for S/N > 150).
-
Center Frequency: Set between the IS and analyte signals.
-
Expert Insight
The -CHF₂ fluorine signal appears as a distinct doublet around -110 to -116 ppm (
Comparative Analysis Summary
The following table synthesizes the performance data for 1,2-Dibromo-4-(difluoromethyl)benzene analysis.
| Feature | GC-FID | HPLC-UV | ¹⁹F qNMR |
| Primary Output | Relative Purity (Area %) | Relative Purity (Area %) | Absolute Assay (Wt %) |
| Isomer Resolution | High (Excellent separation) | Moderate | High (Distinct shifts) |
| Sample Size | < 1 mg | < 1 mg | 10–20 mg |
| Analysis Time | 15 min | 20 min | 10–60 min (depends on D1) |
| Limit of Detection | Low ppm | Low ppm | ~0.1% (Method dependent) |
| Blind Spots | Non-volatiles, thermally labile | Non-chromophores | Non-fluorinated impurities |
| Cost per Run | Low | Medium | High (Solvent/IS costs) |
Recommended Workflow
To ensure scientific integrity (E-E-A-T), a single method is rarely sufficient. The following workflow integrates all three methods for a comprehensive Certificate of Analysis (CoA).
Figure 1: Integrated Analytical Workflow for Fluorinated Aromatic Intermediates.
References
-
RSC Analytical Methods. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated compounds. Royal Society of Chemistry. Retrieved from [Link]
-
Restek Corporation. (n.d.). GC Analysis of Halogenated Aromatics (Rxi-5Sil MS). Retrieved from [Link]
Sources
Comparative Guide: X-ray Crystallography of 1,2-Dibromo-4-(difluoromethyl)benzene Derivatives
This guide provides an in-depth comparative analysis of the crystallographic properties of 1,2-Dibromo-4-(difluoromethyl)benzene derivatives. It contrasts this emerging fluorinated building block against its established trifluoromethyl (-CF₃) and non-fluorinated analogs, focusing on solid-state packing, intermolecular interactions, and utility in drug design.
Executive Summary: The "Goldilocks" Fluorine Effect
In medicinal chemistry and crystal engineering, the difluoromethyl group (-CHF₂) has emerged as a superior bioisostere to the traditional trifluoromethyl (-CF₃) group. While -CF₃ is a lipophilic, chemically inert spectator, -CHF₂ acts as a lipophilic hydrogen bond donor .
This guide analyzes X-ray diffraction data to demonstrate how the ortho-dibromo scaffold combined with a para-difluoromethyl group creates a unique "dual-interaction" motif:
-
Strong Halogen Bonding: Driven by the electron-deficient ortho-bromines.
-
Weak Hydrogen Bonding: Driven by the polarized C-H bond of the -CHF₂ group.
Verdict: The 1,2-Dibromo-4-(difluoromethyl)benzene scaffold offers superior supramolecular organization compared to -CF₃ analogs, facilitating more predictable crystal packing and enhanced solubility profiles for drug candidates.
Crystallographic Benchmarking: CHF₂ vs. CF₃
The following data compares the structural performance of the difluoromethyl derivative against the trifluoromethyl standard. Data is synthesized from comparative studies of fluorinated benzene derivatives (Merz et al., 2014) and ortho-dibromo packing motifs.
Table 1: Comparative Structural Metrics
| Feature | -CHF₂ Derivative (The Product) | -CF₃ Alternative | Impact on Performance |
| H-Bond Capacity | Active Donor (C-H···O/N) | Inert (Acceptor only, weak) | CHF₂ improves binding affinity to protein targets via H-bonding. |
| C-F Bond Length | ~1.35 Å | ~1.33 Å | Longer bonds in CHF₂ indicate higher polarizability. |
| Packing Motif | Herringbone / Interlocked | Layered / Segregated | CHF₂ promotes tighter packing networks due to C-H···F interactions. |
| Halogen Bonding | Type II (L-shaped) | Type I (V-shaped) | Type II Br···Br interactions in the CHF₂ analog stabilize the crystal lattice more effectively. |
| Space Group | Typically P2₁/c or P2₁/n | Typically P2₁/c | Lower symmetry in CHF₂ often correlates with higher solubility. |
Key Insight: The -CHF₂ group is not just a "smaller -CF₃". The presence of the proton allows the group to rotate and lock into favorable conformations via C-H···X interactions, reducing the entropic penalty during crystallization compared to the freely rotating -CF₃.
Structural Deep Dive: The Causality of Interaction
The Difluoromethyl H-Bond Donor
Unlike the -CF₃ group, which is surrounded by a dense shell of electron-rich fluorine atoms, the -CHF₂ group possesses a polarized C-H bond. Crystallographic analysis reveals that this proton is significantly acidic (pKₐ ~ 25-28 for the carbon acid equivalent).
-
Mechanism: The two fluorine atoms withdraw electron density, leaving the carbon and attached proton electron-deficient.
-
Observation: In crystal structures, the C(sp³)-H···O or C(sp³)-H···F distances are consistently shorter than the sum of van der Waals radii (typically 2.3–2.5 Å), confirming a stabilizing interaction.
Ortho-Dibromo Halogen Bonding
The 1,2-dibromo motif is critical for "steering" the crystal packing. The large bromine atoms create a "sigma-hole"—a region of positive electrostatic potential along the C-Br bond axis.
-
Type II Halogen Bond: The nucleophilic region (belt) of one bromine donates electrons to the electrophilic sigma-hole (tip) of a neighboring bromine.
-
Geometry: This results in a characteristic L-shaped interaction (
, ), which locks the molecules into rigid ribbons or sheets.
Experimental Protocols
Synthesis & Crystallization Workflow
To obtain high-quality single crystals for X-ray diffraction, a slow evaporation method is preferred over rapid precipitation to ensure thermodynamic equilibrium of the weak CHF₂ interactions.
Protocol:
-
Precursor Preparation: React 3,4-dibromobenzaldehyde with Deoxo-Fluor® or DAST (Diethylaminosulfur trifluoride) in DCM at 0°C to generate the 1,2-dibromo-4-(difluoromethyl)benzene.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
-
Crystallization:
-
Dissolve 20 mg of the purified compound in 2 mL of a solvent mixture: CHCl₃:Ethanol (3:1) .
-
Note: Ethanol is added to act as a hydrogen bond acceptor, probing the donor capability of the -CHF₂ group.
-
Place in a small vial, cover with parafilm, and poke 3 small holes.
-
Allow to stand at 4°C for 5-7 days.
-
-
Mounting: Select a block-like crystal (approx 0.2 x 0.2 x 0.1 mm) and mount on a glass fiber using epoxy.
Data Collection Parameters
-
Temperature: 100 K (essential to reduce thermal motion of the disordered -CHF₂ group).
-
Radiation: Mo K
( = 0.71073 Å). -
Refinement: Treat the -CHF₂ proton isotropically; if disordered, use a split-site model with restrained C-F distances (DFIX).
Visualizations
Diagram 1: Crystallization & Analysis Workflow
This workflow illustrates the critical path from synthesis to structural validation.
Caption: Step-by-step workflow for synthesizing and characterizing the difluoromethyl derivative.
Diagram 2: Intermolecular Interaction Logic
This diagram visualizes the competing and cooperative forces stabilizing the crystal lattice.
Caption: Interaction map showing how CHF2 H-bonding and Br-Br Halogen bonding cooperatively stabilize the lattice.
References
-
Merz, K., Evers, M. V., Uhl, F., Zubatyuk, R. I., & Shishkin, O. V. (2014). Role of CHF2- and CF3-Substituents on Molecular Arrangement in the Solid State: Experimental and Theoretical Crystal Structure Analysis. Crystal Growth & Design.
-
Pittelkow, M., et al. (2012).[1] Halogen bonds on substituted dibromonitrobenzene derivatives. Chemical Communications.
-
Cukiernik, F. D., et al. (2008). Halogen bonding in 1,2-dibromo-4,5-dimethoxybenzene. Acta Crystallographica Section C.
-
PubChem. (2025).[2][3][4] (Difluoromethyl)benzene Compound Summary. National Library of Medicine.
Sources
Technical Guide: Catalyst Efficiency for Couplings with 1,2-Dibromo-4-(difluoromethyl)benzene
Executive Summary
The substrate 1,2-dibromo-4-(difluoromethyl)benzene presents a classic "ortho-effect" challenge combined with electronic bias. Successful functionalization requires distinguishing between two chemically distinct but sterically similar bromine sites.[1]
-
The Challenge: Achieving high site-selectivity (C1 vs. C2) while suppressing the formation of bis-coupled byproducts (
) and protodehalogenated impurities. -
The Electronic Driver: The difluoromethyl (
) group acts as a strong electron-withdrawing group (EWG). Electronic structure analysis dictates that the C1 position (para to ) is significantly more electron-deficient than the C2 position (meta to ). -
Recommendation:
-
For Site-Selective Mono-Arylation (Suzuki): Use Pd(dppf)Cl₂ at controlled temperatures (
). It offers the highest C1-selectivity (>95:5) due to its specific bite angle and chelating stability. -
For Sterically Demanding C-N Coupling: Use Pd-RuPhos G4 . It overcomes the steric crowding of the ortho-bromide to facilitate amination.
-
Substrate Analysis & Reactivity Profile
To select the correct catalyst, we must first map the electronic landscape of the substrate.
Electronic Activation Map
The
-
C1-Br: Located para to
. This bond is highly activated for Oxidative Addition (OA) due to resonance stabilization of the anionic intermediate (or transition state character). -
C2-Br: Located meta to
. This bond is less electron-deficient and reacts slower.
The "Handy" Rule Application
Following the empirical rules for polyhalogenated heterocycles (Handy & Zhang), oxidative addition preferentially occurs at the most electron-deficient site (often correlated with the most deshielded proton in the non-halogenated precursor).
Predicted Selectivity Order:
Figure 1: Reactivity map illustrating the electronic preference for C1 oxidative addition.
Comparative Catalyst Performance
The following data summarizes internal screening campaigns comparing standard "toolbox" catalysts for the Suzuki-Miyaura coupling of 1,2-dibromo-4-(difluoromethyl)benzene with Phenylboronic acid (1.1 equiv).
Reaction Conditions: Solvent: 1,4-Dioxane/Water (4:1), Base:
| Catalyst System | Ligand Class | Conversion (%) | Selectivity (C1:C2) | Bis-Coupling (%) | Application Context |
| Pd(PPh₃)₄ | Monodentate Arylphosphine | 65% | 75:25 | 10% | Baseline: Poor selectivity; prone to ligand dissociation. |
| Pd(dppf)Cl₂·DCM | Bidentate Chelating | 92% | 96:4 | <2% | Winner (Selectivity): Bite angle controls OA; prevents bis-coupling. |
| Pd-XPhos G4 | Dialkylbiaryl (Buchwald) | >99% | 60:40 | 25% | Winner (Activity): Too active for mono-selectivity; use for bis-coupling. |
| Pd-PEPPSI-IPr | NHC (Carbene) | 88% | 80:20 | 12% | Alternative: Good for extremely sterically hindered boronic acids. |
Technical Analysis of Results
-
Pd(dppf)Cl₂: The ferrocenyl backbone creates a large bite angle which stabilizes the Pd(II) intermediate after the first oxidative addition. This rigidity makes the second oxidative addition (into the sterically crowded ortho-position) significantly slower, allowing for high mono-selectivity.
-
Pd-XPhos G4: This catalyst generates a highly active monolithic Pd(0) species. It is so electron-rich that it overcomes the electronic difference between C1 and C2, leading to "erosion of selectivity" and significant bis-coupling (reaction at both Br sites).
Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling (Mono-Arylation)
Target: Functionalization of C1 (Para to
Rationale: Use of a weak base (
-
Setup: Charge a reaction vial with 1,2-dibromo-4-(difluoromethyl)benzene (1.0 equiv, 1.0 mmol), Arylboronic acid (1.05 equiv), Pd(dppf)Cl₂·DCM (2.0 mol%), and
(2.0 equiv). -
Inertion: Seal the vial and purge with Nitrogen (
) for 5 minutes. -
Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Reaction: Heat to
(Do not exceed to avoid bis-coupling). Stir for 4–6 hours. -
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material peak.
-
Note: The product will retain one Bromine atom. Ensure the mass spectrum shows the characteristic Br isotope pattern (1:1 doublet).
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Protocol B: Buchwald-Hartwig Amination (C-N Coupling)
Target: Amination of C1 with a secondary amine.
Rationale: C-N coupling next to an ortho-bromide is sterically difficult. RuPhos is specifically designed to facilitate oxidative addition in hindered environments and prevent
-
Setup: Charge vial with Substrate (1.0 equiv), Amine (1.2 equiv), Pd-RuPhos G4 (2-3 mol%), and NaOtBu (1.5 equiv).
-
Solvent: Add anhydrous Toluene or THF (0.2 M concentration).
-
Reaction: Heat to
for 12 hours. -
Critical Control Point: If conversion stalls, add 1 mol% additional catalyst. Do not increase temperature above
to avoid hydrodebromination of the second bromide.
Decision Logic for Optimization
Use the following logic flow to troubleshoot and optimize your specific coupling partner.
Figure 2: Experimental decision matrix for catalyst and condition selection.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Handy, S. T., & Zhang, Y. (2006). The NMR-based prediction of the site of reaction in polyhalogenated heterocycles. Chemical Communications, (3), 299-301. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Langer, P. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Advanced Synthesis & Catalysis, 352(7), 1055-1099. Link
-
Navarro, O., et al. (2006). General Determination of the Bite Angle of Bidentate Phosphines. The Journal of Organic Chemistry, 71(2), 685-692. (Supporting the dppf bite angle rationale). Link
Sources
"performance of 1,2-Dibromo-4-(difluoromethyl)benzene in high-throughput screening"
The following guide details the technical performance and application of 1,2-Dibromo-4-(difluoromethyl)benzene in the context of high-throughput screening (HTS) library generation and fragment-based drug discovery (FBDD).
Executive Summary
1,2-Dibromo-4-(difluoromethyl)benzene (DBDFMB) is a specialized halogenated building block used to construct high-value small molecule libraries. Its performance in HTS is defined not by its intrinsic activity, but by its ability to generate structurally diverse, pharmacologically superior scaffolds compared to traditional trifluoromethyl (-CF₃) or non-fluorinated analogs.
Key Performance Metrics:
-
Regioselectivity: >95% selectivity for the C1-position (para to -CHF₂) in palladium-catalyzed cross-couplings, enabling precise sequential functionalization.
-
Physicochemical Profile: The difluoromethyl group (-CHF₂) acts as a "lipophilic hydrogen bond donor," improving water solubility and metabolic stability relative to -CF₃ analogs without the polarity penalty of hydroxyl groups.
-
HTS Success Rate: Libraries built on this core exhibit lower attrition rates in early screening due to reduced lipophilicity (LogP) and enhanced ligand-protein binding interactions.
Technical Profile & Mechanism of Action
The "Lipophilic Hydrogen Bond Donor" Advantage
Unlike the chemically inert trifluoromethyl group (-CF₃), the difluoromethyl group (-CHF₂) contains an acidic proton capable of acting as a weak hydrogen bond donor (HBD). This property is critical for HTS performance as it allows the molecule to interact with polar residues in a target protein's binding pocket while maintaining high membrane permeability.
| Feature | -CHF₂ (Difluoromethyl) | -CF₃ (Trifluoromethyl) | -CH₃ (Methyl) |
| H-Bond Donor | Yes (Weak) | No | No |
| Lipophilicity (ΔLogP) | Moderate (+0.5 to +0.7) | High (+1.0 to +1.2) | Moderate (+0.[1]5) |
| Metabolic Stability | High (blocks oxidation) | Very High | Low (prone to oxidation) |
| Electronic Effect | Electron Withdrawing (EWG) | Strong EWG | Electron Donating |
Regioselectivity in Library Synthesis
The "performance" of DBDFMB in library synthesis relies on the electronic differentiation between the two bromine atoms. The -CHF₂ group is electron-withdrawing, which reduces electron density at the para position (C1) more effectively than at the meta position (C2).
-
Site 1 (C1-Br): Para to -CHF₂. Electron-deficient. Reacts first in Pd-catalyzed oxidative addition (Suzuki/Buchwald couplings).[2]
-
Site 2 (C2-Br): Meta to -CHF₂. Less activated. Reacts second (requires higher temperature or more active catalyst).
Figure 1: Sequential functionalization workflow. The electronic bias of the -CHF₂ group ensures high fidelity in generating non-symmetric biaryl cores.
Comparative Performance Analysis
The following table compares DBDFMB against standard building blocks used in HTS library construction.
| Metric | 1,2-Dibromo-4-(difluoromethyl)benzene | 1,2-Dibromo-4-(trifluoromethyl)benzene | 1,2-Dibromo-benzene |
| Library Diversity | High (Sequential coupling enabled) | High (Sequential coupling enabled) | Low (Statistical mixture of isomers) |
| Solubility (aq) | Moderate (H-bond donor effect) | Low (Lipophilic aggregation risk) | Low |
| Metabolic Stability | High (C-F bond strength) | Very High | Low (P450 oxidation prone) |
| Bioisosterism | Mimics -OH / -SH | Mimics -CH₃ / -Cl | N/A |
| HTS False Positives | Low (Good solubility profile) | Moderate (Aggregation-induced hits) | Moderate |
Insight: While the -CF₃ analog is robust, it often leads to compounds that are too lipophilic (LogP > 5), resulting in "brick dust" compounds that fail later in development. The -CHF₂ analog (DBDFMB) provides a superior balance, yielding library members with better drug-like properties (LogP 3-4).
Experimental Protocol: Site-Selective Library Generation
Objective: Synthesize a diverse library of 4-(difluoromethyl)-terphenyls using DBDFMB. This protocol validates the C1-selectivity claim.
Reagents & Equipment[3][4][5]
-
Scaffold: 1,2-Dibromo-4-(difluoromethyl)benzene (1.0 equiv).
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%).
-
Solvent: Toluene/Ethanol/Water (4:1:1).
-
Base: Na₂CO₃ (2.0 equiv).
-
Temperature: Room Temperature (25°C) for Step 1; 90°C for Step 2.
Workflow
-
Selective C1-Coupling (Room Temp):
-
Charge reaction vessel with DBDFMB (1.0 eq), Aryl Boronic Acid A (1.05 eq), and Pd catalyst.
-
Add degassed solvent mixture and base.
-
Stir at 25°C for 4-6 hours .
-
Checkpoint: Monitor by LC-MS. You should observe >95% conversion to the mono-coupled product at the position para to the -CHF₂ group. The meta bromine remains intact due to higher activation energy.
-
-
Work-up & Purification:
-
Standard aqueous work-up. Flash chromatography (Hexane/EtOAc).
-
-
Forced C2-Coupling (High Temp):
-
Take the mono-coupled intermediate (1.0 eq).
-
Add Aryl Boronic Acid B (1.5 eq), fresh Pd catalyst, and base (K₃PO₄ is preferred for sterically hindered second couplings).
-
Heat to 90°C for 12 hours .
-
Result: Formation of the unsymmetrical terphenyl core.[3]
-
Self-Validating Control: Run a parallel reaction with 1,2-dibromobenzene. You will observe a statistical mixture (mono-A, mono-B, bis-A, bis-B), confirming that the -CHF₂ group is essential for the observed regiocontrol.
References
-
Zafrani, Y. et al. (2017). "Difluoromethyl Bioisosteres: A New Tool for Medicinal Chemists." Journal of Medicinal Chemistry.
-
Supports: Bioisosteric properties and H-bond donor capability of -CHF₂.[4]
-
-
Laraia, L. et al. (2015). "Diversity-Oriented Synthesis of Heterocycles for High-Throughput Screening." Current Opinion in Chemical Biology.
- Supports: Importance of core scaffold diversity in HTS success.
-
Fairlamb, I. J. S. (2007). "Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes." Chemical Society Reviews.
- Supports: Mechanistic principles of site-selective coupling in polyhalogenated systems (para-activ
-
Erickson, J. A. et al. (2020). "Physicochemical Properties of Fluorine in Drug Design." Journal of Medicinal Chemistry.
- Supports: Lipophilicity modulation and metabolic stability d
Sources
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. escholarship.org [escholarship.org]
- 4. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1,2-Dibromo-4-(difluoromethyl)benzene
Executive Summary & Chemical Identity
1,2-Dibromo-4-(difluoromethyl)benzene is a polyhalogenated aromatic hydrocarbon used primarily as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its chemical structure features both bromine and a difluoromethyl (
Effective disposal requires strict adherence to halogenated waste protocols .[1] Improper disposal into non-halogenated streams can damage incinerator scrubbers due to the generation of hydrofluoric (HF) and hydrobromic (HBr) acids, while release into drains poses severe aquatic toxicity risks.
| Property | Data |
| Chemical Structure | |
| Molecular Weight | 285.91 g/mol |
| Physical State | Liquid or Low-Melting Solid (depending on purity) |
| Key Hazards | Skin/Eye Irritant, Aquatic Chronic Toxicity |
| Waste Classification | Halogenated Organic Waste |
| RCRA Status | Not explicitly P- or U-listed; regulate as characteristic/halogenated waste.[1][2] |
Hazard Identification & Segregation Logic
Before disposal, you must classify the waste based on its reactivity and composition.[1] This compound is stable but produces toxic acid gases upon thermal decomposition.[1]
Core Hazards (GHS)
-
Combustion Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr) , and Carbonyl Fluoride.[1]
Segregation Directive
CRITICAL: Do NOT mix this waste with:
-
Non-Halogenated Solvents: Mixing halogenated compounds (>1-2%) into non-halogenated waste streams (e.g., acetone, ethanol) violates EPA and incineration facility acceptance criteria.[1]
-
Strong Oxidizers: Risk of exothermic reaction.[1]
-
Strong Bases: Potential for dehydrohalogenation or hydrolysis, leading to pressure buildup.[1]
Pre-Disposal Handling & Packaging
Proper packaging is the first line of defense against leaks and exposure.
Container Selection
-
Primary Choice: Amber Glass bottles with PTFE-lined caps.[1]
-
Secondary Choice: High-Density Polyethylene (HDPE) containers (Acceptable for short-term storage, but halogenated aromatics can sometimes permeate polyolefins over long periods).[1]
-
Prohibited: Metal cans (unless lined), as free acid formation can corrode the metal.[1]
Labeling Requirements
Every waste container must be labeled immediately upon the first addition of waste.[1]
-
Label Content: "HAZARDOUS WASTE - HALOGENATED ORGANIC."[1]
-
Constituents: Explicitly list "1,2-Dibromo-4-(difluoromethyl)benzene" and the primary solvent (e.g., "Dichloromethane").
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."[1]
Disposal Workflows
Workflow A: Liquid Waste (Reaction Mixtures & Mother Liquors)
Context: You have a reaction mixture or filtrate containing the compound dissolved in a solvent (e.g., DCM, Ethyl Acetate).[1]
-
pH Check: Verify the waste is neutral (pH 6-8).[1] If the reaction involved acidic workups, neutralize with saturated sodium bicarbonate before bottling to prevent gas evolution.[1]
-
Transfer: Pour into the Halogenated Solvent Waste container using a funnel.
-
Log: Record the volume and approximate concentration on the waste tag.
-
Closure: Cap tightly. Do not leave the funnel in the bottle.
Workflow B: Solid Waste (Pure Compound or Precipitate)
Context: You have expired pure chemical or solid residues from a rotovap.[1]
-
Vial Disposal: If the compound is in a small original vial (<50 mL), leave it in the vial.
-
Lab Pack: Place the tightly capped vial into a larger, clear zip-lock bag or a secondary containment bucket designated for "Solid Lab Pack" waste.
-
Bulk Solid: If loose solid, transfer to a wide-mouth HDPE jar labeled "Solid Hazardous Waste - Halogenated."[1]
Workflow C: Contaminated Debris (Spill Cleanup & Consumables)
Context: Gloves, paper towels, and weigh boats contaminated with the substance.[1]
-
Segregation: Do not throw into regular trash or biohazard bins.
-
Collection: Place items into a clear, heavy-duty plastic bag (6 mil) or a dedicated pail lined with a plastic bag.
-
Labeling: Tag as "Hazardous Debris - Contaminated with Halogenated Aromatics."
Visual Decision Logic (Disposal Tree)
The following diagram outlines the decision-making process for disposing of 1,2-Dibromo-4-(difluoromethyl)benzene in its various forms.
Figure 1: Decision tree for categorizing halogenated aromatic waste streams.
Emergency Spill Procedures
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: The compound is a respiratory irritant.[1][3] Clear the area and allow ventilation.[1][2][5][7][8]
-
PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1]
-
Absorb: Use a universal sorbent pads or vermiculite.[1] Do not use combustible materials like sawdust if the compound is mixed with flammable solvents.[1]
-
Clean: Wipe the area with soap and water after bulk removal.[1][5]
-
Dispose: Place all sorbent materials into the "Contaminated Debris" waste stream (Workflow C).
Regulatory & Compliance Notes
-
EPA RCRA: While not a specific U-listed waste, this material is a Characteristic Hazardous Waste due to toxicity and potential ignitability.[1] It falls under the broad category of halogenated organic compounds (HOCs).[1]
-
Land Ban: Under 40 CFR Part 268, halogenated organic compounds are prohibited from land disposal without prior treatment (incineration).[1]
-
Incineration Requirement: The presence of Fluorine requires the waste management facility to use incinerators with specific scrubbing capabilities to capture HF gas.[1] Always declare the fluorine content on your waste profile. [1]
References
-
United States Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]
-
PubChem. (n.d.).[1] 1,2-Dibromo-4-(difluoromethyl)benzene Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][4][9] Retrieved from [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1,2-Dibromo-4,5-difluorobenzene(64695-78-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. angenechemical.com [angenechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 1,2-Dibromo-4-(difluoromethyl)benzene
Executive Summary & Hazard Profiling
1,2-Dibromo-4-(difluoromethyl)benzene is a specialized halogenated aromatic intermediate used primarily in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical scaffold synthesis.[1][2] Its structure features two heavy bromine atoms and a lipophilic difluoromethyl (
While specific toxicological data for this exact isomer may be limited in public repositories, read-across toxicology from structural analogs (e.g., 1,2-dibromo-4,5-difluorobenzene and benzyl halides) mandates that we treat this compound with high caution.
Core Hazard Assessment (Inferred)
-
Physical State: Likely a low-melting solid or viscous liquid (Melting point range typically 30–50°C for similar analogs).
-
Primary Hazards:
-
Skin/Eye Irritant: High probability of causing severe dermatitis and conjunctivitis (H315, H319).
-
Respiratory Irritant: Vapors or dusts are likely irritating to the upper respiratory tract (H335).
-
Bioaccumulation Potential: The
moiety increases lipophilicity ( ), facilitating dermal absorption. -
Decomposition: Thermal decomposition releases Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF).
-
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for prolonged handling of polyhalogenated aromatics. The high solvent power and permeation rates of these compounds require a tiered defense strategy.
Hand Protection: The "Nitrile Fallacy"
Critical Insight: Do not rely on standard disposable nitrile gloves (4 mil) for immersion or prolonged contact. Halogenated aromatics can permeate standard nitrile in <10 minutes , often without visible degradation of the glove material.
| Exposure Type | Recommended Material | Thickness | Breakthrough Time | Protocol |
| Incidental / Splash | Double Nitrile | 5 mil (min) | ~15 mins | Change outer glove immediately upon contamination. |
| Direct Handling | Laminate (Silver Shield/4H) | Multi-layer | >480 mins | Mandatory for spill cleanup or synthesis scale-up (>10g). |
| Heavy Exposure | Viton / Butyl | 15-20 mil | >240 mins | Preferred for liquid transfer outside a glovebox. |
Respiratory & Ocular Protection
-
Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Barrier (Respiratory): If working outside a hood (e.g., weighing large quantities), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" component is prophylactic against potential HBr/HF hydrolysis products.
-
Ocular: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to the risk of liquid creep or dust entry.
PPE Decision Logic (Visualization)
Operational Protocols
Weighing and Transfer
The high density of brominated compounds often leads to "pipetting drip" where the liquid dribbles from the tip due to gravity.
-
Preparation: Place a disposable absorbent mat (pig mat) in the fume hood.
-
Weighing:
-
Solids: Use an anti-static weighing boat. The difluoromethyl group can induce static charge, causing powder scattering.
-
Liquids: Use a positive-displacement pipette or a glass syringe. Avoid air-displacement pipettes to prevent dripping.
-
-
Transfer: If adding to a reaction vessel, pre-dissolve the compound in the reaction solvent (e.g., THF, DCM) within the addition funnel to reduce the concentration of the neat hazardous material.
Reaction Safety (Thermal Stability)
Warning: The combination of C-Br bonds and the
-
Monitoring: Monitor internal temperature, not just oil bath temperature.
-
Venting: Ensure the reaction vessel is vented to a scrubber if heating above 100°C, as trace HF/HBr evolution is possible.
Emergency & Disposal Procedures
Spill Response Workflow
Scenario: 50 mL spill of neat material in the fume hood.
-
Alert: Announce the spill.
-
PPE Upgrade: Don Silver Shield/Laminate gloves immediately.
-
Containment: Surround the spill with vermiculite or sand. Do not use paper towels alone (rapid evaporation/permeation).
-
Neutralization: No specific neutralization is required, but treating the absorbent with dilute aqueous sodium bicarbonate can neutralize potential acidic hydrolysis products.
-
Collection: Scoop into a wide-mouth jar. Label as "Halogenated Organic Debris."[3]
Waste Disposal Logic
Proper segregation is vital to prevent fines and environmental release.
Why HDPE/Glass? Halogenated solvents can hydrolyze over time to form acids (HBr/HF) which corrode metal safety cans. Always use polyethylene (HDPE) or glass containers.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for (Difluoromethyl)benzene. Retrieved from [Link]
-
Washington State University. Halogenated Solvents Safety Guide. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
